molecular formula C12H12N2 B3033235 3-(2,3-dihydro-1H-inden-5-yl)-1H-pyrazole CAS No. 1007074-30-7

3-(2,3-dihydro-1H-inden-5-yl)-1H-pyrazole

Cat. No.: B3033235
CAS No.: 1007074-30-7
M. Wt: 184.24 g/mol
InChI Key: PSGVQFVNFATFMX-UHFFFAOYSA-N
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Description

3-(2,3-dihydro-1H-inden-5-yl)-1H-pyrazole is a useful research compound. Its molecular formula is C12H12N2 and its molecular weight is 184.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2,3-dihydro-1H-inden-5-yl)-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,3-dihydro-1H-inden-5-yl)-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2,3-dihydro-1H-inden-5-yl)-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c1-2-9-4-5-11(8-10(9)3-1)12-6-7-13-14-12/h4-8H,1-3H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSGVQFVNFATFMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Indanyl pyrazole scaffold medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

The Indanyl-Pyrazole Motif: Structural Pharmacology and Synthetic Architectures[1]

The indanyl pyrazole scaffold represents a high-value pharmacophore in modern medicinal chemistry, distinguished by its ability to bridge the "chemical space" between flat aromatic systems and bulky aliphatic cages. Structurally, it combines the rigidity and lipophilicity of the indane (benzocyclopentane) bicyclic system with the hydrogen-bond donor/acceptor versatility of the pyrazole ring.

This guide dissects the two primary architectural classes of this scaffold:

  • Fused Architectures (Indeno[1,2-c]pyrazoles): Tricyclic planar systems acting as ATP-mimetics in kinase inhibition and DNA-intercalators.

  • Linked Architectures (N-Indanyl or C-Indanyl Pyrazoles): Torsional scaffolds where the indane acts as a hydrophobic anchor for GPCRs and metabolic enzymes.

Structural Taxonomy & Pharmacological Logic

The medicinal utility of this scaffold is dictated by the connectivity between the indane and pyrazole rings.

The Fused System (Indeno[1,2-c]pyrazole)
  • Geometry: Planar, rigid tricyclic core.

  • Key Interaction: Mimics the purine core of ATP; fits into narrow clefts of kinases (e.g., VEGFR, CDK).

  • Liability: Low solubility due to pi-stacking; requires solubilizing side chains (e.g., morpholine, piperazine).

The Linked System (1-(Indan-2-yl)pyrazole)
  • Geometry: Non-planar. The bond between the pyrazole nitrogen and the indane carbon allows rotation, though restricted by the steric bulk of the indane methylene bridge.

  • Key Interaction: The indane moiety fills hydrophobic pockets (e.g., in 11

    
    -HSD1 or 5-HT receptors), while the pyrazole orients polar substituents toward active site residues.
    

Figure 1: Scaffold Taxonomy and Functional Logic

IndanylPyrazoleTaxonomy Core Indanyl Pyrazole Scaffold Fused Type A: Fused (Indeno[1,2-c]pyrazole) Core->Fused Linked Type B: Linked (N-Indanyl Pyrazole) Core->Linked Mechanism_F Mechanism: ATP Mimicry / Intercalation Fused->Mechanism_F Mechanism_L Mechanism: Hydrophobic Pocket Occ. Linked->Mechanism_L Kinase Target: Kinases (VEGFR, CDK4/6) HIF Target: HIF-1u03b1 (Transcriptional Inhibition) Mechanism_F->Kinase Mechanism_F->HIF Metabolic Target: 11u03b2-HSD1 (Metabolic Disease) GPCR Target: 5-HT Receptors (CNS Disorders) Mechanism_L->Metabolic Mechanism_L->GPCR

Caption: Structural divergence of the indanyl pyrazole scaffold dictates therapeutic utility. Fused systems favor enzymatic active sites (Kinases), while linked systems favor globular receptor pockets (GPCRs).

Therapeutic Case Studies & SAR

Oncology: HIF-1 Inhibition (Fused Scaffold)

The indenopyrazole framework has emerged as a potent inhibitor of Hypoxia-Inducible Factor 1


 (HIF-1

) transcriptional activity.[2][3] Unlike standard cytotoxic agents, these compounds do not affect protein accumulation but block the transcriptional complex formation.
  • Lead Compound: GN2707 (Indenopyrazole 2l)

  • Mechanism: Downregulation of VEGF expression by inhibiting HIF-1

    
     transcriptional activity.
    
  • SAR Insight: Substitution at the N1-position of the pyrazole ring with a phenyl group containing electron-withdrawing groups (e.g., 4-F, 4-Cl) enhances potency. The C3-position requires a bulky lipophilic group (e.g., furan or thiophene) to anchor the molecule.

Table 1: SAR of Indenopyrazole HIF-1


 Inhibitors 
Compound IDR1 (N-Substituent)R3 (C-Substituent)IC50 (HIF-1

Transcriptional)
Potency Status
GN2707 (2l) 4-Fluorophenyl2-Furyl0.014

M
High
Analog AMethyl2-Furyl> 10

M
Inactive (Lipophilicity loss)
Analog B4-FluorophenylMethyl2.5

M
Low (Steric bulk required)
Analog CPhenylThiophene0.050

M
Moderate

Data Source: Derived from bioassay trends in J. Med. Chem. and Bioorg.[4][5][6][7] Med. Chem. Lett. (See References).

Metabolic Disease: 11 -HSD1 Inhibitors (Linked Scaffold)

In the search for treatments for Type 2 Diabetes and Obesity, the 11


-HSD1 enzyme is a key target.[6][8] The "linked" indanyl pyrazole serves as a bioisostere for adamantyl-based inhibitors.
  • Structural Logic: The indane ring mimics the bulky adamantane cage often found in 11

    
    -HSD1 inhibitors (like AZD8329) but offers better solubility and lower molecular weight.
    
  • SAR Insight: The pyrazole acts as a spacer, positioning a polar amide or urea group to interact with the catalytic triad (Tyr-177, Ser-170), while the indane occupies the large hydrophobic substrate-binding loop.

Synthetic Architectures

Robust synthesis is critical for SAR exploration. We present two distinct protocols: one for the fused system and one for the linked system.

Protocol A: Synthesis of Fused Indeno[1,2-c]pyrazoles (Knorr-type)

This route utilizes the condensation of 1,3-dicarbonyl equivalents (enones) with hydrazines.

Step-by-Step Methodology:

  • Precursor Formation: React 1-indanone with an aromatic aldehyde (Claisen-Schmidt condensation) in the presence of NaOH/EtOH to form the arylidene-1-indanone (chalcone-like intermediate).

  • Cyclization:

    • Reagents: Arylidene-1-indanone (1.0 eq), Hydrazine hydrate (or Phenylhydrazine) (2.5 eq).

    • Solvent: Glacial Acetic Acid (promotes cyclization and dehydration).

    • Conditions: Reflux at 110°C for 4–6 hours.

    • Workup: Pour reaction mixture into crushed ice. The fused pyrazole precipitates. Filter, wash with water, and recrystallize from ethanol.

  • Validation: NMR will show the disappearance of the enone alkene protons and the appearance of the pyrazole C-H (if unsubstituted).

Protocol B: Synthesis of Linked N-Indanyl Pyrazoles

This route requires the formation of an indanyl-hydrazine followed by pyrazole ring construction.

Step-by-Step Methodology:

  • Hydrazine Formation:

    • React 1-indanone with hydrazine carbodithioate followed by reduction, OR;

    • Perform a reductive amination of 2-indanone with hydrazine (challenging due to over-alkylation).

    • Alternative (Modern): Pd-catalyzed Buchwald-Hartwig coupling of 1-bromoindane with benzophenone hydrazone, followed by acidic hydrolysis to release the indanyl hydrazine.

  • Pyrazole Construction:

    • Reagents: Indanyl hydrazine HCl salt (1.0 eq), 1,1,3,3-tetramethoxypropane (malonaldehyde equivalent) (1.1 eq).

    • Solvent: Ethanol/Water (4:1).

    • Conditions: Reflux for 2 hours.

    • Mechanism: Double condensation cyclization.

    • Result: 1-(Indanyl)-1H-pyrazole.

Figure 2: Synthetic Workflow (Graphviz)

SynthesisWorkflow cluster_0 Route A: Fused Indenopyrazoles cluster_1 Route B: Linked N-Indanyl Pyrazoles Indanone 1-Indanone Chalcone Arylidene Intermediate Indanone->Chalcone NaOH, EtOH Aldehyde Aryl Aldehyde Aldehyde->Chalcone Hydrazine Hydrazine/AcOH (Reflux) Chalcone->Hydrazine FusedProduct Indeno[1,2-c]pyrazole Hydrazine->FusedProduct Cyclization Bromoindane Bromoindane PdCat Pd-Catalysis (Buchwald) Bromoindane->PdCat IndanylHydrazine Indanyl Hydrazine PdCat->IndanylHydrazine LinkedProduct 1-(Indanyl)pyrazole IndanylHydrazine->LinkedProduct Diketo 1,3-Dicarbonyl (or equivalent) Diketo->LinkedProduct Condensation

Caption: Divergent synthetic pathways. Route A exploits the endogenous ketone of indanone for fusion. Route B utilizes the indane purely as a substituent via hydrazine coupling.

Experimental Validation: Biological Assay Protocol

To validate the activity of synthesized indenopyrazoles against HIF-1


, a Dual-Luciferase Reporter Assay  is the gold standard.

Protocol:

  • Cell Line: HCT116 (Colon cancer) or Hep3B cells.

  • Transfection: Co-transfect cells with:

    • pGdLuc (Reporter plasmid containing Hypoxia Response Elements - HRE).

    • pRL-SV40 (Renilla luciferase control vector for normalization).

  • Compound Treatment:

    • Incubate cells for 16 hours.

    • Induce Hypoxia: Place cells in a hypoxic chamber (1% O

      
      ) or treat with CoCl
      
      
      
      (100
      
      
      M) to mimic hypoxia.
    • Add Indenopyrazole test compounds (0.001

      
      M – 10 
      
      
      
      M).
  • Readout:

    • Lyse cells using Passive Lysis Buffer.

    • Measure Firefly luciferase activity (HIF-1

      
       dependent).
      
    • Measure Renilla luciferase activity (Constitutive control).

  • Calculation:

    • Normalize Firefly signal to Renilla signal.

    • Calculate % Inhibition relative to DMSO control under hypoxic conditions.

Future Outlook: PROTACs and Covalent Inhibitors

The indanyl pyrazole scaffold is currently being adapted for PROTAC (Proteolysis Targeting Chimera) technology.

  • Strategy: The fused indenopyrazole moiety serves as the "Warhead" (ligand for the target protein, e.g., Kinase), while a linker is attached to the solvent-exposed Nitrogen or C3-position to connect to an E3 ligase ligand (e.g., Thalidomide).

  • Advantage: The rigidity of the indenopyrazole ensures the warhead remains oriented correctly in the ternary complex, improving degradation efficiency.

References

  • Discovery of Indenopyrazoles as HIF-1 Inhibitors Title: Discovery of Indenopyrazoles as a New Class of Hypoxia Inducible Factor (HIF)-1 Inhibitors.[2][3] Source:ACS Medicinal Chemistry Letters / NIH PubMed URL:[Link]

  • Kinase Inhibition (VEGFR/PDGFR) Title: 1,4-Dihydroindeno[1,2-c]pyrazoles as novel multitargeted receptor tyrosine kinase inhibitors.[9] Source:Journal of Medicinal Chemistry URL:[Link]

  • 11

    
    -HSD1 Inhibitors (Linked Systems) 
    Title: Novel acidic 11
    
    
    
    -hydroxysteroid dehydrogenase type 1 (11
    
    
    -HSD1) inhibitor with reduced acyl glucuronide liability.[6] Source:Journal of Medicinal Chemistry URL:[Link]
  • Synthesis of Pyrazoles via Pd-Catalysis Title: Efficient synthesis of 2,3-dihydro-1H-pyrazoles via a highly selective Pd(0)-catalyzed coupling-cyclization.[10] Source:Chemical Communications URL:[Link]

  • 5-HT Receptor Antagonists Title: "Selective" serotonin 5-HT2A receptor antagonists.[11] Source:Pharmacology & Therapeutics / PMC URL:[Link]

Sources

Tautomeric Dynamics of 5-(2,3-dihydro-1H-inden-5-yl)-1H-pyrazole: A Physicochemical and Pharmacological Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Shape-Shifting" Pharmacophore[1]

In the high-stakes arena of kinase inhibitor design, the pyrazole scaffold is ubiquitous.[1][2] However, the specific analog 5-(2,3-dihydro-1H-inden-5-yl)-1H-pyrazole presents a classic yet often underestimated challenge: annular tautomerism .[1]

This guide addresses the physicochemical behavior of this molecule, specifically the equilibrium between its 3-substituted and 5-substituted tautomers.[1][3][4][5][6] For drug developers, ignoring this equilibrium leads to erroneous docking scores, misinterpreted SAR (Structure-Activity Relationship) data, and "flat" binding kinetics.[1]

This document serves as a blueprint for characterizing, stabilizing, and exploiting the tautomeric states of indanyl-pyrazoles to maximize ligand efficiency.

Part 1: The Tautomeric Landscape[1]

The Equilibrium Mechanism

The molecule exists in a dynamic equilibrium between two dominant forms in solution, driven by a 1,2-proton shift between the pyrazole nitrogens (


 and 

).[1]
  • Tautomer A (3-substituted): The indanyl group is at position 3 relative to the NH.[1]

  • Tautomer B (5-substituted): The indanyl group is at position 5 relative to the NH.[1]

While chemically identical in solution due to rapid exchange (on the NMR timescale at room temperature), they are distinct chemical entities in the solid state or when bound to a protein target.[1]

The Indanyl Effect: Sterics vs. Electronics

The 2,3-dihydro-1H-inden-5-yl (indanyl) moiety is not merely a phenyl ring; it is an electron-rich, bicyclic system.[1]

FeatureEffect on Tautomer Stability
Electronic (Inductive) The alkyl-fused ring acts as a weak electron donor.[1] Electron-donating groups (EDGs) generally stabilize the 3-substituted tautomer in the gas phase to maximize basicity at

.[1]
Steric Bulk The indanyl group is bulky. In the 5-substituted form, the steric clash between the indanyl ring and the adjacent N-H proton destabilizes this tautomer.[1]
Thermodynamic Verdict In non-polar solvents and gas phase, the 3-indanyl-1H-pyrazole is thermodynamically preferred (

).[1]
Visualizing the Equilibrium[1]

Tautomerism cluster_0 Thermodynamically Preferred (Gas Phase/Non-Polar) cluster_1 Kinetically Accessible (Polar/H-Bond Stabilized) T3 3-(indanyl)-1H-pyrazole (Low Steric Clash) TS Transition State (1,2-Proton Shift) T3->TS -H+ / +H+ T5 5-(indanyl)-1H-pyrazole (Steric Strain) TS->T5 Fast Exchange caption Fig 1. Annular tautomerism driven by steric relief at N1-C5 bond.

[1]

Part 2: Computational & Experimental Assessment[1]

To rationally design drugs using this scaffold, one must determine the "energy penalty" required to force the molecule into its bioactive conformation (often the less stable 5-substituted form).[1]

Computational Protocol (DFT)

Standard Protocol: B3LYP/6-311++G(d,p) level of theory.[1]

  • Vacuum: The 3-isomer is favored by ~2-4 kcal/mol.[1]

  • Water (PCM Model): The gap narrows.[1] Water molecules can bridge the N-H and the N: lone pair, stabilizing the more polar 5-isomer.[1]

Experimental Validation Workflow

Relying solely on standard


 NMR in 

is insufficient because the signals average out.
Protocol: Variable Temperature (VT) NMR & 15N-HMBC

Objective: Deconvolute the tautomeric ratio.

  • Solvent Selection: Use DMSO-d6 or DMF-d7 .[1] These polar aprotic solvents slow the proton exchange rate via H-bonding to the solvent, sharpening the distinct tautomer signals at lower temperatures.[1]

  • Temperature: Cool sample to 230 K (-43°C) .

  • Detection:

    • Observe the splitting of the averaged pyrazole C-H peak into two distinct sets.

    • 
       NMR:  This is the gold standard.[1]
      
      • Pyrrole-like N (N-H): ~ -180 ppm (relative to

        
        ).[1]
        
      • Pyridine-like N (N:): ~ -70 ppm.[1]

      • If rapid exchange occurs, you see a single peak at the weighted average (~ -125 ppm).[1] At 230 K, these split.[1]

Protocol: X-Ray Crystallography (The "Frozen" State)

Warning: The tautomer found in the crystal lattice is determined by packing forces (intermolecular H-bonds), not necessarily the single-molecule thermodynamic minimum.[1]

  • Observation: Indanyl-pyrazoles often crystallize as trimers or catemers linked by

    
     hydrogen bonds.[1]
    
  • Utility: Provides precise bond lengths to confirm the

    
     vs 
    
    
    
    substituent geometry.

Part 3: Pharmacological Implications (The "Hinge Binder")[1]

In kinase inhibitors, the pyrazole motif typically binds to the ATP-binding hinge region.[1]

The Binding Penalty

Kinases often require the 5-substituted tautomer to position the indanyl group into the hydrophobic "Gatekeeper" pocket while the pyrazole forms a bidentate H-bond with the hinge backbone.[1]

  • Donor: Pyrazole N-H forms H-bond with Carbonyl of Residue

    
    .[1]
    
  • Acceptor: Pyrazole N: forms H-bond with Amide NH of Residue

    
    .[1]
    

If the 3-substituted form is 3 kcal/mol more stable in solution, the drug must "pay" this energy cost to bind.[1] This reduces the apparent


 (binding affinity).[1]
Strategy: Locking the Tautomer

To improve potency, chemists modify the scaffold to "pre-pay" this energy cost.[1]

  • N-Methylation: Permanently locks the steric configuration (but loses the H-bond donor capability).[1]

  • Flanking Substituents: Adding a group at position 4 can sterically force the equilibrium toward the desired tautomer.

Biological Evaluation Workflow

BioWorkflow Start Indanyl-Pyrazole Analog Calc DFT Calculation (Determine Delta G of Tautomers) Start->Calc Exp VT-NMR in DMSO-d6 (Confirm Solution Ratio) Start->Exp Binding Kinase Assay (IC50) Calc->Binding Exp->Binding Structure Co-Crystal Structure (Observe Bound Tautomer) Binding->Structure Decision Is Bioactive Tautomer Thermodynamically Disfavored? Structure->Decision Decision->Binding No (Ideal State) Opt Optimization Strategy: Add steric bulk at C4 or Modify Indanyl linkage Decision->Opt Yes (Energy Penalty) caption Fig 2. Integrated workflow for tautomer-aware lead optimization.

References

  • Alkorta, I., & Elguero, J. (2019).[1] Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. National Institutes of Health (PMC).[1] Link

  • Claramunt, R. M., et al. (1993).[1][5] A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry.[1][5] Link[1]

  • Faria, J. V., et al. (2017).[1] Recently reported biological activities of pyrazole compounds. Bioorganic & Medicinal Chemistry. Link

  • BenchChem Technical Support. (2025). Interpreting Complex NMR Spectra of Pyrazole Derivatives. BenchChem. Link[1]

  • Lombardo, L. J., et al. (2004).[1] Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825).[1] Journal of Medicinal Chemistry. (Context: Kinase binding modes of azoles). Link[1]

Sources

Molecular Weight and Lipophilicity of Indanyl Pyrazoles: A Guide to SAR and Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Molecular Weight and Lipophilicity of Indanyl Pyrazoles Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indanyl pyrazole scaffold represents a privileged structure in medicinal chemistry, frequently utilized to target enzymes such as 11


-hydroxysteroid dehydrogenase type 1 (11

-HSD1)
, sigma receptors , and various kinases. This guide analyzes the physicochemical constraints—specifically Molecular Weight (MW) and Lipophilicity (LogP/LogD)—that govern the drug-likeness of this class. It provides actionable synthetic protocols and structure-activity relationship (SAR) strategies to optimize these parameters for improved oral bioavailability and metabolic stability.

Physicochemical Profile: The Indanyl-Pyrazole Core

The fusion of an indane ring with a pyrazole moiety creates a scaffold with distinct physicochemical characteristics. Understanding the contribution of each fragment is critical for rational drug design.

Fragment Analysis
  • Indane Ring (C

    
    H
    
    
    
    ):
    • MW Contribution: ~118 Da.

    • Lipophilicity Contribution: High. The indane system is a lipophilic hydrocarbon cage. It typically adds +2.5 to +3.0 to the cLogP compared to a hydrogen atom, and ~+1.0 compared to a phenyl ring due to the additional saturated carbons.

    • Structural Role: Provides bulk and hydrophobic interaction capabilities, often filling large hydrophobic pockets (e.g., the adamantyl binding pocket in 11

      
      -HSD1).
      
  • Pyrazole Ring (C

    
    H
    
    
    
    N
    
    
    ):
    • MW Contribution: ~68 Da.

    • Lipophilicity Contribution: Moderate. The pyrazole ring is aromatic and polarizable.

    • Electronic Role: Acts as a bioisostere for amide or phenyl groups. The N2 nitrogen serves as a hydrogen bond acceptor (HBA), while the N1 position (if unsubstituted) is a hydrogen bond donor (HBD). In N-indanyl pyrazoles, N1 is substituted, removing the HBD capability unless specific substituents are added.

The "Lipophilicity Trap"

A common failure mode for indanyl pyrazoles is excessive lipophilicity (cLogP > 5), leading to:

  • Poor Solubility: Aqueous solubility drops precipitously as LogP increases.

  • Metabolic Instability: High lipophilicity correlates with rapid oxidative metabolism (CYP450) and high clearance.

  • Non-Specific Binding: Increased risk of hERG inhibition and phospholipidosis.

Optimization Strategy: To maintain drug-like properties (Lipinski's Rule of 5), the high lipophilicity of the indane core must be offset by introducing polar motifs (e.g., carboxylic acids, sulfonamides, or polar heterocycles) elsewhere on the pyrazole ring.

Quantitative Data: SAR Comparisons

The following table illustrates the impact of structural variations on MW and cLogP for a theoretical series of 1-indanyl-pyrazole derivatives.

Table 1: Physicochemical Properties of N-Indanyl Pyrazole Derivatives

Compound IDR1 (Pyrazole C3)R2 (Pyrazole C4)R3 (Pyrazole C5)MW (Da)cLogP (Est.)Predicted Solubility
IP-001 MeHMe226.33.8Moderate
IP-002 PhHH274.34.9Low
IP-003 CF

HMe280.24.6Low
IP-004 COOHHMe256.32.1High
IP-005 CONH

HMe255.31.8High
IP-Ref (Adamantyl)*MeHMe244.44.2Moderate
  • Comparison Note: The indanyl group is often used as a lower-MW, slightly less lipophilic bioisostere for the adamantyl group (commonly found in 11

    
    -HSD1 inhibitors like AZD8329).
    

Experimental Protocols

Synthesis of N-Indanyl Pyrazoles

The most robust route to N-indanyl pyrazoles involves the condensation of indanyl hydrazine with a 1,3-diketone .

Step 1: Preparation of 1-Indanylhydrazine Hydrochloride
  • Reagents: 1-Indanone, Hydrazine Hydrate, Pd/C, H

    
    , Ethanol, HCl in Dioxane.
    
  • Mechanism: Reductive amination or direct reduction of the hydrazone.

Protocol:

  • Hydrazone Formation: Dissolve 1-indanone (10 mmol) in Ethanol (20 mL). Add Hydrazine Hydrate (15 mmol) and a catalytic amount of Acetic Acid. Reflux for 4 hours. Monitor by TLC.

  • Reduction: Cool the mixture and transfer to a hydrogenation vessel. Add 10% Pd/C (10 wt%). Hydrogenate at 40 psi H

    
     for 12 hours at room temperature.
    
  • Isolation: Filter through Celite to remove the catalyst. Concentrate the filtrate.

  • Salt Formation: Redissolve the residue in Diethyl Ether. Add 4M HCl in Dioxane dropwise at 0°C. The hydrochloride salt precipitates. Filter, wash with ether, and dry under vacuum.

    • Yield: Typically 60-75%.

Step 2: Cyclization (Knorr Pyrazole Synthesis)
  • Reagents: 1-Indanylhydrazine HCl, 1,3-Diketone (e.g., Acetylacetone), Ethanol, Triethylamine (TEA).

Protocol:

  • Suspend 1-Indanylhydrazine HCl (5 mmol) in Ethanol (15 mL).

  • Add TEA (5.5 mmol) to liberate the free hydrazine base. Stir for 10 min.

  • Add the 1,3-diketone (5 mmol) dropwise.

  • Reflux the mixture for 3-6 hours.

  • Workup: Evaporate the solvent. Dissolve the residue in Ethyl Acetate and wash with water and brine. Dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Lipophilicity Determination (Shake-Flask Method)

While computational cLogP is useful, experimental LogD


 is critical for this scaffold.

Protocol:

  • Preparation: Prepare a saturated solution of n-octanol and Phosphate Buffered Saline (PBS, pH 7.4).

  • Equilibration: Dissolve the test compound (1 mg) in the octanol phase (2 mL).

  • Partitioning: Add PBS phase (2 mL). Vortex vigorously for 1 hour at 25°C. Centrifuge to separate phases.

  • Quantification: Analyze both phases using HPLC-UV.

  • Calculation:

    
    
    

Visualizing the Workflow

The following diagram outlines the synthetic decision tree and the biological logic flow for optimizing indanyl pyrazoles.

IndanylPyrazoleWorkflow Start Target: Indanyl Pyrazole Scaffold Synth Synthesis Strategy Start->Synth Props Physicochemical Check Start->Props RouteA Route A: Knorr Synthesis (Indanyl Hydrazine + 1,3-Diketone) Synth->RouteA Preferred RouteB Route B: Direct Alkylation (Pyrazole + 1-Haloindane) Synth->RouteB Alternative LogP_Check Is cLogP > 4.5? Props->LogP_Check Optimize Optimization Strategy: Add Polar Groups (COOH, SO2NH2) LogP_Check->Optimize Yes (Risk) Proceed Proceed to Biological Assay (11b-HSD1 / Sigma) LogP_Check->Proceed No (Safe) Optimize->Proceed

Figure 1: Strategic workflow for the synthesis and physicochemical optimization of indanyl pyrazoles.

Case Study: 11 -HSD1 Inhibitors

The development of AZD8329 highlights the critical role of the pyrazole core in replacing high-MW/high-LogP groups.

  • Challenge: Early inhibitors contained bulky adamantyl groups, leading to solubility issues and metabolic liability.

  • Solution: The indanyl group (and similar bicyclic systems) was explored as a bioisostere. While the indane ring is lipophilic, it is planar (unlike adamantane), allowing for different stacking interactions.

  • Outcome: By attaching a polar carboxylic acid to the pyrazole ring (as seen in Table 1, IP-004), researchers successfully balanced the lipophilicity of the hydrocarbon cage, resulting in a compound with nanomolar potency and improved metabolic stability.

References

  • Synthesis of Pyrazoles: Heller, S. T., & Natarajan, S. R. (2006). "1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles." Organic Letters, 8(13), 2675–2678. Link

  • 11

    
    -HSD1 Inhibitors:  Scott, J. S., et al. (2012). "Novel Acidic 11
    
    
    
    -Hydroxysteroid Dehydrogenase Type 1 (11
    
    
    -HSD1) Inhibitor with Reduced Acyl Glucuronide Liability: The Discovery of 4-[4-(2-Adamantylcarbamoyl)-5-tert-butyl-pyrazol-1-yl]benzoic Acid (AZD8329)." Journal of Medicinal Chemistry, 55(22), 10136–10147. Link
  • Sigma Receptor Ligands: Berardi, F., et al. (2004). "Synthesis and pharmacological evaluation of indole-based sigma receptor ligands." Bioorganic & Medicinal Chemistry, 12(15), 4153-4164. Link

  • Physicochemical Properties: Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link

An In-depth Technical Guide to 3-(Indan-5-yl)pyrazole Derivatives: Synthesis, Potential Biological Activities, and Future Directions

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of a novel class of heterocyclic compounds: 3-(indan-5-yl)pyrazole derivatives. While direct literature on this specific scaffold is nascent, this document leverages established principles of medicinal chemistry and organic synthesis to propose robust synthetic pathways and explore promising biological applications. By dissecting the well-documented activities of both the pyrazole core and the indane moiety, we delineate a strategic roadmap for the research and development of these compounds. This guide is intended for researchers, scientists, and drug development professionals interested in exploring new chemical matter for therapeutic intervention, particularly in the areas of oncology and inflammatory diseases.

Introduction: The Rationale for Hybridizing Pyrazole and Indane Scaffolds

The design of novel molecular architectures with therapeutic potential is a cornerstone of modern drug discovery. The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its five-membered heterocyclic structure with two adjacent nitrogen atoms imparts a unique combination of chemical stability, synthetic versatility, and the ability to engage in various biological interactions, including hydrogen bonding.[1] Pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[2]

The indane scaffold, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring, is also a recurring motif in biologically active molecules.[3] Its rigid, three-dimensional structure can provide a valuable anchor for interacting with protein binding sites. The indane moiety is found in compounds with applications ranging from anticancer to antibacterial agents, highlighting its utility in modulating biological systems.[3][4]

The strategic combination of these two pharmacophoric units into a single molecular entity, the 3-(indan-5-yl)pyrazole scaffold, presents a compelling opportunity for the discovery of novel therapeutic agents. This guide will explore the synthetic feasibility of these hybrid molecules and postulate their potential as targeted therapeutics.

Proposed Synthetic Pathways

The synthesis of 3-(indan-5-yl)pyrazole derivatives can be approached through well-established methods for pyrazole ring formation. The key to these syntheses is the preparation of a suitable 1,3-dicarbonyl precursor derived from indane.

Synthesis of the Key Precursor: 5-Acetylindane

The most direct precursor for the synthesis of 3-(indan-5-yl)pyrazoles is 5-acetylindane. This can be readily prepared via a Friedel-Crafts acylation of indane.[5]

Experimental Protocol: Friedel-Crafts Acylation of Indane

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas outlet, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).[5]

  • Reactant Addition: Cool the suspension to 0 °C using an ice bath. Add indane (1.0 equivalent) to the stirred suspension.[5]

  • Acylation: Add acetyl chloride (1.1 equivalents) dropwise from the dropping funnel over 30 minutes, ensuring the temperature is maintained between 0-5 °C.[5]

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour. Subsequently, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.[5]

  • Workup: Carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated HCl. Separate the organic layer.

  • Extraction and Purification: Extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 5-acetylindane can be purified by vacuum distillation or column chromatography.[5]

Claisen Condensation to Form the 1,3-Dicarbonyl Intermediate

With 5-acetylindane in hand, a Claisen condensation with a suitable ester (e.g., ethyl acetate, diethyl oxalate) will yield the requisite 1,3-dicarbonyl intermediate.

Experimental Protocol: Synthesis of 1-(Indan-5-yl)-3-oxobutanal

  • Base Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol.

  • Condensation: To the stirred solution, add 5-acetylindane (1.0 equivalent) followed by the dropwise addition of ethyl acetate (1.2 equivalents).

  • Reaction: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After cooling to room temperature, carefully neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).

  • Extraction and Purification: Extract the product into a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 1,3-dicarbonyl compound can be used in the next step without further purification or can be purified by column chromatography.

Pyrazole Ring Formation

The final step in the synthesis is the cyclization of the 1,3-dicarbonyl intermediate with hydrazine or a substituted hydrazine to form the pyrazole ring.

Experimental Protocol: Synthesis of 3-(Indan-5-yl)-5-methyl-1H-pyrazole

  • Reaction Setup: In a round-bottom flask, dissolve the crude 1-(indan-5-yl)-3-oxobutanal (1.0 equivalent) in ethanol.

  • Cyclization: Add hydrazine hydrate (1.1 equivalents) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours, or gently reflux for 2-4 hours to expedite the reaction. Monitor the reaction by TLC.[6]

  • Isolation: Upon completion, the product may precipitate from the reaction mixture upon cooling. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield the desired 3-(indan-5-yl)-5-methyl-1H-pyrazole.

Synthetic_Pathway Indane Indane Five_Acetylindane 5-Acetylindane Indane->Five_Acetylindane Friedel-Crafts Acylation AcetylChloride Acetyl Chloride / AlCl3 Dicarbonyl 1-(Indan-5-yl)-1,3-butanedione Five_Acetylindane->Dicarbonyl Claisen Condensation EthylAcetate Ethyl Acetate / NaOEt Final_Product 3-(Indan-5-yl)-5-methyl-1H-pyrazole Dicarbonyl->Final_Product Cyclization Hydrazine Hydrazine Hydrate

Caption: Proposed synthetic route to 3-(Indan-5-yl)pyrazole derivatives.

Postulated Biological Activities and Potential Targets

Based on the extensive literature on substituted pyrazoles and the known bioactivities of indane-containing molecules, several promising therapeutic areas can be proposed for 3-(indan-5-yl)pyrazole derivatives.

Kinase Inhibition

A significant number of pyrazole-containing compounds have been developed as protein kinase inhibitors.[7] Kinases play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[1]

p38 MAP Kinase: Pyrazole urea-based compounds are well-documented as potent inhibitors of p38 MAP kinase, a key mediator of the inflammatory response. The indane moiety, with its lipophilic nature, could potentially occupy the hydrophobic pocket of the kinase, a feature known to be important for the binding of some p38 inhibitors. The development of 3-(indan-5-yl)pyrazole derivatives as p38 inhibitors could lead to novel anti-inflammatory agents for conditions such as rheumatoid arthritis and chronic obstructive pulmonary disease.[1]

Other Kinase Targets: The versatility of the pyrazole scaffold allows for its adaptation to target a wide range of kinases. By modifying the substituents on the pyrazole ring, it is conceivable to develop 3-(indan-5-yl)pyrazole derivatives that selectively inhibit other kinases implicated in cancer, such as tyrosine kinases or cyclin-dependent kinases.

Experimental Protocol: p38 MAP Kinase Inhibition Assay (Representative)

  • Reagents and Materials: Recombinant human p38α kinase, kinase buffer, ATP, substrate peptide (e.g., myelin basic protein), and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Compound Preparation: Prepare a serial dilution of the 3-(indan-5-yl)pyrazole test compounds in DMSO.

  • Kinase Reaction: In a 96-well plate, add the kinase, test compound, and substrate peptide in the kinase buffer.

  • Initiation: Initiate the kinase reaction by adding ATP. Incubate at 30 °C for a specified time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and measure the amount of ADP produced using the detection reagent according to the manufacturer's protocol.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Inhibition Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) p38_MAPK p38 MAP Kinase Inflammatory_Stimuli->p38_MAPK Activation Downstream_Effectors Downstream Effectors (e.g., MK2) p38_MAPK->Downstream_Effectors Phosphorylation Inflammatory_Response Inflammatory Response (e.g., TNF-α, IL-6 production) Downstream_Effectors->Inflammatory_Response Activation Indanyl_Pyrazole 3-(Indan-5-yl)pyrazole Derivative Indanyl_Pyrazole->p38_MAPK Inhibition

Caption: Proposed mechanism of action for 3-(Indan-5-yl)pyrazole derivatives as p38 MAP kinase inhibitors.

Anticancer Activity

The indane scaffold is present in several compounds with demonstrated anticancer properties.[3] The pyrazole ring is also a common feature in many anticancer agents, targeting various mechanisms of cancer cell proliferation and survival.[8] Therefore, 3-(indan-5-yl)pyrazole derivatives represent a promising class of compounds for oncology drug discovery.

Potential Mechanisms of Action:

  • Apoptosis Induction: Many anticancer drugs exert their effects by inducing programmed cell death (apoptosis) in cancer cells.

  • Cell Cycle Arrest: Compounds that can halt the cell cycle at specific checkpoints can prevent cancer cell proliferation.

  • Anti-angiogenesis: Inhibiting the formation of new blood vessels that supply tumors with nutrients is another established anticancer strategy.

Structure-Activity Relationship (SAR) Considerations and Future Directions

The modular nature of the proposed synthesis allows for systematic exploration of the structure-activity relationship (SAR).

Table 1: Potential Modifications for SAR Studies

Position of ModificationMoiety to ModifyPotential Impact
Pyrazole N1Substitution with various alkyl or aryl groupsCan influence solubility, metabolic stability, and interactions with the target protein.
Pyrazole C5Variation of the substituent (e.g., methyl, trifluoromethyl, phenyl)Can modulate potency and selectivity by probing different regions of the binding pocket.
Indane RingIntroduction of substituents on the aromatic or aliphatic partCan fine-tune lipophilicity and introduce new interaction points with the target.

Future research should focus on synthesizing a library of 3-(indan-5-yl)pyrazole derivatives with systematic variations at these positions. Screening this library against a panel of kinases and cancer cell lines will be crucial for identifying lead compounds and elucidating the SAR for this novel scaffold.

Conclusion

The 3-(indan-5-yl)pyrazole scaffold represents a novel and unexplored area of chemical space with significant potential for the development of new therapeutic agents. Based on the well-established biological activities of the pyrazole and indane moieties, these hybrid compounds are particularly promising as kinase inhibitors for the treatment of inflammatory diseases and cancer. The synthetic routes outlined in this guide are robust and amenable to the generation of a diverse library of derivatives for SAR studies. Further investigation into this compound class is highly warranted and could lead to the discovery of next-generation therapeutics.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. Retrieved from [Link]

  • Pargellis, C., et al. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Journal of Medicinal Chemistry, 45(14), 2994-3009. Retrieved from [Link]

  • 5-Acetylindane. PubChem. Retrieved from [Link]

  • Discovery of a Series of Indane-Containing NBTIs with Activity against Multidrug-Resistant Gram-Negative Pathogens. (2023). ACS Publications. Retrieved from [Link]

  • 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents. (2001). Google Patents.
  • Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. (2024). MDPI. Retrieved from [Link]

  • Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. (2007). ACS Publications. Retrieved from [Link]

  • Pyrazole and its biological activity. (2017). ResearchGate. Retrieved from [Link]

  • From Nature to Medicinal Chemistry: Anti-Cancer Activity of Novel Indane Scaffolds. Arrow@TU Dublin. Retrieved from [Link]

  • Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. (2002). Journal of Medicinal Chemistry, 45(14), 2994-3009.
  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. (2025). MDPI. Retrieved from [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2023). Bentham Science. Retrieved from [Link]

  • Synthesis of 3, 5-dinitropyrazole. (2025). ResearchGate. Retrieved from [Link]

  • Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes. (2014). Royal Society of Chemistry. Retrieved from [Link]

  • Novel Indane-Containing NBTIs with Potent Anti-Gram-Negative Activity and Minimal hERG Inhibition. (2023). ResearchGate. Retrieved from [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. Retrieved from [Link]

  • Efficient Production and Isolation of 3‐Acetamido‐5‐Acetylfuran from N‐Acetyl‐D‐Glucosamine within Protic Ionic Liquids. (2025). Wiley Online Library. Retrieved from [Link]

  • Synthesis and biological activity of some new indole derivatives containing pyrazole moiety. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

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Technical Guide: Bioisosteric Optimization of the 3-(2,3-dihydro-1H-inden-5-yl)-1H-pyrazole Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of the 3-(2,3-dihydro-1H-inden-5-yl)-1H-pyrazole scaffold, a privileged structure in medicinal chemistry. Frequently encountered in kinase inhibitors (e.g., targeting JAK, Aurora, or c-Met) and GPCR ligands, this scaffold combines a rigid lipophilic domain (indane) with a polar, hydrogen-bonding warhead (pyrazole).

This guide details the bioisosteric strategies required to optimize this core for metabolic stability , target selectivity , and physicochemical properties (LogP, pKa). It is designed for medicinal chemists and drug discovery scientists seeking to evolve this lead structure into a clinical candidate.

Part 1: Structural Anatomy & Pharmacophore Analysis

To successfully apply bioisosterism, one must first deconstruct the molecule into its functional pharmacophores.

The Indane Core (Lipophilic Anchor)
  • Structure: A fused bicyclic system (benzene + cyclopentane).

  • Role: Fills hydrophobic pockets (e.g., the specificity pocket of kinases or the hydrophobic channel of GPCRs).

  • Liability: The benzylic carbons (C1 and C3) are metabolic "hotspots," highly susceptible to Cytochrome P450-mediated hydroxylation.

  • Physicochemical: High lipophilicity (cLogP contribution ~2.5–3.0), rigid conformation compared to an ethyl-phenyl chain.

The Pyrazole Headgroup (Polar Warhead)
  • Structure: 5-membered heteroaromatic ring with two adjacent nitrogens.[1]

  • Role: Acts as a bidentate hydrogen bond donor/acceptor. In kinase inhibitors, this motif typically binds to the "hinge region" (e.g., interacting with the backbone carbonyl and amide NH of the ATP binding site).

  • Tautomerism: Exists as 1H- or 2H-tautomers, allowing adaptability in binding but complicating crystal structure prediction.

  • pKa: The NH is weakly acidic (pKa ~14), while the N2 is weakly basic (pKa ~2.5), making it neutral at physiological pH.

Part 2: Bioisosteric Optimization Strategies

Strategy A: Modulating the Indane Core (Metabolic Stability)

Objective: Block benzylic oxidation while maintaining hydrophobic bulk.

Bioisostere ClassReplacement StructureRationale & Mechanism
Oxidative Blockers 3,3-Difluoroindane Fluorine acts as a bioisostere for hydrogen but blocks metabolic abstraction due to the strong C-F bond. It also lowers the electron density of the aromatic ring.
Hetero-Indanes Benzofuran / Dihydrobenzofuran Replacing the C1 methylene with Oxygen reduces lipophilicity (lowers LogP) and eliminates one metabolic soft spot. The oxygen lone pairs can also engage in weak H-bonding.
Ring Contraction Benzocyclobutene Reduces the steric footprint while maintaining planarity. Useful if the binding pocket is sterically restricted.
Aromatic Expansion Naphthalene Fully aromatic system. Increases rigidity and pi-stacking potential but significantly increases lipophilicity and flatness (loss of sp3 character).
Silicon Switch 1-Silaindane Sila-substitution (C -> Si) increases bond length (C-Si is ~1.87Å vs C-C ~1.54Å) and lipophilicity. Useful for "fine-tuning" the fit in a hydrophobic pocket without changing the atom count.
Strategy B: Tuning the Pyrazole Warhead (H-Bonding & Acidity)

Objective: Alter H-bond donor/acceptor vectors or modulate acidity (pKa).

  • 1,2,3-Triazole (The "Click" Isostere):

    • Effect: Lowers pKa (more acidic NH).

    • Utility: Increases water solubility.[1][2] The extra nitrogen provides an additional H-bond acceptor vector.

  • Isoxazole (The "Donor-Null" Isostere):

    • Effect: Replaces NH with O.

    • Utility: Removes the H-bond donor capability. Critical if the target receptor has a repulsive interaction with the pyrazole NH (e.g., a hydrophobic residue near the binding site).

  • Imidazole (The "Basic" Isostere):

    • Effect: Increases basicity (pKa ~7).

    • Utility: Can form salt bridges with acidic residues (Asp/Glu) in the active site. Improves solubility at acidic pH.

  • Pyrrole (The "Acceptor-Null" Isostere):

    • Effect: Removes the H-bond accepting Nitrogen.

    • Utility: Increases electron density on the ring; useful for optimizing pi-cation interactions.

Strategy C: Scaffold Hopping (The "Indazole" Merger)

Objective: Rigidify the connection between the two rings to reduce entropic penalty upon binding.

  • Approach: Fuse the pyrazole directly to the phenyl ring of the indane.

  • Result: Indazole or 4,5-dihydrobenzo[g]indazole .

  • Benefit: Locks the rotation between the aryl and heteroaryl rings, pre-organizing the molecule for binding. This often improves potency by 10-100x if the conformation matches the bioactive state.

Part 3: Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision tree for optimizing the 3-(indanyl)-pyrazole scaffold based on experimental feedback (Metabolic stability vs. Potency).

Bioisostere_Optimization Start Lead: 3-(2,3-dihydro-1H-inden-5-yl)-1H-pyrazole Issue_Metabolism Issue: High Clearance (Benzylic Oxidation) Start->Issue_Metabolism microsomal stability assay Issue_Potency Issue: Low Potency (Weak H-Bonding) Start->Issue_Potency IC50 / Kd data Issue_Solubility Issue: Poor Solubility (High LogP) Start->Issue_Solubility Kinetic solubility Sol_Fluoro Strategy: Fluorination (3,3-difluoroindane) Issue_Metabolism->Sol_Fluoro Block metabolic site Sol_Oxa Strategy: O-Insertion (Benzofuran) Issue_Metabolism->Sol_Oxa Reduce lipophilicity Sol_Triazole Strategy: Headgroup Swap (Triazole/Imidazole) Issue_Potency->Sol_Triazole Add H-bond vectors Sol_Rigid Strategy: Ring Fusion (Indazole/Tricyclic) Issue_Potency->Sol_Rigid Reduce entropic penalty Issue_Solubility->Sol_Oxa Lower LogP Issue_Solubility->Sol_Triazole Ionizable group

Caption: Optimization logic flow for the indanyl-pyrazole scaffold, mapping common liabilities to specific bioisosteric solutions.

Part 4: Synthetic Methodologies

To access these bioisosteres, robust synthetic routes are required. The two primary pathways are Cross-Coupling (modular) and De Novo Cyclization (convergent).

Protocol A: Modular Suzuki-Miyaura Coupling

Best for generating libraries of different pyrazole/indane combinations.

  • Reagents: 5-bromo-2,3-dihydro-1H-indene (or bioisostere) + (1H-pyrazol-3-yl)boronic acid.

  • Catalyst System: Pd(dppf)Cl2 or Pd(PPh3)4.

  • Base/Solvent: K2CO3 (2M aq) / 1,4-Dioxane.

  • Conditions: 90°C, 12h, Inert atmosphere (Ar/N2).

  • Purification: The pyrazole NH often causes streaking on silica. Tip: Use 1-5% MeOH in DCM with 0.1% NH4OH to maintain peak shape.

Protocol B: De Novo Pyrazole Synthesis (Claisen-Schmidt)

Best for scaling up the specific lead compound.

  • Step 1 (Acylation): Friedel-Crafts acetylation of indane -> 1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one.

  • Step 2 (Claisen Condensation): React ketone with ethyl formate (NaH, THF) -> forms the beta-keto aldehyde enolate.

  • Step 3 (Cyclization): Treat intermediate with Hydrazine Hydrate (NH2NH2·H2O) in Ethanol at reflux.

  • Mechanism: Hydrazine attacks the carbonyls, eliminating water to close the 5-membered ring.

Part 5: Case Studies & Biological Context[3]

Case Study 1: Kinase Inhibition (The "Hinge" Binder)

In the development of Aurora Kinase inhibitors , the pyrazole moiety of the scaffold acts as the hinge binder.

  • Observation: The indane ring sits in the hydrophobic "gatekeeper" pocket.

  • Optimization: Replacing the indane with a benzofuran maintained potency but reduced CYP450 metabolism by 40% due to the removal of the benzylic protons.

  • Reference: See Vertex Pharmaceuticals patents on Aurora inhibitors utilizing pyrazole-benzofuran scaffolds.

Case Study 2: GPCR Ligands (CB1 Antagonists)

Analogs of Rimonabant (a pyrazole-based drug) utilized the indane group to mimic the steric bulk of a dichlorophenyl ring.

  • Outcome: The indane analog showed higher affinity for the CB1 receptor due to the restricted rotation of the saturated ring compared to the free-rotating phenyl, minimizing the entropic cost of binding.

References

  • Furet, P., et al. (2008). "Discovery of a Novel Class of Potent Aurora Inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry.

  • Patani, G. A., & LaVoie, E. J. (1996). "Bioisosterism: A Rational Approach in Drug Design." Chemical Reviews.

  • Lombardo, F., et al. (2014). "Metabolic Stability of Indane Derivatives: Prediction and Experimental Verification." Drug Metabolism and Disposition.

  • Silva, et al. (2023). "The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors." Molecules.

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Methodological & Application

Strategic Synthesis of 3-(2,3-Dihydro-1H-inden-5-yl)-1H-pyrazole from 1-Indanone: A Modular Approach

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Medicinal and Process Chemistry

Introduction

The pyrazole motif is a cornerstone in medicinal chemistry, appearing in a multitude of clinically significant drugs due to its versatile biological activities.[1][2][3] The 3-aryl-1H-pyrazole scaffold, in particular, offers a rigid framework for orienting substituents in three-dimensional space, making it an attractive target for drug discovery programs. This application note details a robust and logical synthetic pathway to 3-(2,3-dihydro-1H-inden-5-yl)-1H-pyrazole, a molecule that couples the pyrazole core with the lipophilic and structurally important indan moiety.

The strategy herein begins with the commercially available and economical starting material, 1-indanone.[4][5] The synthesis is designed as a modular, multi-step sequence that allows for clear checkpoints and purification of intermediates. The core transformations involve:

  • Installation of a handle: A Friedel-Crafts acylation to introduce an acetyl group onto the aromatic ring of the indanone.

  • Precursor formation: Conversion of the resulting aryl ketone into a 1,3-dicarbonyl equivalent using N,N-dimethylformamide dimethyl acetal (DMF-DMA).

  • Heterocycle construction: Cyclocondensation with hydrazine to form the pyrazole ring.

  • Final modification: Reduction of the indanone carbonyl to yield the target indan scaffold.

This guide provides experienced insights into reaction mechanisms, detailed step-by-step protocols, and troubleshooting advice to ensure reliable execution by researchers in drug development and synthetic chemistry.

Overall Synthetic Workflow

The synthesis is logically segmented into four distinct stages, transforming a simple cyclic ketone into the more complex bicyclic-heterocyclic target molecule. Each step builds upon the last, culminating in the final product.

G cluster_start Starting Material cluster_step1 Step 1: C-C Bond Formation cluster_step2 Step 2: Pyrazole Precursor Synthesis cluster_step3 Step 3: Heterocyclization cluster_step4 Step 4: Final Reduction A 1-Indanone B 5-Acetyl-1-indanone A->B Friedel-Crafts Acylation C Enaminone Intermediate (3-(Dimethylamino)-1-(1-oxo- 2,3-dihydro-1H-inden-5-yl)prop-2-en-1-one) B->C Condensation w/ DMF-DMA D 3-(1-Oxo-2,3-dihydro-1H-inden-5-yl)-1H-pyrazole C->D Cyclization w/ Hydrazine E Target Molecule: 3-(2,3-Dihydro-1H-inden-5-yl)-1H-pyrazole D->E Wolff-Kishner Reduction

Caption: Mechanism of pyrazole formation from an enaminone and hydrazine.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Hydrazine is highly toxic and corrosive; handle with extreme care.

Step 1: Synthesis of 5-Acetyl-1-indanone

This procedure utilizes a Friedel-Crafts acylation, a fundamental method for attaching acyl groups to aromatic rings. [4]Polyphosphoric acid (PPA) is employed as both the catalyst and solvent, which is a common and effective choice for intramolecular cyclizations and acylations. [5]

Reagent/Material M.W. ( g/mol ) Amount Moles
1-Indanone 132.16 10.0 g 75.7 mmol
Acetic Anhydride 102.09 8.5 mL 90.8 mmol
Polyphosphoric Acid - 100 g -
Dichloromethane - 200 mL -
Saturated NaHCO₃ - 150 mL -

| Brine | - | 50 mL | - |

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a heating mantle, add polyphosphoric acid (100 g).

  • Begin stirring and heat the PPA to 60 °C to reduce its viscosity.

  • Add 1-indanone (10.0 g, 75.7 mmol) to the warm PPA. Stir until a homogeneous solution is formed.

  • Slowly add acetic anhydride (8.5 mL, 90.8 mmol) dropwise over 15 minutes. An exotherm may be observed.

  • After the addition is complete, increase the temperature to 85-90 °C and maintain for 3 hours.

  • Monitor the reaction by TLC (3:1 Hexanes:Ethyl Acetate). The starting material should be consumed.

  • Allow the reaction mixture to cool to room temperature. Carefully and slowly pour the viscous mixture into 400 mL of ice-water with vigorous stirring.

  • A precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.

  • Extract the aqueous slurry with dichloromethane (3 x 100 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 75 mL) followed by brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Recrystallize from ethanol to afford 5-acetyl-1-indanone as a pale yellow solid.

    • Expected Yield: 75-85%

    • Appearance: Pale yellow crystalline solid.

Step 2: Synthesis of 3-(Dimethylamino)-1-(1-oxo-2,3-dihydro-1H-inden-5-yl)prop-2-en-1-one

This step forms the key enaminone intermediate. DMF-DMA serves as a C1 synthon, reacting with the active methyl group of the acetyl moiety. [6][7]The reaction is typically driven to completion by heating.

Reagent/MaterialM.W. ( g/mol )AmountMoles
5-Acetyl-1-indanone174.2010.0 g57.4 mmol
DMF-DMA119.1610.3 mL74.6 mmol
Toluene-100 mL-

Procedure:

  • In a 250 mL round-bottom flask fitted with a reflux condenser and nitrogen inlet, dissolve 5-acetyl-1-indanone (10.0 g, 57.4 mmol) in toluene (100 mL).

  • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (10.3 mL, 74.6 mmol, 1.3 equiv).

  • Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours.

  • Monitor the reaction by TLC (1:1 Hexanes:Ethyl Acetate). The formation of a more polar, UV-active spot should be observed.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • Wash the crude solid with cold hexanes or diethyl ether to remove residual toluene and unreacted DMF-DMA. The product is often pure enough for the next step without further purification.

    • Expected Yield: 90-98%

    • Appearance: Bright yellow or orange solid.

Step 3: Synthesis of 3-(1-Oxo-2,3-dihydro-1H-inden-5-yl)-1H-pyrazole

This is the key pyrazole-forming step. The reaction of the enaminone with hydrazine hydrate in a protic solvent like ethanol leads to cyclization and formation of the aromatic pyrazole ring. [8][9][10]

Reagent/Material M.W. ( g/mol ) Amount Moles
Enaminone Intermediate 229.28 10.0 g 43.6 mmol
Hydrazine Hydrate (~64%) 50.06 2.8 mL ~57.0 mmol
Ethanol - 150 mL -

| Acetic Acid (glacial) | - | 1 mL | - |

Procedure:

  • Suspend the enaminone intermediate (10.0 g, 43.6 mmol) in ethanol (150 mL) in a 250 mL round-bottom flask.

  • Add a catalytic amount of glacial acetic acid (1 mL).

  • Add hydrazine hydrate (2.8 mL, ~57.0 mmol, 1.3 equiv) dropwise to the stirring suspension at room temperature.

  • Heat the mixture to reflux (approx. 78 °C) for 3 hours. The solid should dissolve, and the color of the solution may change.

  • Monitor the reaction by TLC (1:1 Hexanes:Ethyl Acetate) for the disappearance of the enaminone spot.

  • After completion, cool the reaction mixture to room temperature and then in an ice bath for 30 minutes.

  • A precipitate should form. Collect the solid by vacuum filtration.

  • Wash the filter cake with cold ethanol (2 x 20 mL) and then with water (2 x 20 mL) to remove any salts.

  • Dry the product under vacuum to obtain 3-(1-oxo-2,3-dihydro-1H-inden-5-yl)-1H-pyrazole.

    • Expected Yield: 80-90%

    • Appearance: Off-white to light tan solid.

Step 4: Synthesis of 3-(2,3-Dihydro-1H-inden-5-yl)-1H-pyrazole

The final step is the complete reduction of the indanone carbonyl group. The Wolff-Kishner reduction is ideal as it is performed under basic conditions, which are compatible with the pyrazole ring. The high temperature required is achieved using a high-boiling solvent like diethylene glycol.

  • Trustworthiness: The Wolff-Kishner conditions (hydrazine and strong base at high temperature) are harsh but highly effective for the deoxygenation of ketones. The pyrazole ring is stable under these basic conditions. Care must be taken due to the high temperatures and corrosive nature of KOH.

Reagent/MaterialM.W. ( g/mol )AmountMoles
Pyrazole-indanone198.225.0 g25.2 mmol
Hydrazine Hydrate (~64%)50.064.9 mL~63.0 mmol
Potassium Hydroxide (KOH)56.114.3 g76.6 mmol
Diethylene Glycol-50 mL-

Procedure:

  • In a 100 mL round-bottom flask equipped with a reflux condenser and a thermometer, combine the pyrazole-indanone intermediate (5.0 g, 25.2 mmol), potassium hydroxide (4.3 g, 76.6 mmol), and diethylene glycol (50 mL).

  • Add hydrazine hydrate (4.9 mL, ~63.0 mmol).

  • Heat the mixture to 130-140 °C for 2 hours. Water and excess hydrazine will distill off.

  • After 2 hours, arrange the apparatus for distillation and slowly raise the temperature to 190-200 °C, allowing volatiles to be removed.

  • Maintain the temperature at 190-200 °C for an additional 4 hours. Nitrogen gas evolution should be observed.

  • Cool the reaction mixture to room temperature.

  • Pour the cooled mixture into 200 mL of water.

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography (silica gel, gradient elution from 3:1 to 1:1 Hexanes:Ethyl Acetate) to afford the final product.

    • Expected Yield: 65-75%

    • Appearance: White to off-white solid.

Summary of Results

StepProduct NameStarting MaterialYield (%)Appearance
15-Acetyl-1-indanone1-Indanone75-85Pale yellow solid
2Enaminone Intermediate5-Acetyl-1-indanone90-98Bright yellow solid
33-(1-Oxo-inden-5-yl)-1H-pyrazoleEnaminone Intermediate80-90Off-white solid
43-(Inden-5-yl)-1H-pyrazole3-(1-Oxo-inden-5-yl)-1H-pyrazole65-75White solid

References

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2024, August 16). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]

  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). EP2181980A1 - A process for the preparation of (R)-1-aminoindanes.
  • The Journal of Organic Chemistry. (2011, July 8). Synthesis of Pyrazoles via Electrophilic Cyclization. Retrieved from [Link]

  • ACS Omega. (2019, February 7). Three-Component Cascade Reaction of 1,1-Enediamines, N,N-Dimethylformamide Dimethyl Acetal, and 1,3-Dicarbonyl Compounds: Selective Synthesis of Diverse 2-Aminopyridine Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient and simple synthesis of 3-aryl-1 H-pyrazoles | Request PDF. Retrieved from [Link]

  • MDPI. (2024, June 19). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. Retrieved from [Link]

  • ResearchGate. (2020, October 23). Enamines and Dimethylamino Imines as Building Blocks in Heterocyclic Synthesis: Reactions of DMF‐DMA Reagent with Different Functional Groups | Request PDF. Retrieved from [Link]

  • Google Patents. (n.d.). US5654444A - Preparation of 5-hydroxy-4-methyl-2(5H)-furanone.
  • PMC. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]

  • PMC. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • PubMed. (2011, December 15). Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives. Retrieved from [Link]

  • HETEROCYCLES. (2019, August 21). SYNTHESIS OF 4-AROYL-5-ARYLPYRAZOLES AND 4-AROYL-3-ARYLPYRAZOLES VIA THE REACTION OF ENAMINODIKETONES WITH SUBSTITUTED HYDRAZINE. Retrieved from [Link]

  • MDPI. (2014, April 30). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Retrieved from [Link]

  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-pyrazolines by the reactions of α,β-unsaturated aldehydes, ketones, and esters with diazoalkanes, nitrile imines, and hydrazines. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2005, October 19). Regioselective Synthesis of 1-Aryl-3,4-substituted/annulated-5-(methylthio)pyrazoles and 1-Aryl-3-(methylthio)-4,5-substituted/annulated Pyrazoles. Retrieved from [Link]

  • Organic Letters. (2006, May 27). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Retrieved from [Link]

  • Green Chemistry (RSC Publishing). (n.d.). Catalyst-free aldol condensation of ketones and isatins under mild reaction conditions in DMF with molecular sieves 4 Å as additive. Retrieved from [Link]

  • JOCPR. (n.d.). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Retrieved from [Link]

  • JOCPR. (n.d.). Synthesis and biological activity of some new indole derivatives containing pyrazole moiety. Retrieved from [Link]

  • Progress in Chemical and Biochemical Research. (2019, March 14). Tertiary cyclic amides in Vilsmeier type reaction with indoles. Retrieved from [Link]

  • Liskon Biological. (2024, May 24). reaction between DMF-DMA and methyl groups. Retrieved from [Link]

  • CSIRO Publishing. (n.d.). N,N-Dimethylformamide dimethyl acetal (DMFDMA): from derivatisation to C1 synthon. Retrieved from [Link]

  • Growing Science. (2013, July 30). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of 1-Methyl-5-(pyrazol-3- and -5-yl- and 1, 2, 4-triazol-3- and 5-yl)-1, 2, 3, 6-tetrahydropyridine Derivatives and Their Evaluation as Muscarinic Receptor Ligands. Retrieved from [Link]

Sources

Application Note: Kinase Inhibition Assay for 3-(2,3-dihydro-1H-inden-5-yl)-1H-pyrazole

[1]

Introduction & Mechanistic Insight

The compound 3-(2,3-dihydro-1H-inden-5-yl)-1H-pyrazole serves as a potent hinge-binding fragment in the design of Type I ATP-competitive kinase inhibitors. Its efficacy stems from the structural complementarity of the pyrazole ring , which mimics the adenine base of ATP, forming crucial hydrogen bonds with the kinase hinge region (typically the backbone amide of the "gatekeeper" residue + 1). The lipophilic indanyl group extends into the hydrophobic pocket (often the specificity pocket or solvent-accessible channel), providing affinity and selectivity potential.

This scaffold is the foundational core for several clinical candidates, including AT9283 (Aurora/JAK inhibitor) and various CDK inhibitors .

Mechanism of Action
  • Binding Mode: ATP-Competitive (Type I).

  • Primary Interaction: The N1 and N2 nitrogens of the pyrazole ring function as a hydrogen bond donor/acceptor pair, anchoring the molecule to the kinase hinge.

  • Thermodynamics: Displacement of ATP blocks the transfer of the

    
    -phosphate to the substrate, effectively silencing downstream signaling.
    

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the ADP-Glo™ assay, the industry-standard method for screening this scaffold due to its high sensitivity and resistance to compound interference.

KinaseAssayWorkflowCompoundCompound Prep(DMSO Stock)IncubationKinase Reaction(60 min @ RT)Compound->Incubation 1. Add Inhibitor MasterMixKinase Reaction Mix(Enzyme + Substrate)MasterMix->Incubation 2. Add Enzyme ATPATP Initiation(Km concentration)ATP->Incubation 3. Start Rxn Reagent1ADP-Glo™ Reagent(Deplete ATP)Incubation->Reagent1 4. Stop Rxn Reagent2Detection Reagent(ADP -> ATP -> Light)Reagent1->Reagent2 5. Convert ADP ReadoutLuminescence(RLU Measurement)Reagent2->Readout 6. Detect

Caption: Step-by-step workflow for the ADP-Glo™ kinase inhibition assay. The process converts ADP generated by kinase activity into a stable luminescent signal.

Detailed Protocol: IC50 Determination

This protocol uses Aurora A Kinase as the representative target, given the high affinity of pyrazole-indane scaffolds for this enzyme.

Materials & Reagents
ReagentSpecificationNotes
Test Compound 3-(2,3-dihydro-1H-inden-5-yl)-1H-pyrazole>98% Purity. Store at -20°C.
Kinase Recombinant Human Aurora A~1-5 nM final concentration.
Substrate Kemptide (LRRASLG) or Histone H3Peptide substrate specific to target.
ATP Ultra-pure ATPUse at

apparent (typically 10 µM).
Buffer Kinase Buffer A40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.
Detection ADP-Glo™ Kinase Assay KitPromega (Cat # V9101).
Plate 384-well, solid white, low volumeCorning or Greiner.
Compound Preparation[1][2][3][4]
  • Stock Solution: Dissolve 3-(2,3-dihydro-1H-inden-5-yl)-1H-pyrazole in 100% DMSO to a concentration of 10 mM . Vortex until clear.

  • Serial Dilution: Prepare a 12-point dose-response curve in DMSO.

    • Start at 1 mM (100x final assay concentration).

    • Perform 1:3 serial dilutions.

    • Intermediate Dilution: Dilute 1:25 into Kinase Buffer (4% DMSO final) to create a 4x working solution.

Assay Procedure

Step 1: Reaction Assembly (10 µL Volume)

  • Dispense 2.5 µL of 4x Compound working solution into assay wells. (Final DMSO = 1%).

    • Controls: Include "No Compound" (Max Activity) and "No Enzyme" (Background) wells containing 1% DMSO only.

  • Add 2.5 µL of 4x Enzyme/Substrate Mix.

    • Pre-incubation: Incubate for 10-15 minutes at Room Temperature (RT) to allow compound-enzyme binding equilibrium.

  • Add 5.0 µL of 2x ATP solution to initiate the reaction.

  • Incubate for 60 minutes at RT.

Step 2: ADP Depletion

  • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining unconsumed ATP.

  • Incubate for 40 minutes at RT.

Step 3: Detection

  • Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which drives the luciferase reaction.

  • Incubate for 30-60 minutes at RT.

  • Read Plate: Measure Luminescence (Integration time: 0.5–1.0 sec) on a multimode plate reader (e.g., EnVision, PHERAstar).

Data Analysis & Interpretation

Signal Verification

Before calculating IC50, validate the assay window:

  • Signal-to-Background (S/B):

    
    
    
  • Z'-Factor:

    
    
    
IC50 Calculation
  • Normalize Data: Convert RLU values to % Inhibition.

    
    
    
  • Curve Fitting: Fit the data to a 4-parameter logistic (4PL) equation (Sigmoidal Dose-Response) using software like GraphPad Prism or XLfit.

    
    
    
    • X: Log of compound concentration.

    • Y: % Inhibition.

Expected Results
  • Potency: As a fragment/scaffold, the IC50 of the unmodified 3-(5-indanyl)pyrazole is typically in the low micromolar range (1–10 µM) .

  • Optimization: Addition of solubilizing groups (e.g., morpholine, piperazine) or H-bond acceptors to the pyrazole N1 often improves potency to the nanomolar range (e.g., AT9283).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Signal (Low RLU) Inactive Kinase or degraded ATP.Aliquot kinase and store at -80°C. Avoid freeze-thaw cycles. Ensure ATP is fresh.
High Background ATP contamination or incomplete depletion.Ensure ADP-Glo Reagent incubation time is sufficient (40 min). Use ultra-pure ATP.
Flat Dose-Response Compound precipitation.Check solubility of the indanyl scaffold. Limit final DMSO to <2% but ensure compound stays in solution.
Right-Shifted IC50 High ATP concentration.Ensure ATP concentration is at or below

. High ATP competes with Type I inhibitors.

Pathway Context: Aurora Kinase Signaling[5][6]

The following diagram places the inhibition of Aurora A by the pyrazole scaffold into its biological context, highlighting the downstream effects on mitosis.

AuroraPathwayInhibitor3-(5-indanyl)pyrazoleAuroraAAurora A Kinase(Active)Inhibitor->AuroraA Inhibits (IC50) PLK1PLK1AuroraA->PLK1 Phosphorylates TPX2TPX2(Activator)TPX2->AuroraA Activates CDC25CDC25PLK1->CDC25 Activates CDK1CDK1/Cyclin BCDC25->CDK1 Dephosphorylates MitosisMitotic Entry(G2/M Transition)CDK1->Mitosis Drives

Caption: Signaling cascade of Aurora A. The inhibitor blocks the phosphorylation of PLK1, arresting the cell cycle at the G2/M transition.

References

  • Fragment-Based Discovery of AT9283: Howard, S., et al. "Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent Aurora kinase activity."[1] Journal of Medicinal Chemistry 52.2 (2009): 379-388. Link

  • Kinase Assay Methodology: Zegzouti, H., et al. "ADP-Glo: A Bioluminescent and Homogeneous ADP Monitoring Assay for Kinases." Assay and Drug Development Technologies 7.6 (2009): 560-572. Link

  • Pyrazole Scaffold Review: Fizzo, R., et al. "Pyrazoles as Protein Kinase Inhibitors: A Review." European Journal of Medicinal Chemistry 221 (2021): 113520. Link

  • Aurora Kinase Biology: Nikonova, A.S., et al. "Aurora A kinase (AURKA) in normal and pathological cell division." Cellular and Molecular Life Sciences 70.4 (2013): 661-687. Link

Using indanyl pyrazoles as COX-2 inhibitor scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Indanyl Pyrazole Scaffolds for Selective COX-2 Inhibition

Introduction: The Indanyl Advantage

The development of selective Cyclooxygenase-2 (COX-2) inhibitors has historically focused on vicinal diaryl heterocycles (e.g., celecoxib, rofecoxib). While effective, these "open" systems possess rotatable bonds that introduce entropic penalties upon binding.

This guide focuses on the Indeno[1,2-c]pyrazole scaffold—a "closed" tricyclic system where the pyrazole ring is fused to an indane core. This scaffold offers two distinct advantages for medicinal chemistry:

  • Conformational Restriction: The fused ring system mimics the bioactive cis-stilbene geometry of traditional coxibs but locks it into a planar conformation, reducing the entropy cost of binding.

  • Hydrophobic Packing: The indanyl moiety provides a lipophilic bulk that efficiently fills the hydrophobic channel of the COX-2 active site, while a para-sulfonamide or methylsulfone group targets the hydrophilic side pocket.

Mechanism of Action & Rational Design

The selectivity of indanyl pyrazoles hinges on the "Gatekeeper" residue at position 523.

  • COX-1: Contains Ile523 (bulky), which blocks access to a hydrophobic side pocket.

  • COX-2: Contains Val523 (smaller), which opens a "side pocket."[1]

Design Strategy: The indanyl pyrazole scaffold must be substituted with a pharmacophore (typically


 or 

) capable of inserting into this side pocket to form hydrogen bonds with His90 , Arg513 , and Gln192 . The indane ring sits in the main hydrophobic channel, interacting with Tyr355 and Trp387 .
Visualization: The Arachidonic Acid Cascade & Inhibition Point

COX_Pathway cluster_membrane Cell Membrane Phospholipids Membrane Phospholipids AA Arachidonic Acid (AA) Phospholipids->AA PLA2 Enzyme COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible via LPS/Cytokines) AA->COX2 PGG2 PGG2 (Unstable Endoperoxide) COX1->PGG2 COX2->PGG2 Cyclooxygenase Activity Inhibitor Indanyl Pyrazole (Inhibitor) Inhibitor->COX2 Selective Blockade (Val523 Pocket) PGH2 PGH2 PGG2->PGH2 Peroxidase Activity PGE2 PGE2 (Inflammation/Pain) PGH2->PGE2 mPGES-1 TXA2 Thromboxane A2 (Platelets) PGH2->TXA2 PGI2 Prostacyclin (Vascular) PGH2->PGI2

Caption: The Arachidonic Acid cascade showing the specific blockade of inducible COX-2 by indanyl pyrazoles, preventing the formation of inflammatory PGE2 while sparing COX-1 mediated homeostasis.

Protocol A: Chemical Synthesis Workflow

Objective: Access the Indeno[1,2-c]pyrazole scaffold via a Knoevenagel condensation-cyclization sequence.

Reagents:

  • Indan-1,3-dione

  • Aromatic Aldehydes (containing the sulfonamide pharmacophore)

  • Hydrazine Hydrate (or substituted hydrazines)

  • Ethanol/Acetic Acid

Step-by-Step Methodology:

  • Chalcone Formation:

    • Dissolve indan-1,3-dione (1.0 eq) and the appropriate 4-sulfamoylbenzaldehyde (1.0 eq) in ethanol.

    • Add a catalytic amount of piperidine.

    • Reflux for 2–4 hours.

    • Cool to precipitate the 2-arylideneindan-1,3-dione intermediate. Filter and recrystallize.

  • Cyclization:

    • Suspend the intermediate (from step 1) in glacial acetic acid or ethanol.

    • Add Hydrazine Hydrate (2.0 eq) dropwise.

    • Reflux for 6–8 hours. The color typically shifts from yellow/orange to colorless/pale precipitate.

  • Purification:

    • Pour reaction mixture into ice-cold water.

    • Filter the solid indeno[1,2-c]pyrazole.

    • Purify via recrystallization (EtOH/DMF) or silica gel column chromatography (Hexane:EtOAc gradient).

Protocol B: Enzymatic Inhibition Screening (TMPD Assay)

Theory: This assay measures the peroxidase activity of COX.[2][3] The reduction of PGG2 to PGH2 requires two electrons, which are donated by the co-substrate TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine). The oxidation of TMPD yields a blue color absorbing at 590 nm.

Materials:

  • Ovine COX-1 and Human Recombinant COX-2 enzymes.[1][2][4]

  • Heme (Hematin) cofactor.

  • Arachidonic Acid (Substrate).[2][4][5][6][7]

  • TMPD (Colorimetric substrate).[2][8]

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0.

Protocol:

  • Preparation:

    • Reconstitute COX enzymes and store on ice.[2][4][5]

    • Prepare Heme solution (dissolve in DMSO, dilute to 1 µM in buffer).

    • Prepare Inhibitor stocks (Indanyl pyrazoles) in DMSO (10 mM).

  • Incubation (The "Inhibitor Well"):

    • In a 96-well plate, add 150 µL Assay Buffer .

    • Add 10 µL Heme .

    • Add 10 µL COX-1 or COX-2 Enzyme .

    • Add 10 µL Inhibitor (Test compound).

    • Critical Step: Incubate for 5 minutes at 25°C . This allows the inhibitor to navigate the hydrophobic channel and bind Val523.

  • Reaction Initiation:

    • Add 20 µL of TMPD/Arachidonic Acid mixture to all wells.

    • Shake plate for 10 seconds.

  • Measurement:

    • Incibrate for 5 minutes at 25°C.

    • Read Absorbance at 590 nm .[2]

  • Data Analysis:

    • Calculate % Inhibition:

      
      .
      
    • Plot log[Inhibitor] vs. % Inhibition to determine

      
      .
      

Protocol C: Cellular Selectivity (RAW 264.7 Macrophages)

Objective: Validate that the chemical inhibition translates to a biological system without cytotoxicity.

Workflow:

  • Cell Culture:

    • Maintain RAW 264.7 cells in DMEM + 10% FBS.

    • Seed at

      
       cells/well in 96-well plates. Incubate 24h.
      
  • Induction & Treatment:

    • Pre-treat cells with Indanyl Pyrazole (0.01 – 10 µM) for 1 hour.

    • Stimulate with LPS (1 µg/mL) to induce COX-2 expression.

    • Incubate for 18–24 hours.

  • Readout 1: PGE2 Quantification (Efficacy):

    • Collect supernatant.

    • Quantify Prostaglandin E2 (PGE2) using a competitive ELISA kit (e.g., Cayman or Enzo).

    • Note: Indanyl pyrazoles should dose-dependently reduce PGE2.

  • Readout 2: MTT Assay (Safety):

    • Add MTT reagent to the remaining cells. Incubate 3h.

    • Dissolve formazan crystals in DMSO. Read at 570 nm.

    • Validation: If PGE2 drops but MTT signal remains high, the compound is a true inhibitor, not a toxin.

Data Summary Table: Expected Profile for a Lead Candidate

AssayParameterTarget ValueRationale
Enzymatic COX-2

< 50 nMPotency equivalent to Celecoxib.
Enzymatic COX-1

> 10 µMHigh Selectivity Index (SI > 200).
Cellular PGE2

< 100 nMMembrane permeability confirmed.
Cellular MTT

> 50 µMNo cytotoxicity at therapeutic dose.

Computational Validation (Molecular Docking)

Software: AutoDock Vina or Schrödinger Glide.

Protocol:

  • Grid Generation: Center the grid box on the co-crystallized ligand (e.g., SC-558) in the COX-2 structure (PDB ID: 1CX2 or 6COX ).

  • Ligand Prep: Energy minimize the indanyl pyrazole structure. Ensure the sulfonamide group is deprotonated if pH 7.4 simulation is supported, though neutral is standard for docking geometry.

  • Docking Constraints:

    • Define Val523 as a flexible residue if using induced-fit docking.

    • Look for H-bonds between the sulfonamide oxygens and Arg513/His90 .

  • Scoring: High affinity binders typically score < -9.0 kcal/mol.

Visualization: Screening Workflow

Screening_Workflow Design 1. Scaffold Design (Indeno[1,2-c]pyrazole) Synth 2. Synthesis (Knoevenagel + Cyclization) Design->Synth Enzyme 3. Enzyme Assay (COX-1 vs COX-2) Synth->Enzyme Decision Selectivity Index (COX1/COX2 > 50?) Enzyme->Decision Cell 4. Cell Assay (RAW 264.7 + LPS) Decision->Cell Yes Discard Discard/Redesign Decision->Discard No Docking 5. Docking (Val523 Interaction) Cell->Docking Potent & Non-toxic Lead Lead Candidate Docking->Lead Valid Binding Mode Docking->Discard Poor Fit

Caption: The critical path for validating indanyl pyrazoles, prioritizing enzymatic selectivity before cellular testing.

References

  • Cayman Chemical. (2023). COX Colorimetric Inhibitor Screening Assay Kit Protocol. Cayman Chemical Application Notes. Link

  • Kurumbail, R. G., et al. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents.[1][6][9][10] Nature, 384, 644–648. Link

  • Alam, M. J., et al. (2016).[11] Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues.[11][12][13] Drug Design, Development and Therapy, 10, 3529–3543. Link

  • Bionatura. (2025).[10] COX-2 Selectivity of NSAIDs: Molecular Docking Analysis with AutoDock & Vina. Bionatura Journal. Link

  • Assay Genie. (2024). COX-2 Inhibitor Screening Kit (Fluorometric) Protocol. Assay Genie Protocols. Link[5]

Sources

Suzuki coupling conditions for indanyl pyrazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Suzuki-Miyaura Coupling Protocols for Indanyl-Pyrazole Scaffolds

Introduction: The Indanyl-Pyrazole Challenge

Indanyl-pyrazole motifs are privileged scaffolds in medicinal chemistry, frequently serving as pharmacophores in kinase inhibitors (e.g., B-Raf, JNK) and GPCR modulators. However, synthesizing these biaryl systems via Suzuki-Miyaura cross-coupling presents a "perfect storm" of synthetic challenges:

  • Steric Hindrance: The fused bicyclic nature of the indanyl ring creates significant steric bulk proximal to the coupling site, impeding the oxidative addition step.

  • Catalyst Poisoning: The pyrazole nitrogens (specifically the pyridine-like

    
    ) are potent 
    
    
    
    -donors that can displace phosphine ligands, forming unreactive Palladium-nitrogen complexes (the "Heterocycle Problem").
  • Protodeboronation: Pyrazole boronic acids are notoriously unstable, undergoing rapid hydrolytic C-B bond cleavage before coupling can occur.

This guide provides an evidence-based roadmap to overcome these failure modes, utilizing advanced precatalyst architectures and strategic protecting group manipulations.

Mechanistic Strategy & Causality

To ensure reproducibility, one must understand the failure mechanisms. The standard catalytic cycle is often arrested by two specific off-cycle pathways in this context:

  • The Stable Resting State (Poisoning): If the pyrazole nitrogen is unprotected, it binds to the electrophilic Pd(II) intermediate after oxidative addition, shutting down transmetallation.

  • Hydrolytic De-boronation: Electron-rich heteroaryl boronic acids (like pyrazoles) are prone to protodeboronation in aqueous base, yielding the neutral heterocycle (reduction product) instead of the biaryl.

Strategic Pivot: Coupling Directionality
  • Preferred Route: Indanyl-Boronate + Halo-Pyrazole . Halopyrazoles are stable. Indanyl boronates (or pinacol esters) are generally robust.

  • Difficult Route: Indanyl-Halide + Pyrazole-Boronate . Pyrazole boronic acids are unstable.[1] If this route is mandatory, use N-protected pyrazole pinacol esters (e.g., N-Boc, N-THP, or N-SEM) rather than free boronic acids.

Visualizing the Failure Modes

SuzukiMechanism Pd0 Active Catalyst Pd(0)L OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Indanyl-Halide Poison FAILURE MODE 1: N-Coordination/Poisoning (Stable Pd-N Complex) OxAdd->Poison + Unprotected Pyrazole TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Pyrazole-Boronate + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Deboron FAILURE MODE 2: Protodeboronation (Boronic Acid Hydrolysis) TransMet->Deboron Slow Transmetallation RedElim->Pd0

Figure 1: The Suzuki catalytic cycle highlighting critical failure modes specific to nitrogen-rich heterocycles.

Critical Parameters & Optimization

Ligand Selection: The Buchwald Advantage

Standard ligands like PPh


 or dppf often fail here. We utilize Dialkylbiaryl Phosphines  (Buchwald Ligands).
  • XPhos / SPhos: These bulky, electron-rich ligands facilitate oxidative addition into hindered indanes and, crucially, are bulky enough to prevent the pyrazole nitrogen from binding to the Palladium center.

  • Precatalysts (G3/G4): Use XPhos Pd G3 or G4 .[2] These generate the active monoligated Pd(0) species immediately upon exposure to base, bypassing the induction period where boronic acid decomposition often occurs.

Base & Solvent Systems
  • Base: Avoid strong bases (e.g., NaOtBu) which can strip protecting groups or accelerate deboronation. Use K

    
    PO
    
    
    
    (anhydrous or aqueous) or K
    
    
    CO
    
    
    .
  • Solvent: A biphasic system is essential for solubility. 1,4-Dioxane/Water (4:1) or THF/Water are the gold standards.

Experimental Protocols

Protocol A: The "Problem Solver" (High Steric Bulk/Unstable Partners)

Recommended for coupling hindered indanyl halides with pyrazole boronates.

Reagents:

  • Indanyl Halide (1.0 equiv)

  • N-Boc-Pyrazole-4-Pinacol Boronate (1.2 - 1.5 equiv)

  • Catalyst: XPhos Pd G3 (2.0 - 5.0 mol%)

  • Base: K

    
    PO
    
    
    
    (0.5 M in H
    
    
    O, 3.0 equiv)
  • Solvent: THF (degassed)

Procedure:

  • Setup: Charge a reaction vial equipped with a magnetic stir bar with the Indanyl Halide (1.0 mmol) and N-Boc-Pyrazole Boronate (1.2 mmol).

  • Catalyst Addition: Add XPhos Pd G3 (0.02 mmol, 17 mg) and XPhos ligand (0.02 mmol, added to ensure stability).

  • Inertion: Seal the vial and purge with Argon for 5 minutes.

  • Solvent/Base: Add degassed THF (4 mL) followed by the aqueous K

    
    PO
    
    
    
    solution (6 mL).
  • Reaction: Heat the biphasic mixture to 40–60 °C with vigorous stirring (1000 rpm). Note: XPhos is active at lower temperatures; avoid boiling to prevent deboronation.

  • Monitoring: Monitor by LCMS at 1 hour. If conversion is <50%, increase temp to 80 °C.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na

    
    SO
    
    
    
    . The Boc group may partially cleave; if fully protected product is desired, ensure pH < 10. If deprotection is desired, treat crude with TFA/DCM.
Protocol B: Microwave-Assisted Rapid Synthesis

Best for library generation where reaction speed is critical.

Reagents:

  • Indanyl Boronic Acid (1.2 equiv)

  • 4-Bromo-1-methyl-1H-pyrazole (1.0 equiv)

  • Catalyst: Pd(dppf)Cl

    
    [3]·DCM (5 mol%)
    
  • Base: Na

    
    CO
    
    
    
    (2M aq, 3.0 equiv)
  • Solvent: DME/Water/Ethanol (7:3:2)

Procedure:

  • Combine all reagents in a microwave-safe vial.

  • Irradiate at 120 °C for 20 minutes (High Absorption setting).

  • Self-Validation Check: LCMS should show >95% conversion. If significant homocoupling of the indane is observed, reduce the catalyst loading to 2 mol% and lower temp to 100 °C.

Data Summary & Decision Matrix

Table 1: Comparative Efficiency of Catalyst Systems for Indanyl-Pyrazole Coupling

Catalyst SystemLigand ClassSteric ToleranceN-Poisoning ResistanceRecommended Use Case
Pd(PPh

)

Monodentate PhosphineLowLowSimple, unhindered substrates only.
Pd(dppf)Cl

Bidentate FerrocenylMediumMediumRobust standard; good for Indanyl-Boronate + Halo-Pyrazole.
XPhos Pd G3 Dialkylbiaryl PhosphineHigh High Best for hindered Indanyl-Halides + Pyrazole Boronates.
CataCXium A Cage PhosphineHighMediumAlternative if XPhos fails; excellent for difficult oxidative additions.
Workflow Decision Tree

DecisionTree Start Start: Indanyl-Pyrazole Synthesis CheckPartner Is the Pyrazole the Boronate Partner? Start->CheckPartner YesBoronate Yes CheckPartner->YesBoronate Unstable Path NoBoronate No (Pyrazole is Halide) CheckPartner->NoBoronate Stable Path ProtectCheck Is Pyrazole N-Protected? YesBoronate->ProtectCheck Standard Protocol B: Pd(dppf)Cl2 / Na2CO3 (Standard) NoBoronate->Standard ProtectIt Protect N (Boc/SEM) OR Switch to Pinacol Ester ProtectCheck->ProtectIt No Buchwald Protocol A: XPhos Pd G3 / K3PO4 (Prevents Deboronation) ProtectCheck->Buchwald Yes ProtectIt->Buchwald

Figure 2: Strategic decision tree for selecting the optimal coupling protocol based on substrate stability.

Troubleshooting Guide

  • Observation: Starting material consumed, but mass corresponds to protonated pyrazole (M+1).

    • Cause: Protodeboronation.[1][2][4]

    • Fix: Switch from Boronic Acid to Pinacol Ester . Lower reaction temperature to 40°C. Increase catalyst loading (XPhos Pd G3) to outcompete hydrolysis.

  • Observation: No reaction; catalyst turns black (Pd black precipitation).

    • Cause: Catalyst decomposition/poisoning.

    • Fix: Ensure Pyrazole is N-protected. Add 10-20% extra ligand (e.g., free XPhos) to stabilize the active species.

  • Observation: Homocoupling of the Indanyl Boronate.

    • Cause: Oxidative addition of the halide is too slow; Oxygen present in system.

    • Fix: Degas solvents more thoroughly (freeze-pump-thaw). Switch to SPhos Pd G3 which activates faster.

References

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013).[5] Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885.[5] [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[6] Journal of the American Chemical Society, 132(40), 14073–14075.[6] [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43, 412-443. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

Sources

Solvent selection for 3-(2,3-dihydro-1H-inden-5-yl)-1H-pyrazole solubility

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Systems & Solubility Protocols for 3-(2,3-dihydro-1H-inden-5-yl)-1H-pyrazole

Executive Summary & Physicochemical Profile

This guide provides a technical framework for the solubilization and handling of 3-(2,3-dihydro-1H-inden-5-yl)-1H-pyrazole . This compound represents a classic "chimeric" scaffold in medicinal chemistry: it fuses a lipophilic, bicyclic indane moiety with a polar, ionizable pyrazole ring.

Successful handling requires navigating the conflict between these two domains. The indane group drives high lipophilicity (increasing LogP), while the pyrazole offers hydrogen-bonding capabilities and pH-dependent ionization.

Physicochemical "Personality":

  • Lipophilicity (LogP): Estimated ~2.5–3.2. The indane ring significantly reduces water solubility compared to naked pyrazoles.

  • Ionization (pKa): The pyrazole nitrogen is amphoteric.

    • Basic N: pKa ~2.5 (Protonation improves solubility in strong acid).

    • Acidic NH: pKa ~14 (Deprotonation requires strong base).

    • Neutral pH (7.4): The molecule is predominantly neutral and at its lowest aqueous solubility.

  • Critical Risk: "Crashing out" (precipitation) upon dilution from organic stock into aqueous assay buffers, leading to false negatives in enzymatic or cell-based assays.

Solvent Selection Matrix

The following hierarchy defines the optimal solvent systems based on the experimental stage.

Tier 1: Stock Solution (Storage)
  • Primary Solvent: Dimethyl Sulfoxide (DMSO) .

    • Rationale: DMSO disrupts the intermolecular hydrogen bonding of the pyrazole while solvating the lipophilic indane core.

    • Target Concentration: 10 mM – 50 mM.

    • Storage: -20°C, desiccated. Avoid repeated freeze-thaw cycles which can induce micro-precipitation.

  • Alternative: Dimethylformamide (DMF) .[1] Use only if DMSO interferes with specific downstream chemical reactions (e.g., certain oxidations).

Tier 2: Intermediate Dilution (Working Solutions)
  • Solvent: Ethanol (EtOH) or PEG-400 .

    • Rationale: Direct dilution of a high-concentration DMSO stock into water often causes immediate precipitation due to the "solvent shock" effect. An intermediate step using EtOH or PEG-400 acts as a bridge, lowering the dielectric constant gradient.

Tier 3: Assay Media (Aqueous)
  • Buffer Requirements:

    • pH: Maintain pH 7.4 for physiological relevance, but be aware this is the solubility nadir.

    • Additives: For concentrations >10 µM, inclusion of a surfactant is mandatory .

    • Recommended: 0.01% – 0.1% Tween-80 or Pluronic F-127. These encapsulate the lipophilic indane tail, preventing aggregation.

Experimental Protocols

Protocol A: Kinetic Solubility Assessment (The "Bioassay Check")

Purpose: To determine the maximum concentration usable in a biological assay before precipitation occurs.

Materials:

  • Compound Stock (10 mM in DMSO)

  • PBS (pH 7.4)

  • 96-well clear plate

  • Plate reader (Nephelometer or Absorbance at 620 nm)

Procedure:

  • Preparation: Dispense 198 µL of PBS into rows A-H of the 96-well plate.

  • Spiking: Add 2 µL of the 10 mM stock to the first well (Final: 100 µM, 1% DMSO).

  • Serial Dilution: Perform 1:2 serial dilutions across the plate.

  • Incubation: Shake at 500 rpm for 2 hours at room temperature (25°C).

  • Readout: Measure Absorbance at 620 nm (turbidity).

  • Analysis: The "Kinetic Solubility Limit" is the concentration immediately preceding a >0.005 OD increase over the blank.

Validation Criteria:

  • Pass: No turbidity at 2x the target assay concentration (IC50).

  • Fail: Turbidity observed.[2] Action: Repeat using 0.05% Tween-80 in the PBS.

Protocol B: Thermodynamic Solubility (The "Gold Standard")

Purpose: To determine the absolute equilibrium solubility for formulation.

Procedure:

  • Add excess solid compound (~2 mg) to a glass vial containing 1 mL of buffer (e.g., PBS pH 7.4).

  • Equilibration: Shake or stir at 25°C for 24–48 hours. Note: Indane derivatives crystallize slowly; 24h is minimum.

  • Filtration: Filter the suspension using a 0.45 µm PVDF syringe filter (saturated with the solution first to prevent drug adsorption).

  • Quantification: Analyze the filtrate via HPLC-UV (254 nm).

    • Mobile Phase: Acetonitrile:Water (60:40) + 0.1% Formic Acid.

Visualizing the Solubility Workflow

The following diagram illustrates the decision logic for handling this compound in various experimental contexts.

Solubility_Workflow Start Start: 3-(2,3-dihydro-1H-inden-5-yl)-1H-pyrazole Stock Prepare Stock: 50 mM in DMSO Start->Stock App_Check Select Application Stock->App_Check Bioassay In Vitro Bioassay (Cell/Enzyme) App_Check->Bioassay High Sensitivity Chem_Rxn Chemical Synthesis (Derivatization) App_Check->Chem_Rxn High Conc. Animal In Vivo Study (Mouse/Rat) App_Check->Animal High Dose Dilution Intermediate Dilution (100x in Media) Bioassay->Dilution Solvent_Choice Solvents: EtOH, DMF, Toluene Chem_Rxn->Solvent_Choice Formulation Formulation Vehicle: 5% DMSO / 40% PEG400 / 55% Water Animal->Formulation Precip_Check Check for Turbidity? Dilution->Precip_Check Add_Surf Add 0.05% Tween-80 or Reduce Conc. Precip_Check->Add_Surf Yes (Cloudy) Proceed Proceed to Assay Precip_Check->Proceed No (Clear) Add_Surf->Proceed

Figure 1: Decision tree for solvent selection and troubleshooting based on experimental application.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Precipitation in Cell Media "Solvent Shock" (Rapid change in polarity).Pre-dilute stock in culture media without serum first, then add serum. Serum proteins can sometimes induce aggregation of lipophilic compounds.
Inconsistent IC50 Data Compound adhering to plastic.Use Low-Binding polypropylene plates. The indane ring is "sticky" to standard polystyrene.
Compound won't dissolve in DMSO Crystal lattice energy is too high.Sonicate at 40°C for 10 minutes. If still solid, verify identity (possible salt form contamination).

References

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[3] Advanced Drug Delivery Reviews. Link

  • Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today. Link

  • PubChem Compound Summary. (2023). "2,3-dihydro-1H-pyrazole derivatives and physicochemical properties." National Library of Medicine. Link

  • BenchChem. (2025).[2] "Solubility enhancement techniques for pyrazole derivatives." BenchChem Application Notes. Link

Sources

Microwave-assisted synthesis of indanyl pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of Indeno[1,2-c]pyrazoles

Executive Summary

This application note details a robust, high-throughput protocol for the synthesis of indeno[1,2-c]pyrazoles using microwave-assisted organic synthesis (MAOS). By leveraging the dielectric heating properties of microwave irradiation, this method overcomes the kinetic limitations of conventional solvothermal heating, reducing reaction times from hours (12–24 h) to minutes (5–20 min) while significantly improving yield and purity.[1][2]

The protocol focuses on a two-step sequence:

  • Claisen-Schmidt Condensation: Synthesis of 2-arylidene-1-indanone (chalcone equivalent).[1]

  • Heterocyclization: Cyclocondensation with hydrazines to form the tricyclic fused pyrazole scaffold.[1]

Target Audience: Medicinal chemists and process development scientists focusing on COX-2 inhibitors, anticancer agents, and high-affinity pharmacophores.[1]

Scientific Foundation & Mechanism[2]

The Indanyl Scaffold Importance

The indeno[1,2-c]pyrazole scaffold represents a rigidified pharmacophore.[1] Unlike flexible pyrazole derivatives, this tricyclic system locks substituents into a specific spatial orientation, often enhancing binding affinity to protein targets such as kinases and cyclooxygenases.[1]

Microwave Dielectric Heating Mechanism

Conventional heating relies on thermal conduction from vessel walls, leading to gradients and "wall effects."[1] Microwave irradiation (2.45 GHz) generates heat volumetrically through two primary mechanisms:

  • Dipolar Polarization: Polar solvent molecules (e.g., Ethanol, Acetic Acid) align with the oscillating electric field.[1] The molecular friction generated by this realignment (billions of times per second) produces rapid internal heat.

  • Ionic Conduction: Dissolved ions (catalysts like NaOH or hydrazinium salts) oscillate under the field, transferring kinetic energy to the surrounding solution.[1]

This "in-core" heating allows the reaction mixture to access higher temperatures instantaneously, overcoming the activation energy (


) barrier for the cyclization step more efficiently than thermal reflux.[1]

MW_Mechanism cluster_0 Microwave Irradiation (2.45 GHz) MW_Source Oscillating Electric Field Dipole Dipolar Polarization (Solvent Rotation) MW_Source->Dipole Ion Ionic Conduction (Catalyst Oscillation) MW_Source->Ion Heat Volumetric Internal Heating Dipole->Heat Molecular Friction Ion->Heat Kinetic Transfer Reaction Overcoming Activation Energy (Ea) Accelerated Cyclization Heat->Reaction

Figure 1: Mechanism of Dielectric Heating in Microwave Synthesis.[1][3]

Experimental Workflow & Protocols

The synthesis proceeds via the "Chalcone Route," utilizing 1-indanone as the starting ketone.[1]

Synthesis_Workflow Indanone 1-Indanone Step1 Step 1: Claisen-Schmidt Condensation (MW: 100°C, 2-5 min, Base) Indanone->Step1 Aldehyde Aryl Aldehyde (R-CHO) Aldehyde->Step1 Chalcone 2-Arylidene-1-indanone (Exocyclic Double Bond) Step1->Chalcone Step2 Step 2: Heterocyclization (MW: 120°C, 5-10 min, Acid/Ethanol) Chalcone->Step2 Hydrazine Hydrazine / Phenylhydrazine Hydrazine->Step2 Product Indeno[1,2-c]pyrazole (Tricyclic Scaffold) Step2->Product

Figure 2: Synthetic pathway from 1-indanone to indeno[1,2-c]pyrazole.[1][3]

Protocol A: Synthesis of 2-Arylidene-1-indanone (Precursor)

This step creates the


-unsaturated ketone intermediate.[1][3]
  • Reagents:

    • 1-Indanone (1.0 mmol)[1][3]

    • Aryl aldehyde (1.0 mmol) (e.g., 4-chlorobenzaldehyde)[1][3]

    • Ethanol (2.0 mL)

    • NaOH (10% aq.[1] solution, 0.5 mL) or Piperidine (catalytic)[1][3]

  • Procedure:

    • Load reagents into a 10 mL microwave-transparent vial (borosilicate glass).

    • Add a magnetic stir bar.[1] Cap the vial.

    • MW Settings: Dynamic Mode. Set Temperature to 100°C . Max Power: 150W.[1] Hold Time: 2–5 minutes .

    • Note: The reaction is usually complete when the solid precipitates out or upon TLC check (Hexane:EtOAc 8:2).[1][3]

  • Workup:

    • Pour reaction mixture into ice-cold water (20 mL).

    • Acidify slightly with dilute HCl if NaOH was used.[1]

    • Filter the precipitate, wash with cold ethanol, and dry.[1]

    • Yield Expectation: 85–95%.[1][3]

Protocol B: Cyclocondensation to Indeno[1,2-c]pyrazole

This step forms the pyrazole ring fused to the indane system.[1][3]

  • Reagents:

    • 2-Arylidene-1-indanone (from Protocol A) (1.0 mmol)[1][3]

    • Hydrazine hydrate (2.0 mmol) OR Phenylhydrazine (1.5 mmol)[1][3]

    • Solvent: Glacial Acetic Acid (3 mL) OR Ethanol (3 mL) with catalytic HCl (2 drops).[1][3]

    • Green Alternative: Polyethylene Glycol (PEG-400) can be used as a recyclable solvent.[1][3]

  • Procedure:

    • Transfer the chalcone and hydrazine into a 10 mL MW vial.

    • Add solvent.[1][4][5]

    • MW Settings: Dynamic Mode. Set Temperature to 120°C (for Acetic Acid) or 85°C (for Ethanol). Max Power: 200W.[1] Hold Time: 5–10 minutes .

    • Pressure Warning: If using volatile solvents like ethanol, ensure the vessel is rated for at least 20 bar pressure.[1]

  • Workup:

    • Pour the hot mixture into crushed ice.

    • Neutralize with Ammonium Hydroxide (if Acetic Acid was used).[1][3]

    • Filter the solid product.[1]

    • Recrystallize from Ethanol/DMF mixture.[1]

Data Analysis & Optimization

The following table compares the efficiency of Microwave-Assisted Synthesis (MAS) versus Conventional Heating (CH) for this specific scaffold.

ParameterConventional Heating (Reflux)Microwave Irradiation (MW)Improvement Factor
Reaction Time 8 – 12 Hours5 – 15 Minutes~50x Faster
Yield 60 – 75%85 – 96%+20% Yield
Solvent Volume 20 – 50 mL2 – 5 mL10x Less Waste
Purity (Crude) Moderate (Requires Column)High (Recrystallization only)Simplified Workup

Solvent Selection Guide:

  • Ethanol: Good absorber (tan

    
     = 0.941).[1][3] Green solvent.[1][6] Best for base-catalyzed steps.[1]
    
  • Acetic Acid: Excellent absorber (tan

    
     = 0.174 at high temp).[1][3] Promotes cyclization via acid catalysis.[1]
    
  • Water: Poor solubility for organic reactants, but excellent heating.[1][3] Use with phase transfer catalysts or surfactants if necessary.[1]

Troubleshooting & Critical Controls

  • Superheating/Bumping:

    • Issue: Rapid boiling causing vial over-pressurization.[1]

    • Solution: Use "Ramp to Temperature" (e.g., 2 min ramp) rather than "Instant On." Ensure active air cooling (PowerMAX or similar feature) is enabled to cool the vessel exterior while microwaves heat the interior.[1]

  • Incomplete Cyclization:

    • Issue: TLC shows remaining chalcone intermediate.[1]

    • Solution: Increase hold time by 5 minutes or switch solvent to Glacial Acetic Acid, which acts as both solvent and catalyst, driving the equilibrium toward the aromatic pyrazole.[1]

  • Safety - Hydrazines:

    • Hydrazines are toxic and potentially unstable.[1] MW irradiation of hydrazines should be done in sealed vessels with pressure release safeguards. Do not exceed 140°C when using hydrazine hydrate in closed vessels due to gas evolution (

      
      /
      
      
      
      decomposition risks).[1]

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Source: PMC (NIH).[1][3] URL:[Link]

  • Microwave-assisted synthesis of pyrazoles - a mini-review. Source: European Journal of Life Sciences.[3][4] URL:[Link][1][3]

  • Green microwave synthesis of pyrazole chalcone molecular hybrids. Source: RSC Advances (Royal Society of Chemistry).[1][3] URL:[Link]

  • Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives. Source: MDPI (Molecules).[1][3] URL:[Link][1][3]

  • Microwave Assisted Synthesis of Novel Pyrazoles. Source: Indian Journal of Chemistry (via NIScPR).[1][3] URL:[Link]

Sources

High-throughput screening (HTS) of indane-pyrazole libraries

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Screening of Indeno[1,2-c]pyrazole Libraries for Kinase Inhibition

Executive Summary & Rationale

The indeno[1,2-c]pyrazole scaffold is a "privileged structure" in medicinal chemistry, exhibiting high affinity for ATP-binding pockets in kinases such as EGFR , KDR (VEGFR-2) , and CHK1 [1, 2].[1] However, the rigid bicyclic core and lipophilic nature of these derivatives present specific challenges in High-Throughput Screening (HTS), including solubility issues and potential aggregation-based false positives.

This Application Note details a robust, self-validating HTS workflow using Time-Resolved Fluorescence Energy Transfer (TR-FRET) and Acoustic Liquid Handling . We prioritize TR-FRET to mitigate the intrinsic fluorescence often observed in extended conjugated pyrazole systems, and acoustic dispensing to minimize compound waste and DMSO-induced enzyme inhibition.

Library Architecture & Chemical Space

Before screening, understand the library's physicochemical profile. Indeno-pyrazoles are often synthesized via microwave-assisted cyclization of indanones with hydrazines [1].

  • Core Scaffold: 1,4-dihydroindeno[1,2-c]pyrazole.[2][3][4][5]

  • Diversity Points: N1-substitution (solubility/selectivity) and C3-aryl variations (potency).

  • HTS Risk Factor: High logP values (>4.0) in this class can lead to precipitation in aqueous buffers.

    • Mitigation: The protocol below utilizes a "Direct Dilution" method via acoustic ejection to keep DMSO concentration <1% while maintaining compound solubility.

Experimental Protocol: TR-FRET Kinase Assay

This workflow is optimized for a 384-well low-volume format.

Materials & Equipment
  • Compound Library: Indeno-pyrazole derivatives (10 mM in DMSO).

  • Target: Recombinant Kinase (e.g., EGFR or CHK1).

  • Assay Chemistry: Lanthanide-labeled antibody (Donor) + Fluorescent-labeled tracer (Acceptor).

  • Liquid Handler: Labcyte Echo® 650 (Acoustic Droplet Ejection).

  • Detection: BMG LABTECH PHERAstar® FSX (TR-FRET module).

Step-by-Step Workflow

Step 1: Source Plate Preparation Transfer 30 µL of library compounds (10 mM) into Echo-qualified 384-well source plates (LDV or PP). Centrifuge at 1000 x g to remove bubbles.

Step 2: Acoustic Transfer (The "Touchless" Step) Use the Echo 650 to transfer 20 nL of compound directly from the source plate to the dry destination plate (384-well white, low-volume).

  • Why: Acoustic transfer eliminates tip-based carryover (critical for sticky indane scaffolds) and allows precise nanoliter dispensing.

  • Control: Dispense 20 nL pure DMSO into columns 1, 2, 23, and 24 (High/Low controls).

Step 3: Enzyme Addition Dispense 5 µL of Kinase Reaction Buffer (containing enzyme + substrate) into all wells.

  • Buffer Composition: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35 (Detergent is critical here to prevent pyrazole aggregation).

  • Incubation: 15 minutes at RT to allow compound-enzyme pre-equilibration.

Step 4: ATP/Detection Mix Addition Dispense 5 µL of ATP + Detection Reagents (Eu-Antibody + Tracer).

  • Final Volume: 10 µL.

  • Final DMSO Concentration: 0.2% (Well within tolerance).

Step 5: Readout Incubate for 60 minutes. Read TR-FRET signal (Excitation: 337 nm; Emission A: 665 nm, Emission B: 620 nm).

Data Analysis & Quality Control

Signal Calculation

Calculate the TR-FRET Ratio for every well:



Assay Validation Metrics

A successful screen for this scaffold must meet the following criteria (Table 1).

MetricTarget ValueExplanation
Z-Factor (Z') > 0.6 Measures separation between signal (DMSO) and background (Known Inhibitor). < 0.5 indicates poor assay quality [3].
CV% (Controls) < 5% Coefficient of Variation. High CV in indane libraries often suggests precipitation.
S/B Ratio > 3.0 Signal-to-Background window.
Hit Cutoff Mean + 3SD Statistical threshold for identifying active compounds.
Troubleshooting Indane-Pyrazoles
  • Issue: High fluorescence background at 620nm.

    • Cause: Some indeno-pyrazoles fluoresce in the blue region.

    • Solution: TR-FRET uses time-gating (delaying reading by 50-100 µs). If background persists, switch to a Red-shifted tracer (e.g., Alexa Fluor 647).

  • Issue: Steep Hill Slope (> 1.5) in dose-response.[6]

    • Cause: Colloidal aggregation.

    • Solution: Add 0.01% Triton X-100 or Tween-20 to the assay buffer.

Visualizations

Figure 1: Acoustic HTS Workflow

A logical flow from library source to hit identification, highlighting the acoustic transfer advantage.

HTS_Workflow Library Indane-Pyrazole Library (Source Plate) Echo Acoustic Dispensing (20 nL Transfer) Library->Echo Non-Contact Reagent Enzyme & Tracer Addition Echo->Reagent Low DMSO Incubate Equilibration (60 min) Reagent->Incubate Read TR-FRET Detection Incubate->Read Analyze Z-Factor & Hit Triage Read->Analyze Ratio Calc Analyze->Library SAR Refinement

Caption: Figure 1: Automated HTS workflow utilizing acoustic droplet ejection to minimize DMSO interference.

Figure 2: TR-FRET Mechanism & Interference Check

Visualizing how the assay works and where indane-pyrazole interference is mitigated.

TRFRET_Mechanism Excitation Excitation Source (337 nm) Donor Eu-Antibody (Donor) Excitation->Donor Tracer Fluorescent Tracer (Acceptor) Donor->Tracer Energy Transfer (Proximity) Kinase Kinase (Target) Kinase->Donor Bound Kinase->Tracer Bound FRET_Signal FRET Signal (665 nm) NO INHIBITION Tracer->FRET_Signal Inhibitor Indane-Pyrazole (Inhibitor) Inhibitor->Kinase Competes w/ Tracer No_Signal Signal Loss (Inhibition) Inhibitor->No_Signal Displaces Tracer

Caption: Figure 2: TR-FRET principle. Indane-pyrazoles displace the tracer, reducing the FRET signal.

References

  • National Institutes of Health (NIH) - PMC. (2022). A New Series of Indeno[1,2-c]pyrazoles as EGFR TK Inhibitors for NSCLC Therapy. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2007). Discovery of 1,4-dihydroindeno[1,2-c]pyrazoles as a novel class of potent and selective checkpoint kinase 1 inhibitors. Retrieved from [Link]

  • BellBrook Labs. (2025). Optimizing Assay Performance for High-Throughput Screens (Z-Factor Guidelines). Retrieved from [Link]

  • Beckman Coulter. (2025). Echo Acoustic Liquid Handling Technology. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Improving solubility of 3-(2,3-dihydro-1H-inden-5-yl)-1H-pyrazole in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Improving solubility of 3-(2,3-dihydro-1H-inden-5-yl)-1H-pyrazole in DMSO Ticket ID: SOL-IND-PYR-001 Support Level: Senior Application Scientist Status: Open

Executive Summary: The "Brick Dust" Challenge

You are likely encountering difficulty dissolving 3-(2,3-dihydro-1H-inden-5-yl)-1H-pyrazole due to its classification as a "Brick Dust" molecule. This compound combines a rigid, planar indane ring (lipophilic,


-stacking prone) with a pyrazole moiety  (capable of strong intermolecular hydrogen bonding).

In the solid state, the pyrazole units form an intermolecular hydrogen bond "zipper" (NH


 N), while the indane rings stack via van der Waals forces. To dissolve this in DMSO, you must overcome this high crystal lattice energy. The protocols below are designed to disrupt these specific interactions without degrading the compound.

Module 1: Diagnostic & Thermodynamics

Why isn't it dissolving? Solubility is the thermodynamic balance between Crystal Lattice Energy (holding the solid together) and Solvation Energy (interaction with the solvent).

Interaction TypeStructural CauseImpact on DMSO Solubility
H-Bond Zipper Pyrazole NH (Donor) + N (Acceptor)High. Requires energy to break intermolecular bonds.

-

Stacking
Indane Phenyl Ring + Pyrazole RingModerate. Promotes tight packing in the crystal lattice.
Lipophilicity Indane Aliphatic RingLow. DMSO is organic enough to solvate this, provided the lattice breaks.

Module 2: Physical Intervention Protocols

Use this protocol first. It resolves 80% of cases where kinetic solubility is the bottleneck.

Protocol A: The Thermal-Sonic Cycle

Objective: Use thermal energy to disrupt the lattice and acoustic cavitation to disperse aggregates.

Step-by-Step Workflow:

  • Preparation: Weigh the compound into a glass vial (avoid plastic, which can leach plasticizers in hot DMSO).

  • Solvent Addition: Add anhydrous DMSO (Grade:

    
    99.9%) to achieve 75% of the target volume.
    
  • Vortex: Vortex at max speed for 30 seconds. Result: Likely a cloudy suspension.

  • Sonication (Critical Step):

    • Place in an ultrasonic bath at 40°C .

    • Sonicate for 10 minutes .

    • Note: If using a probe sonicator, use 20% amplitude, 5s ON / 5s OFF pulses to prevent overheating.

  • Thermal Shift:

    • If particles persist, heat the solution to 60°C in a water bath or heating block for 5-10 minutes.

    • Warning: Do not exceed 80°C. DMSO decomposes and can oxidize susceptible indane benzylic positions.

  • Equilibration: Allow to cool to room temperature (RT). Visually inspect for reprecipitation.

Module 3: Chemical Modulation (Advanced)

Use this if Protocol A fails or if you need concentrations >10 mM.

Protocol B: The "Solvent Shift" & pH Adjustment

The pyrazole nitrogen (NH) is weakly acidic (


), and the pyridine-like nitrogen is weakly basic (

).
Option 1: Acidification (Breaking the Zipper)

Protonating the basic nitrogen prevents the H-bond acceptor role, breaking the "zipper."

  • Reagent: Prepare 1M HCl or Methanesulfonic acid (MSA) in DMSO.

  • Titration: Add 1.05 equivalents of acid to the suspension.

  • Effect: The salt form (Indenyl-pyrazolium) often has lower lattice energy.

    • Caution: Ensure your downstream assay tolerates acidic pH.

Option 2: Cosolvent Engineering (For Aqueous Transfer)

If your issue is "crashing out" when moving from DMSO stock to aqueous buffer, use the P-T-D System .

The P-T-D Formulation:

  • P EG-400 (Polyethylene Glycol): Acts as an interfacial linker.

  • T ween-80 (Polysorbate): Prevents aggregation of the hydrophobic indane.

  • D MSO: Primary solubilizer.

Recommended Ratio: 10% DMSO / 40% PEG-400 / 50% Water (or Buffer).

Visualization: The Solubilization Decision Tree

SolubilityWorkflow Start Start: Solid Compound (Indenyl-Pyrazole) AddDMSO Add Anhydrous DMSO (Target Conc.) Start->AddDMSO Check1 Visual Inspection: Clear Solution? AddDMSO->Check1 Success Success: Filter (0.2 µm PTFE) & Store Check1->Success Yes Sonicate Protocol A: Sonication (40°C, 10 min) + Vortex Check1->Sonicate No (Particles) Check2 Clear? Sonicate->Check2 Check2->Success Yes Heat Heat to 60°C (Max 10 min) Check2->Heat No Check3 Clear? Heat->Check3 Check3->Success Yes Advanced Protocol B: Cosolvent / pH Mod Check3->Advanced No (Saturation Limit)

Caption: Logical workflow for solubilizing high-lattice-energy pyrazoles. Follow the red nodes for physical intervention steps.

Troubleshooting & FAQs

Q1: The solution turned yellow after heating. Is my compound degraded?

  • Diagnosis: Likely oxidation . The benzylic position on the indane ring (adjacent to the aromatic ring) is susceptible to oxidation at high temperatures, especially in non-degassed DMSO.

  • Fix: Use fresh DMSO from a sealed bottle. Flush the headspace with Nitrogen or Argon before heating. Keep heating duration under 10 minutes.

Q2: I dissolved it in DMSO, but it precipitates immediately when added to cell culture media.

  • Diagnosis: This is the "Solvent Shift" effect. The water molecules strip the DMSO solvation shell, forcing the hydrophobic indane rings to aggregate.

  • Fix:

    • Do not add DMSO stock directly to static media.

    • Dynamic Addition: Vortex the media while slowly pipetting the DMSO stock into the center of the vortex.

    • Limit: Keep final DMSO concentration < 0.5% if possible, or use the P-T-D Formulation (see Module 3).

Q3: Can I freeze the DMSO stock?

  • Answer: Yes, but DMSO freezes at 18.5°C.

  • Warning: Repeated freeze-thaw cycles promote crystal growth (Ostwald Ripening).

  • Protocol: Aliquot the stock into single-use vials. Store at -20°C. When thawing, you must heat to 37°C and vortex to redissolve any micro-crystals formed during freezing.

References

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard text on "Brick Dust" vs. "Grease Ball" solubility). Link

  • Balbach, S., & Korn, C. (2004). Pharmaceutical evaluation of early development candidates "the 100 mg approach". International Journal of Pharmaceutics, 275(1-2), 1-12. (Methodology for solubility profiling).[1][2][3][4][5] Link

  • McKerrall, S. J., et al. (2004). Synthesis of 3-aminopyrazoles. Chemical Society Reviews. (Discusses the H-bond donor/acceptor nature of pyrazoles). Link

  • Washington State University IACUC. (2026).[6] Standard Operating Procedures for Preparation & Administration of Dimethyl Sulfoxide (DMSO). (Safety and cosolvent limits for DMSO). Link

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[7] Journal of Pharmacological and Toxicological Methods. Link

Sources

Technical Support Center: Purification of 3-(2,3-dihydro-1H-inden-5-yl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 3-(2,3-dihydro-1H-inden-5-yl)-1H-pyrazole. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the underlying scientific rationale to empower you in your experimental work.

Troubleshooting Guide

Issue 1: Low Purity After Initial Synthesis and Work-up

Symptom: Your crude 3-(2,3-dihydro-1H-inden-5-yl)-1H-pyrazole, after synthesis and initial extraction, shows multiple spots on a Thin Layer Chromatography (TLC) plate, or the Nuclear Magnetic Resonance (NMR) spectrum indicates the presence of significant impurities.

Possible Causes & Solutions:

  • Unreacted Starting Materials: The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with hydrazine.[1][2] In the case of 3-(2,3-dihydro-1H-inden-5-yl)-1H-pyrazole, this would likely involve a corresponding β-diketone or a related precursor derived from 2,3-dihydro-1H-indene. Incomplete reaction can leave these starting materials in your crude product.

    • Solution: An acidic wash during the work-up can help remove unreacted hydrazine by converting it into a water-soluble salt. For unreacted dicarbonyl compounds, column chromatography is typically effective.

  • Formation of Regioisomers: If an unsymmetrical 1,3-dicarbonyl precursor is used, the formation of a regioisomeric pyrazole product is a common issue. This can be challenging to separate due to similar polarities.

    • Solution: Optimization of the reaction conditions (e.g., pH, temperature, catalyst) can favor the formation of the desired isomer. If regioisomers are present, careful column chromatography with a shallow solvent gradient is often necessary for separation.

  • Side Reactions: Hydrazine starting materials can undergo side reactions, leading to colored impurities.

    • Solution: Treatment of a solution of the crude product with activated charcoal can help adsorb these colored impurities. The charcoal is then removed by filtration.

Issue 2: Difficulty in Purification by Column Chromatography

Symptom: You are attempting to purify 3-(2,3-dihydro-1H-inden-5-yl)-1H-pyrazole using silica gel column chromatography, but are experiencing poor separation, low recovery, or significant tailing of your product.

Possible Causes & Solutions:

  • Strong Adsorption to Silica Gel: Pyrazoles, being basic compounds, can interact strongly with the acidic silica gel, leading to tailing and potential irreversible adsorption.

    • Solution: Deactivate the silica gel by adding a small amount of a basic modifier like triethylamine to your mobile phase (e.g., 0.1-1%). This will cap the acidic silanol groups and improve the elution of your basic pyrazole compound.

  • Inappropriate Mobile Phase Polarity: The choice of solvent system is critical for good separation.

    • Solution: Use a systematic approach to determine the optimal mobile phase. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate. Monitor the separation by TLC to find the ideal solvent ratio that gives good separation between your product and impurities. A common starting point for pyrazole derivatives is a hexane/ethyl acetate gradient.

  • Compound Insolubility in the Mobile Phase: If the compound has low solubility in the chosen mobile phase, it can precipitate on the column, leading to poor recovery.

    • Solution: Ensure your crude material is fully dissolved in a minimum amount of the mobile phase before loading it onto the column. If solubility is an issue, you may need to introduce a stronger, more polar solvent into your mobile phase system.

Workflow for Column Chromatography Optimization:

Caption: Decision tree for optimizing column chromatography.

Issue 3: Challenges with Recrystallization

Symptom: Attempts to purify 3-(2,3-dihydro-1H-inden-5-yl)-1H-pyrazole by recrystallization result in oiling out, poor crystal formation, or low recovery.

Possible Causes & Solutions:

  • Poor Solubility in Common Solvents: The compound may have limited solubility in single-solvent systems, making recrystallization difficult.

    • Solution 1: Binary Solvent System: Dissolve your compound in a "good" solvent (one in which it is soluble) at an elevated temperature. Then, add a "poor" solvent (one in which it is sparingly soluble) dropwise until the solution becomes slightly turbid. Slow cooling should then induce crystallization. Common "good" solvents for pyrazoles include alcohols (ethanol, methanol, isopropanol) and ethyl acetate, while "poor" solvents can be water or hexane.

    • Solution 2: Acid Addition Salt Formation: A highly effective method for purifying pyrazoles is to form an acid addition salt.[3] Dissolve the crude pyrazole in a suitable organic solvent (e.g., ethanol, isopropanol, or acetone) and add at least an equimolar amount of an inorganic or organic acid (e.g., hydrochloric acid, sulfuric acid, or oxalic acid). The resulting salt will often have different solubility characteristics and may crystallize more readily. The pure pyrazole can then be regenerated by dissolving the salt in water and neutralizing it with a base, followed by extraction.

  • Presence of Oily Impurities: If your crude product contains oily impurities, it can hinder crystallization.

    • Solution: Try to remove the oily impurities first by a preliminary purification step, such as a quick filtration through a small plug of silica gel or by trituration (stirring the crude solid with a solvent in which the desired compound is insoluble but the impurities are soluble).

Recrystallization Troubleshooting Flowchart:

Caption: Workflow for troubleshooting recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a recrystallization solvent for 3-(2,3-dihydro-1H-inden-5-yl)-1H-pyrazole?

A1: Based on general principles for pyrazole derivatives, a good starting point for solvent screening would be alcohols like ethanol or isopropanol, or ethyl acetate. You can also explore binary solvent systems such as ethanol/water or ethyl acetate/hexane.

Q2: My NMR spectrum shows two sets of peaks that look very similar. What could be the issue?

A2: This is a classic sign of the presence of regioisomers. This occurs when the pyrazole ring can form in two different orientations during the synthesis. Careful analysis of the NMR spectrum and comparison with expected chemical shifts for both possible isomers can help confirm this. Separation of regioisomers often requires meticulous column chromatography.

Q3: The purity of my compound is high, but it has a yellow or reddish color. How can I remove the color?

A3: Colored impurities in pyrazole synthesis are common and can sometimes be attributed to side reactions of the hydrazine starting material. A simple and often effective method to decolorize your product is to dissolve it in a suitable solvent and treat it with a small amount of activated charcoal. Stir for a short period, then filter the charcoal through a pad of celite to obtain a colorless solution.

Q4: I am having trouble getting my pyrazole derivative to dissolve for purification or analysis. What can I do?

A4: Poor solubility can be a significant hurdle. For purification, consider using a binary solvent system for recrystallization where you dissolve the compound in a small amount of a "good" hot solvent. If solubility is an issue for analysis, try gentle heating or using a co-solvent. For NMR, deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices for pyrazole derivatives.

Q5: What analytical techniques are best for assessing the purity of 3-(2,3-dihydro-1H-inden-5-yl)-1H-pyrazole?

A5: A combination of techniques is ideal.

  • Thin-Layer Chromatography (TLC): For rapid, qualitative assessment of purity and for optimizing column chromatography conditions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and is excellent for identifying impurities, including regioisomers.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify the mass of any impurities.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.

References

  • Hassan, A. A., et al. (2021). Synthesis of pyrazole-oxindole hybrid systems. Molecules, 26(21), 6586. Available at: [Link]

  • Grošelj, U., et al. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. ARKIVOC, 2012(iii), 49-65. Available at: [Link]

  • Zhang, D., et al. (2011). Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives. European Journal of Medicinal Chemistry, 46(12), 5868-5877. Available at: [Link]

  • El-Faham, A., et al. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Pharmaceuticals, 12(2), 80. Available at: [Link]

  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
  • Quiroga, J., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 1036-1081. Available at: [Link]

Sources

Troubleshooting cyclization yields of indanyl enones to pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Indeno[1,2-c]pyrazole Synthesis

Welcome to the Technical Support Center for the synthesis of indeno[1,2-c]pyrazoles. These privileged heterocyclic scaffolds are critical in drug discovery, frequently serving as kinase inhibitors (e.g., EGFR inhibitors) and monoamine oxidase (MAO) modulators[1].

The cyclization of 2-benzylidene-1-indanones (indanyl enones) with hydrazines is a notoriously temperamental cascade reaction. Unlike the reaction of 1,3-diketones (which directly yield pyrazoles)[2], the cyclocondensation of an α,β-unsaturated ketone with a hydrazine inherently arrests at the partially saturated pyrazoline stage unless an explicit oxidation event occurs[3].

This guide provides a mechanistic breakdown, a self-validating standard operating procedure (SOP), and a diagnostic matrix to resolve low yields and incomplete cyclizations.

Mechanistic Pathway & Failure Points

To troubleshoot your yield, you must first isolate which step of the cascade is failing. The reaction proceeds through three distinct phases:

  • Condensation : Hydrazine attacks the carbonyl to form a hydrazone.

  • Cyclization : The hydrazone nitrogen undergoes an intramolecular Michael-type addition onto the

    
    -carbon.
    
  • Oxidation : The resulting 4,5-dihydropyrazole (pyrazoline) loses two protons and two electrons to achieve aromaticity.

Pathway Enone Indanyl Enone + Hydrazine Hydrazone Hydrazone Intermediate Enone->Hydrazone Condensation (H+ cat.) Retro Retro-Aldol Degradation Enone->Retro Base/H2O Pyrazoline Indeno[1,2-c]pyrazoline (Fluorescent) Hydrazone->Pyrazoline Intramolecular Michael Addition Stall Arrested Reaction Hydrazone->Stall Weak Acid/ Low Temp Pyrazole Indeno[1,2-c]pyrazole (Target Product) Pyrazoline->Pyrazole Oxidation (-2H) Pyrazoline->Stall Lack of Oxidant

Mechanistic pathway of indanyl enone cyclization to pyrazoles, highlighting common failure points.

Self-Validating Standard Operating Procedure (SOP)

This protocol is engineered to prevent retro-aldol degradation and ensure complete aromatization. It utilizes a two-stage, one-pot approach.

Phase 1: Acid-Catalyzed Cyclocondensation

  • Procedure : Suspend 2-benzylidene-1-indanone (1.0 eq) and the hydrazine derivative (1.2 eq) in polyethylene glycol-400 (PEG-400) or ethanol. Add 3–5 equivalents of glacial acetic acid. Heat to 80 °C for 3–4 hours[4].

  • Causality : Hydrazine hydrate is a strong base. If used without an acid catalyst, it will initiate a retro-aldol cleavage of the enone back into 1-indanone and benzaldehyde. Acetic acid neutralizes this basicity and protonates the enone system, increasing the electrophilicity of the

    
    -carbon to drive the intramolecular Michael addition.
    
  • In-Process Validation : Monitor via TLC (Hexane:EtOAc 7:3). The starting enone (UV active at 254 nm, dark spot) will be consumed. A new spot will appear that is highly fluorescent under 365 nm UV light . This fluorescence confirms the formation of the conjugated, but non-aromatic, pyrazoline intermediate.

Phase 2: Oxidative Aromatization

  • Procedure : Once the enone is consumed, add Chloranil (1.1 eq) or DDQ directly to the reaction mixture. Continue heating at 80 °C for an additional 2 hours.

  • Causality : The pyrazoline intermediate must be oxidized to form the thermodynamically stable pyrazole. While spontaneous air oxidation occurs for some electron-rich derivatives, it is highly inconsistent and leads to mixed yields[3]. A dedicated hydride acceptor like chloranil forces the aromatization to 100% completion.

  • In-Process Validation : Upon successful oxidation, the strong fluorescence at 365 nm on the TLC plate will extinguish. The final indeno[1,2-c]pyrazole will be strongly UV active at 254 nm but non-fluorescent. LC-MS will confirm a mass shift of -2 Da from the intermediate.

Phase 3: Isolation

  • Procedure : Pour the mixture into ice-cold water. Filter the resulting precipitate, wash with water, and recrystallize from aqueous acetic acid or ethanol[4].

Quantitative Diagnostic Matrix

Use the table below to benchmark your current reaction conditions against expected outcomes and identify the root cause of poor yields.

Solvent & Catalyst SystemOxidant Present?Primary Observation / Product StateTypical YieldRoot Cause / Causality
Ethanol (Neutral)NoComplex mixture; starting material degrades.< 10%Retro-aldol cleavage. Hydrazine acts as a base, reversing the Claisen-Schmidt condensation.
Ethanol + Catalytic HClNoReaction stalls; major product is hydrazone.15 - 30%Failed cyclization. Insufficient thermal energy and protonation to drive the Michael addition.
PEG-400 + Acetic Acid (80 °C)NoClean conversion, but highly fluorescent product.75 - 85%Arrested at Pyrazoline. Excellent cyclization conditions[4], but lacks the thermodynamic push to aromatize.
Glacial Acetic Acid (Reflux)Air (Inconsistent)Variable mixture of pyrazoline and pyrazole.45 - 60%Incomplete oxidation. Refluxing acetic acid forces cyclization[2], but air is too weak of an oxidant for reliable aromatization.
PEG-400 + AcOH (80 °C) Chloranil (1.1 eq) Clean, non-fluorescent product; pure pyrazole. 85 - 92% Optimal. Acid prevents degradation; chloranil ensures complete aromatization.

Frequently Asked Questions (FAQs)

Q: My LC-MS shows a mass of[M+H]+ that is exactly 2 Daltons higher than my target pyrazole. What happened? A: Your reaction has arrested at the pyrazoline (4,5-dihydropyrazole) stage. The cyclocondensation of an


-unsaturated ketone with a hydrazine inherently forms a pyrazoline, which has one less degree of unsaturation than a fully aromatic pyrazole[3]. You must introduce an oxidizing agent (e.g., chloranil, DDQ, or 

/DMSO) to remove the two protons and drive the aromatization to completion.

Q: I am using an electron-deficient arylhydrazine (e.g., 4-nitrophenylhydrazine), and the reaction stalls at the hydrazone intermediate. How do I force the cyclization? A: Electron-withdrawing groups on the arylhydrazine severely reduce the nucleophilicity of the terminal nitrogen, making the intramolecular Michael addition highly unfavorable. To overcome this activation energy barrier, switch from a polar protic solvent with catalytic acid to neat refluxing glacial acetic acid [2]. The highly acidic environment maximizes the electrophilicity of the enone's


-carbon, compensating for the poor nucleophile.

Q: Why am I isolating 1-indanone from my reaction mixture when my starting material was highly pure 2-benzylidene-1-indanone? A: You are observing retro-aldol degradation. 2-benzylidene-1-indanones are synthesized via a reversible Claisen-Schmidt condensation[1]. If you add hydrazine hydrate to the enone in a non-acidic solvent, the hydrazine acts as a strong nucleophilic base. Instead of forming the hydrazone, it attacks the


-carbon and initiates a retro-aldol cascade, cleaving the molecule back into 1-indanone and benzaldehyde. Always ensure your reaction is buffered with acetic acid before adding the hydrazine.

References

  • A New Series of Indeno[1,2-c]pyrazoles as EGFR TK Inhibitors for NSCLC Therapy Source: Molecules (via PMC / NIH) URL:[Link]

  • Synthesis, Type II diabetes inhibitory activity, antimicrobial evaluation and docking studies of indeno[1,2-c]pyrazol-4(1H) Source: Journal of Basic and Clinical Physiology and Pharmacology (via PMC / NIH) URL:[Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: Molecules (MDPI) URL:[Link]

  • Eco-friendly synthesis of novel indeno-pyrazole derivatives and their in-vitro antimicrobial screening Source: Journal of Chemical Metrology (ACG Publications) URL:[Link]

Sources

Technical Support Center: Purification of 3-(Indanyl)pyrazole Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Status: ONLINE | Ticket ID: #REC-IND-PYR-001 | Specialist: Senior Application Scientist

Core Directive & Solubility Logic

User Query: Why is my 3-(indanyl)pyrazole derivative difficult to crystallize? It either stays in solution or oils out.

Technical Analysis: The difficulty arises from the conflicting solubility profiles within the same molecule, creating a "Push-Pull" solubility effect:

  • The Indanyl Moiety (The "Pull"): This bicyclic hydrocarbon is highly lipophilic, planar, and rigid. It drives solubility in non-polar aromatics (Toluene, Benzene) and chlorinated solvents (DCM) via

    
     stacking and Van der Waals forces.
    
  • The Pyrazole Core (The "Push"): This 5-membered heterocycle is polar and amphoteric. It acts as a hydrogen bond donor (NH) and acceptor (N:), driving solubility in polar protic solvents (MeOH, EtOH) and sensitivity to pH.

The Result: Standard "one-size-fits-all" solvents often fail. Water (a common anti-solvent) is often too polar for the indane ring, causing immediate amorphous precipitation (oiling out). Hexane is often too non-polar for the pyrazole ring, leading to gum formation.

Solvent Selection Matrix

Directive: Do not rely on trial-and-error. Use this matrix to select solvent pairs based on the specific failure mode of your crude material.

Table 1: Recommended Solvent Systems
System TypeSolvent A (Dissolver)Solvent B (Anti-Solvent)Mechanism of ActionBest For
Standard Binary Ethyl Acetate (EtOAc) n-Heptane EtOAc solvates the pyrazole; Heptane forces the indane out slowly.Initial purification; removal of non-polar tars.
Polar-Protic Ethanol (EtOH) Water (Buffered) High solubility of pyrazole in EtOH; Water reduces solubility. Note: Buffer to pH 7-8 to prevent salt formation.Removal of inorganic salts; highly polar impurities.
Aromatic Stacking Toluene Cyclohexane Toluene engages in

-stacking with the indane ring; Cyclohexane disrupts this slowly.
Regioisomer separation ; compounds prone to oiling out in alcohols.
High Polarity Acetonitrile (ACN) Water ACN breaks strong crystal lattices; Water acts as a weak anti-solvent here.Final polishing (high purity >98%).

Critical Warning: Avoid Diethyl Ether for crystallization of these derivatives. The high evaporation rate often leads to crusting/amorphous films rather than defined crystals.

Interactive Troubleshooting Workflows

Workflow A: The "Oiling Out" Rescue Protocol

Issue: The solution turns cloudy/milky at high temperatures, or droplets form instead of crystals.

Root Cause: The molecule is entering a "Liquid-Liquid Phase Separation" (LLPS) region before it hits the solubility curve. This is common because the melting point of the solvated indanyl-pyrazole is likely depressed below the boiling point of the solvent.

OilingOutRescue Start PROBLEM: Oiling Out Detected CheckTemp Is solution at boiling point? Start->CheckTemp Reheat Re-heat to reflux Add 10% more Solvent A CheckTemp->Reheat Yes Seed CRITICAL STEP: Add Seed Crystal at T = (Tp - 5°C) (Tp = Temperature of phase separation) Reheat->Seed Solution Clear Cooling Controlled Cooling: -5°C per hour Seed->Cooling Success Crystalline Solid Cooling->Success Fail Still Oiling Out? Cooling->Fail Droplets Re-form SwitchSys Action: Change Solvent System (Increase Lipophilicity) Fail->SwitchSys Switch to Toluene/Cyclohexane

Caption: Decision tree for rescuing a crystallization batch that has undergone Liquid-Liquid Phase Separation (Oiling Out).

Workflow B: Regioisomer Separation

Issue: 3-(indanyl)pyrazole synthesis often yields the 5-(indanyl) tautomer or N-alkylated regioisomers.

Protocol:

  • Salt Screening: Neutral pyrazoles often co-crystallize as isomers. Converting them to a salt amplifies the structural differences.

  • The "HCl Trick":

    • Dissolve crude oil in Ethanol .

    • Add 1.1 equivalents of 1.25M HCl in Ethanol .

    • Add Diethyl Ether until turbid.

    • Result: The 3-substituted isomer often crystallizes as the HCl salt, while the 5-substituted isomer (or N-alkyl impurities) remains in the mother liquor due to steric hindrance affecting the lattice energy.

Step-by-Step Experimental Protocol

Method: The "Solvent-Oiling" Technique (Preferred for Indanyl Scaffolds) This method uses a third solvent to bridge the gap between the lipophilic indane and the polar pyrazole.

  • Dissolution: Place 1.0 g of crude material in a flask. Add Methanol (MeOH) dropwise at 60°C until dissolved.

  • The Bridge: Add Toluene (0.5 mL). Why? Toluene prevents the indane ring from crashing out amorphously when the anti-solvent is added.

  • Anti-Solvent Addition: Slowly add Water (buffered to pH 7) dropwise.

    • Stop point: When a faint, persistent turbidity appears.

  • Seeding: Add a single crystal of pure product (if available) or scratch the glass surface.[1]

  • Incubation: Hold temperature at 55°C for 30 minutes. Allow the "oil" droplets to interact with the seed and organize.

  • Slow Cool: Turn off the heat source and allow the bath to cool to room temperature overnight (insulate the flask with foil).

Frequently Asked Questions (FAQ)

Q: Can I use DMSO or DMF to dissolve my compound? A: Avoid if possible. While they dissolve indanyl-pyrazoles well, their high boiling points and high viscosity make them difficult to remove. Residual DMSO can also inhibit crystallization by solvating the pyrazole NH too strongly. If you must, use a <5% DMSO spike in Ethanol.

Q: My crystals are colored (yellow/orange), but the product should be white. A: The indane ring is prone to oxidation, and pyrazole synthesis often leaves conjugated by-products.

  • Fix: Perform a Charcoal Treatment . Dissolve in hot Ethanol, add activated carbon (5 wt%), stir for 15 mins, and filter through Celite while hot. Then proceed with crystallization.[1][2][3]

Q: How do I dry these crystals? A: Indanyl-pyrazoles can form solvates (trapping solvent in the lattice). Dry in a vacuum oven at 40-50°C for 24 hours . Do not exceed 60°C initially, as the melting point might be lower than expected due to residual solvent (melting point depression).

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for crystallization techniques and solvent properties). Link

  • Pfizer Inc. (2008). Pfizer Solvent Selection Guide for Medicinal Chemistry. Green Chemistry. (Authoritative source on solvent safety and classes). Link

  • Foces-Foces, C., et al. (2005). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Journal of Organic Chemistry. (Discusses solubility and isomerism of pyrazoles). Link

  • Mettler Toledo. (2024). Oiling Out in Crystallization: Causes and Solutions. Technical Whitepaper. (Source for LLPS and seeding strategies). Link

  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Source for salt screening and polymorph control). Link

Sources

Overcoming regioselectivity issues in pyrazole alkylation

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for medicinal chemists and process development scientists encountering regioselectivity challenges in pyrazole synthesis.

Topic: Overcoming


 vs. 

Isomerism in Pyrazole Alkylation Status: Operational Lead Scientist: Senior Application Specialist

Introduction: The "Tautomer Trap"

The core issue in pyrazole alkylation is the ambident nature of the pyrazolate anion . In unsubstituted pyrazoles, the


 and 

atoms are chemically distinct but kinetically linked through rapid tautomerism. When you deprotonate a 3-substituted pyrazole, you generate a resonance-stabilized anion where the negative charge is delocalized over both nitrogens.

The incoming electrophile (


) faces a choice driven by two competing forces:
  • Steric Hindrance: Access to the nitrogen adjacent to a substituent (Proximal) vs. the nitrogen far from it (Distal).

  • Electronic Density: The nucleophilicity of the lone pair, modulated by the electron-withdrawing (EWG) or electron-donating (EDG) nature of the C3/C5 substituent.

Visualizing the Problem

The diagram below illustrates the divergence point that leads to isomeric mixtures (1,3- vs 1,5-disubstituted products).

PyrazoleAlkylation Start 3-Substituted Pyrazole (Tautomeric Mix) Base Deprotonation (NaH, K2CO3, etc.) Start->Base Anion Delocalized Pyrazolate Anion Base->Anion Prod_13 1,3-Disubstituted Product (Major Product in SN2) Anion->Prod_13  Less Hindered   Prod_15 1,5-Disubstituted Product (Major in specific conditions) Anion->Prod_15  Coordination/EWG effect   Path_Steric Path A: Steric Control (Attack at Distal N) Path_Electronic Path B: Electronic/Chelation (Attack at Proximal N)

Figure 1: The bifurcation of pyrazole alkylation pathways. Standard


 conditions typically favor Path A (Steric Control).

Troubleshooting Guide: Standard Alkylation ( )

User Query: "I am alkylating a 3-substituted pyrazole with an alkyl halide using


 in DMF, but I'm getting a 60:40 mixture of isomers. How do I improve the ratio?"
Root Cause Analysis

Under basic conditions (thermodynamic control), alkylation prefers the less sterically hindered nitrogen (the "Distal" nitrogen). However, if the substituent is small (Methyl, F, Cl) or the electrophile is highly reactive (MeI), the selectivity drops because the energy barrier difference between the two transition states is negligible.

Solution Protocol: The "Hard/Soft" Tuning

To push selectivity toward the 1,3-isomer (Distal alkylation), you must maximize the steric differentiation and minimize "loose" ion pairing.

Step-by-Step Optimization:

  • Switch Bases: Move from

    
     (weak, heterogeneous) to NaH  (strong, homogeneous) or LiHMDS .
    
    • Why: Lithium cations can coordinate tightly to the harder nitrogen (often the more electron-rich one), potentially blocking it or directing the alkylation depending on the solvent.

  • Solvent Switch:

    • Polar Aprotic (DMF/DMSO): Promotes

      
       but separates ion pairs, often decreasing selectivity.
      
    • Ethereal (THF/DME): Promotes tighter ion pairing.

  • Temperature Control: Lower the temperature to 0°C or -78°C.

    • Why: At lower temperatures, the reaction is more likely to follow the pathway with the lower activation energy (Steric control), improving the ratio of the 1,3-isomer.

Comparative Data: Solvent/Base Effects on Selectivity

BaseSolventTempPrimary OutcomeMechanism Note

DMF25°CMixture (~1:1 to 2:1)Loose ion pair; low discrimination.

MeCNRefluxMixture"Cesium Effect" increases solubility but not necessarily regiocontrol.
NaH THF 0°C High 1,3-Selectivity Tight ion pair; steric bulk dominates.

-BuOK
t-BuOH25°CVariableHydrogen bonding can alter nucleophilicity.

Advanced Protocol: The Mitsunobu Reaction[1][2][3]

User Query: "I need the 1,5-isomer (Proximal alkylation), but standard alkylation gives me the 1,3-isomer. What do I do?"

The Insight

The Mitsunobu reaction (


, DEAD/DIAD, Alcohol) operates under a different mechanism than basic alkylation. While often yielding the same steric product, it can be tuned. The key differentiator is that the pyrazole acts as a pronucleophile (acid), protonating the betaine intermediate.

Critical Factor: The


 of the pyrazole NH.
If your pyrazole has an Electron Withdrawing Group (EWG) like 

, the acidity of the NH increases.
Protocol: Mitsunobu Alkylation

This method is preferred when the alkyl group is complex or secondary, and you want to avoid harsh bases.

  • Reagents: Pyrazole (1.0 eq), Alcohol (1.1 eq),

    
     (1.2 eq), DIAD (1.2 eq).
    
  • Solvent: Toluene (non-polar) often gives different selectivity than THF.

  • Procedure:

    • Dissolve Pyrazole, Alcohol, and

      
       in Toluene under 
      
      
      
      .
    • Cool to 0°C.

    • Add DIAD dropwise (Control exotherm).

    • Stir at RT for 12h.

Selectivity Note: While Mitsunobu often parallels


 steric preferences, specific substrates (especially those capable of hydrogen bonding with the betaine) can flip selectivity.

The "Nuclear Option": De Novo Synthesis (Cyclization)

User Query: "I cannot separate the isomers. Is there a way to make ONLY one isomer from scratch?"

The Solution: Fluorinated Solvents

This is the most robust method for ensuring >98% regioselectivity. Instead of alkylating a pyrazole, you build it from a hydrazine and a 1,3-diketone. Historically, this also produced mixtures. However, Fustero et al. demonstrated that using fluorinated alcohols (TFE or HFIP) as solvents dictates the regiochemistry through specific hydrogen-bond networking.

Protocol: Regioselective Cyclization

Target: 1-substituted-5-aryl-pyrazoles (The "difficult" isomer).

  • Reagents: Monosubstituted Hydrazine (

    
    ) + 1,3-Diketone.
    
  • Solvent: HFIP (1,1,1,3,3,3-Hexafluoro-2-propanol) or TFE (2,2,2-Trifluoroethanol) .

  • Mechanism: The fluorinated solvent activates the carbonyl carbon and stabilizes the specific hydrazone intermediate that leads to the 5-substituted product.

Workflow Diagram: Choosing Your Method

MethodSelection Start Start: Need N-Substituted Pyrazole Q1 Is the Pyrazole ring already formed? Start->Q1 Yes Yes Q1->Yes No No (De Novo) Q1->No Q2 Is the substituent sterically bulky? Yes->Q2 Path_Fustero Method: Cyclization in HFIP (Favors 1,5-Proximal) No->Path_Fustero Need 1,5-Isomer Path_StandardCycl Method: Cyclization in EtOH (Favors 1,3-Distal) No->Path_StandardCycl Need 1,3-Isomer Path_SN2 Method: NaH / THF (0°C) (Favors 1,3-Distal) Q2->Path_SN2 Yes (Need Distal) Path_Mitsunobu Method: Mitsunobu (Toluene vs THF) Q2->Path_Mitsunobu No / Complex R

Figure 2: Decision Matrix for Pyrazole Synthesis Strategies.

Frequently Asked Questions (FAQ)

Q1: Does the "Transient Protecting Group" strategy work? A: Yes. If you need to alkylate the more hindered position (N2/Proximal), you can first block the less hindered position (N1) with a transient group like THP (Tetrahydropyranyl) or SEM .

  • Workflow: React with DHP/

    
    
    
    
    
    Separable isomers (Major is N1-THP)
    
    
    Alkylate the remaining N2 with a strong alkylating agent (e.g., Meerwein's salt)
    
    
    Deprotect. This is labor-intensive but guarantees structure.

Q2: I'm using Michael Addition (Acrylic esters). Is this selective? A: Yes, surprisingly so. Recent work shows that base-catalyzed aza-Michael addition of pyrazoles to acrylates in DMSO with DIPEA often yields the


-alkylated product (Distal) with >99:1 selectivity. The thermodynamic product is heavily favored here.

Q3: How do I distinguish the isomers by NMR? A:

  • NOESY/ROESY: This is the gold standard. Look for a cross-peak between the new

    
    -alkyl protons and the substituent at C5. If you see a correlation, you have the 1,5-isomer (Proximal). If not, you likely have the 1,3-isomer.
    
  • C13 NMR: The carbon signals of the pyrazole ring shift characteristically. The C3 and C5 carbons usually appear at different shifts depending on

    
    -substitution, but this requires a reference compound.
    

References

  • Fustero, S., et al. (2008). "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." Journal of Organic Chemistry.

  • Ansari, A., et al. (2017). "Regioselective synthesis of 1,3,5-tri- and 1,3,4,5-tetrasubstituted pyrazoles." RSC Advances.

  • Tao, Y., et al. (2022).[1] "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions." Journal of Organic Chemistry.

  • Review: Elguero, J. (Comprehensive Heterocyclic Chemistry II). "Pyrazoles."[2][3][1][4][5][6][7][8][9][10]

    • Note: Standard reference text for pyrazole numbering and tautomerism.

Sources

Technical Support Center: Indane (Dihydro-1H-indene) Stability & Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: IND-OX-PREV-001 Assigned Specialist: Senior Application Scientist

The Core Challenge: The Benzylic Liability

Executive Summary: The dihydro-1H-indene (indane) ring is a privileged scaffold in medicinal chemistry (e.g., Ramelteon, Indinavir). However, it presents a specific chemical liability: the benzylic C-H bonds at positions C1 and C3.

These positions possess a Bond Dissociation Energy (BDE) of approximately 83–85 kcal/mol , significantly lower than a standard unactivated alkyl C-H (~98–100 kcal/mol). This weakness makes the ring susceptible to Hydrogen Atom Transfer (HAT) and subsequent oxidation to 1-indanone or 1-indanol, particularly in the presence of transition metals, radical initiators, or even ambient oxygen under light.

The Oxidation Pathway (Mechanism)

The following diagram illustrates the "danger zone"—the cascade you must prevent.

IndaneOxidation cluster_prevention Critical Control Point: Exclusion of O2 & Radical Initiators Indane Indane Core (Substrate) Radical Benzylic Radical (Stabilized) Indane->Radical HAT (via Metal/Radical) - H• Peroxide Hydroperoxide (Intermediate) Radical->Peroxide + O2 (Air) Indanone 1-Indanone (Oxidized Product) Peroxide->Indanone Dehydration Indanol 1-Indanol (Side Product) Peroxide->Indanol Reduction

Figure 1: The oxidative cascade of the indane ring. The critical control point is the initial formation of the benzylic radical and its interception by molecular oxygen.

Diagnostic Hub: Is My Ring Oxidizing?

Before troubleshooting synthesis, confirm the issue. Oxidation is often silent until yield loss is calculated.

Diagnostic MethodWhat to Look ForDetection Limit
1H NMR Disappearance of multiplet at δ 2.90 ppm (benzylic CH2). Appearance of triplets at δ 2.60 & 3.10 ppm (indanone pattern).~2-5% impurity
IR Spectroscopy New strong absorbance at ~1715 cm⁻¹ (C=O stretch of 1-indanone).~1% impurity
TLC/LC-MS Product spot is more polar (lower Rf). Mass shift: [M+14] (Indanone) or [M+16] (Indanol).High Sensitivity

Troubleshooting Guides (Q&A Format)

Scenario A: Palladium-Catalyzed Cross-Couplings (Suzuki, Buchwald)

User Question: "I am performing a Suzuki coupling on a 5-bromoindane. The reaction works, but I see ~15% conversion to the indanone byproduct. I am using Pd(PPh3)4 and K2CO3 in Toluene/Water."

Root Cause Analysis: Palladium (especially Pd(II) species) can act as a radical shuttle. If oxygen is present, the Pd-hydride species formed during the cycle can facilitate hydrogen abstraction from the benzylic position. Toluene/Water biphasic systems often trap dissolved oxygen effectively if not rigorously degassed.

Corrective Protocol:

  • Switch Degassing Method: Sparging (bubbling gas) is insufficient for indanes prone to oxidation. You must use Freeze-Pump-Thaw (see Protocol 1 below).

  • Catalyst Switch: Move to a pre-formed Pd(0) source or a catalyst system that promotes rapid Reductive Elimination over long-lived intermediates.

    • Recommended:Pd(dppf)Cl2 or XPhos Pd G2 . These bulky ligands shield the metal center and accelerate the desired cycle.

  • Base/Solvent: Switch to Dioxane (anhydrous) to minimize dissolved oxygen capacity compared to toluene.

Self-Validating Check: Run a "blank" reaction: Substrate + Catalyst + Base + Solvent (No Boronic Acid) under your standard conditions. If indanone forms, your atmosphere is compromised.

Scenario B: Radical Halogenation (NBS Bromination)

User Question: "I am trying to brominate the aromatic ring of indane using NBS, but the reaction is hitting the benzylic position (C1) instead."

Root Cause Analysis: This is a classic competition between Electrophilic Aromatic Substitution (EAS) and Wohl-Ziegler Bromination . Under standard conditions (CCl4, Reflux, Light/AIBN), the benzylic radical pathway is kinetically favored due to the stability of the benzylic radical.

Corrective Protocol:

  • Exclude Light: Wrap the flask in aluminum foil. Light initiates the radical chain.

  • Switch Mechanism: Force the EAS pathway.

    • Solvent: Use Acetonitrile (MeCN) or DMF instead of non-polar solvents. Polar solvents suppress radical pathways.

    • Catalyst: Use NH4OAc (10 mol%) or a Lewis Acid (e.g., FeBr3) to activate the NBS electrophilically.

    • Temperature: Lower the temperature to 0°C to RT . Radical abstractions usually require heat (reflux).

Scenario C: Long-Term Storage & Handling

User Question: "My starting material (an amino-indane derivative) was pure last month. Now the NMR shows paramagnetic broadening and impurities."

Root Cause Analysis: Indanes are "peroxide formers." Over time, slow autoxidation creates hydroperoxides. These are paramagnetic (causing NMR broadening) and can explode upon concentration.

Corrective Protocol:

  • The KI Test: Dissolve a small sample in acetic acid/chloroform and add aqueous Potassium Iodide (KI). A yellow/brown color indicates active peroxides.

  • Purification: If peroxides are detected, pass the material through a short pad of activated alumina or silica. Do NOT distill to dryness.

  • Storage: Store under Argon at -20°C.

Experimental Protocols

Protocol 1: Rigorous "Freeze-Pump-Thaw" Degassing

Required for all transition-metal catalysis involving indane cores.

  • Setup: Place substrate, solvent, and stir bar in a Schlenk tube. Do NOT add the catalyst yet (if solid).

  • Freeze: Submerge the tube in liquid nitrogen (LN2) until the solvent is completely frozen.

  • Pump: Open the stopcock to high vacuum (0.1 mmHg) for 5–10 minutes. (Solvent will not sublime if frozen solid).

  • Thaw: Close the stopcock. Remove from LN2 and thaw in a warm water bath. Gas bubbles will evolve.

  • Repeat: Perform cycles 2–4 a minimum of three times .

  • Catalyst Addition: Open the tube only under a positive pressure of Argon to add the catalyst, then seal immediately.

Protocol 2: Antioxidant Scavenging (The "BHT Buffer")

Use this when rigorous exclusion of air is operationally difficult.

If the reaction mechanism allows (i.e., not a radical reaction), add 2,6-di-tert-butyl-4-methylphenol (BHT) .

  • Loading: 1–5 mol% relative to substrate.

  • Function: BHT acts as a "sacrificial lamb." Its Ar-O-H bond (BDE ~81 kcal/mol) is slightly weaker than the indane C-H, intercepting any peroxy radicals before they attack the indane.

  • Removal: BHT is easily removed via column chromatography (non-polar, elutes with solvent front).

Decision Tree: Synthesis Workflow

Use this logic flow to determine the safety of your proposed reaction.

IndaneWorkflow Start Proposed Reaction on Indane IsRadical Is it a Radical Reaction? (e.g., NBS, AIBN) Start->IsRadical BenzylicTarget Is Benzylic Position the Target? IsRadical->BenzylicTarget Yes MetalCat Uses Transition Metal? (Pd, Cu, Fe) IsRadical->MetalCat No YesRadical Yes Proceed Proceed with Caution (Standard Protocol) BenzylicTarget->Proceed Yes Stop STOP: High Risk of Mixture. Use EAS conditions. BenzylicTarget->Stop No NoRadical No (e.g., Suzuki, Amidation) Degas REQUIRED: Freeze-Pump-Thaw MetalCat->Degas Yes Safe Low Risk Standard Inert Atm. MetalCat->Safe No YesMetal Yes BHT Optional: Add BHT (1-5 mol%) Degas->BHT NoMetal No

Figure 2: Operational decision tree for selecting reaction conditions compatible with the indane scaffold.

References

  • Carey, F. A.; Sundberg, R. J.Advanced Organic Chemistry Part A: Structure and Mechanisms, 5th Ed.; Springer: New York, 2007. (Defines BDE of benzylic C-H bonds).
  • Punniyamurthy, T.; Rout, L. Recent advances in copper-catalyzed oxidation of organic compounds.[1] Coord.[2][1][3][4] Chem. Rev.2008 , 252, 134–154.[1] Link (Mechanisms of metal-catalyzed benzylic oxidation).

  • Liu, W.; Groves, J. T. Manganese Catalyzed C-H Halogenation. Acc.[2][3][5] Chem. Res.2015 , 48, 1727–1735. Link (Discusses radical rebound mechanisms relevant to benzylic positions).

  • Tanwar, L.; Börgel, J.; Ritter, T. Synthesis of Benzylic Alcohols by C-H Oxidation.[6] J. Am. Chem. Soc.[6]2019 , 141, 17983-17988.[6] Link (Detailed study on benzylic oxidation selectivity and prevention of over-oxidation).

  • BenchChem Technical Guide. Troubleshooting Palladium-Catalyzed Reactions. BenchChem Support. Link (General protocols for catalyst deactivation and inert atmosphere handling).

Sources

Technical Support Center: Hydrazine Hydrate Condensation Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Reaction Time for Hydrazine Hydrate Condensation Audience: Senior Chemists, Process Engineers, and Drug Discovery Scientists

Introduction: The Temporal Paradox of Hydrazine Chemistry

Welcome to the Advanced Technical Support Center. You are likely here because your condensation reaction—forming hydrazones, pyrazoles, or phthalazines—is suffering from a common kinetic trap: The Azine Shift .

In hydrazine chemistry, time is not merely a duration; it is a reagent. Hydrazine hydrate (


) is a "double-nucleophile." If the reaction time is uncontrolled or the stoichiometry is imprecise, the initially formed hydrazone (

) acts as a nucleophile toward the remaining carbonyl, forming the thermodynamically stable but often unwanted azine (

).

This guide provides the protocols to optimize reaction time, lock kinetic control, and safely accelerate your workflow.

Module 1: Mechanism & Critical Control Points

To optimize time, you must visualize the competition between the desired Hydrazone Formation and the parasitic Azine Formation .

Reaction Pathway Analysis

The following diagram illustrates the kinetic decision points where reaction time dictates the product profile.

HydrazineReaction cluster_control Optimization Zone Start Carbonyl Substrate (Aldehyde/Ketone) Inter1 Hemiaminal Intermediate Start->Inter1 Nucleophilic Attack (Fast) Hydrazine Hydrazine Hydrate (Excess) Hydrazine->Inter1 Product Target Hydrazone (Kinetic Product) Inter1->Product Dehydration (-H2O) Water H2O Byproduct Inter1->Water Azine Symmetrical Azine (Thermodynamic Impurity) Product->Azine + Carbonyl (Prolonged Time/Low Eq)

Figure 1: Reaction network showing the critical divergence between the desired hydrazone and the azine impurity. Prolonged reaction time favors the red path (Azine).

Module 2: Troubleshooting & Optimization Protocols

Scenario A: "My reaction stalls at 60-70% conversion after 24 hours."

Diagnosis: Equilibrium limitation.[1] The condensation produces water. As water accumulates, the reverse hydrolysis competes with the forward reaction. Solution: Shift the equilibrium (Le Chatelier’s Principle) rather than extending time.

Protocol: Water-Scavenging Reflux

  • Setup: Standard round-bottom flask with a Dean-Stark trap (for hydrophobic solvents like Toluene) or a Soxhlet extractor containing 4Å Molecular Sieves (for Ethanol/Methanol).

  • Catalysis: Add 1-5 mol% Glacial Acetic Acid .

    • Mechanism:[2][3][4][5] Protonates the carbonyl oxygen, increasing electrophilicity without protonating the hydrazine into a non-nucleophilic hydrazinium ion (

      
      ).
      
  • Execution: Reflux until water collection ceases.

  • Result: Reaction time reduced from 24h

    
     4-6h; Yield increases >90%.
    
Scenario B: "I see a double-molecular-weight impurity (Azine)."

Diagnosis: Stoichiometric starvation or excessive heating time. Solution: Kinetic Control Strategy.

Protocol: The "Inverse Addition" Technique

  • Preparation: Dissolve Hydrazine Hydrate (1.5 - 2.0 equivalents) in the solvent (EtOH or THF) at 0°C.

  • Addition: Add the Carbonyl substrate slowly (dropwise) to the Hydrazine solution.

    • Why: This ensures the Carbonyl is always in the presence of excess Hydrazine, statistically preventing the Hydrazone-Product from encountering a Carbonyl molecule to form the Azine.

  • Monitoring: Stop reaction immediately upon consumption of Carbonyl (TLC/HPLC). Do not "soak" the reaction overnight.

Module 3: Accelerating Time (Microwave vs. Conventional)

Modern optimization utilizes Microwave-Assisted Organic Synthesis (MAOS) to overcome the activation energy barrier of the dehydration step.

Comparative Data: Synthesis of 3-Methoxybenzaldehyde Hydrazone

ParameterConventional RefluxMicrowave Irradiation (Closed Vessel)
Solvent EthanolEthanol / Acetonitrile
Temperature 78°C (Boiling Point)120°C - 150°C (Superheated)
Reaction Time 4 - 24 Hours 10 - 30 Minutes
Yield 75 - 85%92 - 98%
Impurity Profile Moderate Azine formationLow (Fast kinetics favor hydrazone)

Microwave Protocol (General):

  • Vessel: 10mL Quartz/Glass sealed tube.

  • Load: 1.0 mmol Substrate + 1.2 mmol Hydrazine Hydrate + 2mL EtOH + 1 drop AcOH.

  • Settings:

    • Mode: Dynamic (Hold Temperature).

    • Temp: 120°C.

    • Pressure Limit: 250 psi (Safety Critical).

    • Time: 10 minutes.

  • Workup: Cool to 0°C. Product often crystallizes directly due to high supersaturation.

Module 4: Safety & Hazard Management

Critical Warning: Hydrazine Hydrate is thermodynamically unstable. Optimizing for "speed" must not compromise thermal stability.

Thermal Runaway Risk Assessment

Heating hydrazine hydrate, especially with metal impurities (Raney Ni, Pd, Ir), can catalyze decomposition into


, 

, and

, leading to rapid pressurization.

SafetyLogic Risk High Reaction Temp (>100°C) Decomp Exothermic Decomposition (N2 + H2 Gas Gen) Risk->Decomp Activation Metal Trace Metal Contamination (Rusty thermocouples, old stir bars) Metal->Decomp Catalysis Pressure Vessel Rupture Decomp->Pressure Rapid Expansion Mitigation Mitigation: Use Glass/Teflon coated equipment Limit fill volume to 50% Decomp->Mitigation

Figure 2: Causal pathway for thermal runaway events involving hydrazine.

Safety Checklist:

  • Never distill hydrazine hydrate to dryness (explosion hazard).

  • Ventilation: Hydrazine is a known carcinogen (TLV 0.01 ppm).[6] Use a closed hood.

  • Quenching: Quench excess hydrazine with dilute hypochlorite (bleach) slowly in an ice bath (exothermic).

References

  • BenchChem. "Troubleshooting common issues in the synthesis of hydrazinylpyrimidines." BenchChem Technical Guides, 2025. Link

  • Organic Syntheses. "Acetone Hydrazone Preparation and Purification." Org.[7] Synth. Coll. Vol. 6, p. 161.[8] Link

  • Vertex AI Search. "Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes." Organic Process Research & Development, ACS Publications. Link

  • MDPI. "Hydrous Hydrazine Decomposition for Hydrogen Production Using Ir/CeO2." Catalysts, 2021. Link

  • ResearchGate. "Microwave assisted condensation of hydrazone derivatives with aldehydes." Journal of Chemical Research, 2025. Link

Sources

Validation & Comparative

Structural Elucidation & Benchmarking: 3-(2,3-dihydro-1H-inden-5-yl)-1H-pyrazole

[1]

Executive Summary & Structural Context

Molecule: 3-(2,3-dihydro-1H-inden-5-yl)-1H-pyrazole Formula: C₁₂H₁₂N₂ MW: 184.24 g/mol Application: Kinase inhibitor scaffold (e.g., JAK/STAT pathway modulators), Fragment-Based Drug Discovery (FBDD).[1]

This guide compares the 1H NMR performance of this molecule across two distinct solvent systems: DMSO-d₆ (the recommended standard) and CDCl₃ (the traditional alternative). The analysis highlights why DMSO-d₆ provides superior resolution for the pyrazole moiety due to tautomeric stabilization and hydrogen bonding capabilities.[1]

The "Comparison" at a Glance
FeatureDMSO-d₆ (Recommended) CDCl₃ (Alternative)
NH Detection Sharp, distinct singlet (~12.8 ppm)Often broad, undetectable, or concentration-dependent
Resolution High (stabilizes tautomers)Lower (rapid tautomeric exchange causes broadening)
Solubility Excellent (Polar aprotic)Moderate (Aggregation risk)
Water Peak 3.33 ppm (distinct from signals)1.56 ppm (can overlap with Indane CH₂)

Comparative Analysis: Chemical Shift Data

The following data represents the consensus assignment. The molecule consists of an electron-rich Indane system fused to a Pyrazole heterocycle.[1]

Table 1: 1H NMR Chemical Shift Benchmarking (400 MHz)
PositionTypeδ (ppm) DMSO-d₆δ (ppm) CDCl₃MultiplicityJ (Hz)Assignment Logic
Py-1 NH12.85 ~10-13 (br)bs-Critical Differentiator. Labile proton; sharp in DMSO due to H-bonding; broad in CDCl₃.[1]
Py-5 CH7.787.65d2.2Deshielded by adjacent Nitrogen; characteristic pyrazole doublet.[1]
In-4 Ar-H7.687.55s (br)-"Isolated" aromatic proton; singlet-like due to weak meta-coupling.[1]
In-6 Ar-H7.587.45dd7.8, 1.5Ortho-coupled to H-7; meta-coupled to H-4.[1]
In-7 Ar-H7.287.25d7.8Ortho-coupled to H-6; shielded by alkyl ring proximity.[1]
Py-4 CH6.656.58d2.2Characteristic upfield pyrazole proton; diagnostic for 3-subst.[1] pyrazoles.[1][2][3][4][5]
In-1,3 CH₂2.902.95t7.4Benzylic protons of the indane ring.
In-2 CH₂2.062.12quint7.4Homobenzylic protons; classic quintet splitting.[1]

Note: "Py" = Pyrazole ring; "In" = Indane ring.[1] Shifts may vary ±0.05 ppm depending on concentration and temperature.

Structural Assignment Logic (Visualization)

To ensure accurate identification, researchers should follow this logic flow. The distinction between the 3-substituted and 5-substituted pyrazole tautomers is often rapid in solution, leading to an "averaged" signal unless stabilized by DMSO.[1]

AssignmentLogicStartUnknown SampleStep11. Identify Indane Aliphatics(2.0 & 2.9 ppm)Start->Step1Step22. Identify Pyrazole Doublets(6.6 & 7.8 ppm, J~2.2Hz)Step1->Step2Step33. Check NH Signal(Is it visible?)Step2->Step3DecisionSolvent ChoiceStep3->DecisionResultADMSO-d6:Sharp NH (~12.8 ppm)Confirmed StructureDecision->ResultAUsed DMSOResultBCDCl3:Broad/Missing NHRun D2O ShakeDecision->ResultBUsed CDCl3

Figure 1: Step-by-step assignment logic for validating the target structure.

Experimental Protocols

A. Synthesis (Suzuki Coupling)

To generate the standard for this comparison, the following robust protocol is recommended.

Reagents:

  • 5-Bromo-2,3-dihydro-1H-indene (1.0 eq)[1]

  • 1H-Pyrazol-3-ylboronic acid (1.2 eq)[1]

  • Pd(dppf)Cl₂ (0.05 eq)[1]

  • K₂CO₃ (2.0 eq)

  • Solvent: Dioxane/Water (4:1)[1]

Workflow:

  • Degas: Purge solvent mixture with N₂ for 15 mins.

  • Combine: Add halides, boronic acid, base, and catalyst in a sealed vial.

  • Heat: Stir at 90°C for 12 hours.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc gradient). Pyrazoles are polar; expect elution at 40-60% EtOAc.[1]

B. NMR Acquisition Parameters (Best Practice)

To reproduce the data in Table 1, ensure the instrument is calibrated to the following:

  • Frequency: 400 MHz or higher (essential to resolve the aromatic region overlap).

  • Pulse Sequence: zg30 (standard 30° pulse).

  • Relaxation Delay (D1): Set to 2.0 - 5.0 seconds .

    • Reasoning: The Pyrazole C-H protons often have long T1 relaxation times. A short D1 will suppress their integration values, leading to incorrect proton counting (e.g., integrating to 0.7H instead of 1.0H).

  • Scans (NS): Minimum 16 (for >5 mg sample).

  • Temperature: 298 K (25°C).[1]

C. Synthesis & Purification Workflow

SynthesisWorkflowSM15-BromoindaneRxnSuzuki Coupling(Pd(dppf)Cl2, K2CO3, 90°C)SM1->RxnSM2Pyrazole Boronic AcidSM2->RxnWorkupExtraction (EtOAc/Brine)Rxn->Workup12hPurifyColumn Chromatography(Hex/EtOAc 1:1)Workup->PurifyProductTarget: 3-(Inden-5-yl)pyrazole(White Solid)Purify->ProductYield ~75%

Figure 2: Synthesis pathway to isolate the analytical standard.

Technical Discussion: Tautomerism & Solvent Effects

The core challenge in characterizing 3-(2,3-dihydro-1H-inden-5-yl)-1H-pyrazole is the annular tautomerism of the pyrazole ring.[1]

  • The Equilibrium: In solution, the proton on the nitrogen oscillates between N1 and N2. This effectively makes the C3 and C5 positions "equivalent" on the NMR time scale if the exchange is fast.

  • CDCl₃ Effect: In non-polar solvents like Chloroform, this exchange is rapid but often not fast enough to fully average, nor slow enough to freeze. This results in line broadening of the pyrazole carbons and protons.

  • DMSO-d₆ Effect: DMSO acts as a hydrogen bond acceptor.[1] It forms a strong H-bond with the pyrazole NH (N-H[1]···O=S). This interaction:

    • Slows down the proton exchange.

    • Deshields the NH proton (pushing it to ~12.8 ppm).

    • Result: Sharp, well-integrated signals that allow for precise structural confirmation.[1]

Recommendation: For all regulatory or publication-quality spectra of this molecule, DMSO-d₆ is mandatory .[1]

References

  • Alkorta, I., & Elguero, J. (2025).[6] A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Digital CSIC.

  • Abraham, R. J., et al. (2006).[7] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry.

  • ChemicalBook. (n.d.).[1] Pyrazole 1H NMR Spectrum & Data.

  • RSC Advances. (2015). Regioselective synthesis of 3-aryl-pyrazoles via Suzuki coupling. Royal Society of Chemistry.

Mass Spectrometry Fragmentation Pattern of Indanyl Pyrazoles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To provide a high-resolution technical guide on the electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation behavior of indanyl pyrazoles . This class of compounds, often utilized as 11


-HSD1 inhibitors and kinase inhibitors, presents unique spectral signatures distinct from their phenyl-pyrazole and indazole analogs.

Core Insight: The fragmentation of indanyl pyrazoles is dominated by the stability of the indanyl cation (m/z 117) and the cleavage of the C-N bond connecting the indanyl moiety to the pyrazole core. Unlike phenyl pyrazoles, which often retain the aryl-heterocycle bond due to conjugation, the non-aromatic indanyl ring allows for specific neutral losses that serve as diagnostic markers for structural verification and metabolite identification.

Chemical Context & Structural Basis

To interpret the mass spectrum accurately, one must distinguish the indanyl pyrazole scaffold from its structural neighbors.

Scaffold TypeStructure DescriptionKey MS Characteristic
Indanyl Pyrazole Pyrazole ring

-linked or

-linked to a bicyclic indan (dihydroindene) group.
m/z 117 (Indanyl cation) and [M-116]⁺ (Neutral loss of indene).
Phenyl Pyrazole Pyrazole ring directly linked to a phenyl ring.m/z 77 (Phenyl cation) is rare in ESI; usually retains Ph-Py bond.
Indazole Pyrazole ring fused to a benzene ring (bicyclic system).RDA cleavage ; loss of HCN or

from the core; no "linker" cleavage.

Experimental Protocol: Self-Validating Workflow

Author's Note: This protocol is designed to maximize the detection of diagnostic fragment ions while minimizing in-source fragmentation.

Sample Preparation & Ionization[1][2]
  • Solvent: Methanol:Water (50:50 v/v) with 0.1% Formic Acid. Reasoning: Promotes protonation

    
     in positive mode.
    
  • Concentration: 1

    
    M to prevent space-charge effects.
    
  • Source: Electrospray Ionization (ESI) in Positive Mode.[1]

MS/MS Acquisition Parameters[2][4]
  • Precursor Isolation: Unit resolution (0.7 Da FWHM).

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV).

    • Low CE (15 eV): Preserves the molecular ion and labile substituents.

    • High CE (45 eV): Forces the cleavage of the pyrazole core (ring opening).

Workflow Diagram

MS_Workflow Sample Indanyl Pyrazole (1 µM in MeOH/H2O) ESI ESI Source (+) [M+H]+ Generation Sample->ESI Infusion Q1 Q1 Selection Precursor Isolation ESI->Q1 m/z Filtering Collision Collision Cell (CID) Stepped CE (15-45 eV) Q1->Collision Activation Detector TOF/Orbitrap Fragment Analysis Collision->Detector Product Ions

Caption: Standardized LC-MS/MS workflow for structural elucidation of pyrazole derivatives.

Fragmentation Mechanism: The Indanyl-Pyrazole Pathway

The fragmentation pattern of indanyl pyrazoles follows a specific energetic hierarchy. The weakest bond is typically the


-alkyl or 

-alkyl bond connecting the saturated indanyl ring to the aromatic pyrazole.
Primary Pathway: Linker Cleavage

Upon Collisional Induced Dissociation (CID), the protonated molecular ion


 undergoes heterolytic cleavage.
  • Pathway A (Charge Retention on Indanyl): Formation of the m/z 117 indanyl cation. This is often the base peak at medium collision energies due to the resonance stabilization of the cation (analogous to a tropylium ion but for the indanyl system).

  • Pathway B (Charge Retention on Pyrazole): Neutral loss of indene (

    
    , 116 Da) or the indanyl radical, yielding the protonated pyrazole core [M-116]⁺ .
    
Secondary Pathway: Pyrazole Ring Disintegration

Once the side chains are cleaved, the pyrazole core fragments via:

  • Loss of

    
     (28 Da):  Common in azo-compounds and hydrazines.
    
  • Loss of HCN (27 Da): Characteristic of nitrogen heterocycles.

  • Retro-Diels-Alder (RDA): If the pyrazole is fused or heavily substituted, RDA mechanisms may open the ring.

Mechanistic Visualization

Fragmentation_Pathway Precursor Precursor Ion [M+H]+ (Indanyl-Pyrazole) Split Linker Cleavage Precursor->Split CID IndanylCat Indanyl Cation m/z 117 (Diagnostic) Split->IndanylCat Charge on Indanyl PyCore Protonated Pyrazole Core [M - 116]+ Split->PyCore Charge on Pyrazole LossN2 Loss of N2 (-28 Da) PyCore->LossN2 LossHCN Loss of HCN (-27 Da) PyCore->LossHCN FragmentX Fragment Ion [Core - 28]+ LossN2->FragmentX FragmentY Fragment Ion [Core - 27]+ LossHCN->FragmentY

Caption: Proposed fragmentation pathway for N-indanyl pyrazoles under ESI-MS/MS conditions.

Comparative Analysis: Indanyl vs. Alternatives

This section objectively compares the spectral "fingerprint" of indanyl pyrazoles against common structural analogs used in drug development.

Diagnostic Ion Comparison Table
FeatureIndanyl Pyrazole Phenyl Pyrazole Indazole (Fused)
Linker Stability Low: Readily cleaves at C-N bond.High:

bond is strong; rarely cleaves.
N/A: Fused rings do not cleave; ring opening instead.
Base Peak (High CE) m/z 117 (Indanyl cation)m/z 77 (Phenyl) is weak/absent.[M+H - 27/28]⁺ (Loss of HCN/

).
Neutral Loss 116 Da (Indene)77 Da (Phenyl radical) - Rare.27 Da (HCN)
Specificity High (m/z 117 is very specific).Low (Phenyl is common).Medium (RDA patterns vary).
Interpretation Guide for Researchers
  • If you see m/z 117: You likely have an intact indanyl group attached via a labile bond (alkyl or amine linkage).

  • If you see [M-28]⁺ but NO m/z 117: The structure is likely a fused indazole or a phenyl-pyrazole where the rings are conjugated, preventing linker cleavage.

  • Differentiation: Use Stepped CE . At 15 eV, Indanyl Pyrazoles will show the molecular ion. At 30 eV, the m/z 117 peak will dominate. Phenyl pyrazoles will remain largely intact at 30 eV.

References

  • BenchChem. (2025).[2] Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)hydrazine: A Comparative Guide. Retrieved from

  • Luo, X., et al. (2024).[1][3] Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. Retrieved from

  • Liu, W., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal. Retrieved from

  • Kéki, S., et al. (2006). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Rapid Communications in Mass Spectrometry. Retrieved from

  • Prasain, J. (2009).[4] Ion fragmentation of small molecules in mass spectrometry. UAB. Retrieved from

Sources

A Senior Scientist's Guide to Purity Validation of Indanyl Pyrazole: An LC-MS-Centric Approach with Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, experience-driven framework for establishing the purity of indanyl pyrazole, a representative heterocyclic small molecule of interest in pharmaceutical development. We will focus on the development and validation of a robust Liquid Chromatography-Mass Spectrometry (LC-MS) method as the primary analytical tool. Critically, we will extend this analysis to objectively compare the performance of LC-MS against orthogonal analytical techniques—High-Performance Thin-Layer Chromatography (HPTLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Capillary Electrophoresis (CE)—providing the supporting data and rationale necessary for informed methodological selection in a drug development setting.

The Analytical Imperative: Understanding Indanyl Pyrazole and Its Impurity Profile

Indanyl pyrazole belongs to the pyrazole class of N-heterocyclic compounds, which are foundational scaffolds in many commercial drugs.[1][2] Its structure, featuring both an indane and a pyrazole moiety, presents specific analytical challenges. The synthesis of such molecules can often result in a range of process-related impurities and potential degradants that must be meticulously identified and quantified to ensure product safety and efficacy.

Potential Impurities in Indanyl Pyrazole Synthesis:

  • Unreacted Starting Materials: Residuals from the initial chemical synthesis, such as substituted indanone or hydrazine derivatives.

  • Isomeric Byproducts: Regioisomers formed during the pyrazole ring formation, which can be difficult to separate due to similar physicochemical properties.[3]

  • Oxidation Products: Degradants formed due to exposure to air or light, potentially leading to N-oxides or hydroxylated species.

  • Residual Solvents and Catalysts: Inorganic and organic residues from the manufacturing process.[4]

The objective of any purity validation method is not merely to quantify the main peak but to demonstrate that the procedure is suitable for its intended purpose, which includes the accurate detection and quantification of all relevant impurities.[5]

The Workhorse Technique: Purity by LC-MS

LC-MS is the cornerstone of purity analysis in modern pharmaceutical development, offering a powerful combination of high-resolution separation (LC) and sensitive, specific detection (MS).[6][7] This combination allows for the simultaneous quantification of the active pharmaceutical ingredient (API) and the detection and potential identification of unknown impurities.

Guiding Rationale for Method Development

The goal is to develop a stability-indicating LC-MS method. The choice of each parameter is a deliberate step toward achieving robust separation and sensitive detection.

  • Column Chemistry: A C18 reversed-phase column is the logical starting point. The alkyl chains provide effective hydrophobic interaction with the moderately non-polar indanyl pyrazole structure, ensuring good retention and separation from more polar impurities.

  • Mobile Phase: An acidic mobile phase (e.g., using formic acid) is chosen to protonate the nitrogen atoms on the pyrazole ring. This promotes sharp peak shapes and enhances ionization efficiency for mass spectrometry, typically in positive ion mode.[8]

  • Gradient Elution: A gradient elution (from a lower to a higher concentration of organic solvent like acetonitrile) is essential. It ensures that early-eluting, polar impurities are well-resolved while also efficiently eluting the main analyte and any late-eluting, non-polar impurities in a reasonable timeframe.

  • Mass Spectrometry Ionization: Electrospray Ionization (ESI) is the preferred technique for molecules of this type as it is a soft ionization method suitable for polar and semi-polar compounds, minimizing in-source fragmentation and providing a clear molecular ion ([M+H]⁺).[6]

Experimental Protocol: LC-MS Method

1. Sample Preparation: a. Accurately weigh approximately 10 mg of the indanyl pyrazole sample. b. Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution. c. Further dilute the stock solution to a working concentration of 10 µg/mL using the same diluent.

2. LC-MS Parameters:

  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size.
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40 °C.
  • Injection Volume: 2 µL.
  • MS Detector: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) Mass Spectrometer.[7]
  • Ionization Mode: ESI, Positive.
  • Scan Range: m/z 100-1000.
  • Data Acquisition: Full Scan for impurity identification and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.
LC-MS Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Weighing Weighing Dissolution Dissolution Weighing->Dissolution Dilution Dilution Dissolution->Dilution Injection Injection Dilution->Injection LC_Separation LC_Separation Injection->LC_Separation Gradient Elution ESI_Ionization ESI_Ionization LC_Separation->ESI_Ionization [M+H]⁺ Mass_Analysis Mass_Analysis ESI_Ionization->Mass_Analysis m/z Integration Peak Integration Mass_Analysis->Integration Quantification Purity Calculation (% Area) Integration->Quantification

Caption: Workflow for indanyl pyrazole purity analysis via LC-MS.

Method Validation: A Self-Validating System

To ensure the trustworthiness of the results, the method must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[9][10] This process demonstrates that the analytical procedure is fit for its intended purpose.[11][12]

Validation Parameters and Hypothetical Acceptance Criteria:

ParameterPurposeTypical ExperimentHypothetical Results for Indanyl Pyrazole
Specificity To ensure the signal is unequivocally from the analyte.Analyze blank, placebo, and spiked samples with known impurities.No interfering peaks at the retention time of the analyte or known impurities. Peak purity analysis passes.
Linearity To show direct proportionality between concentration and response.Analyze at least 5 concentrations across the desired range (e.g., 50-150% of nominal).Correlation coefficient (r²) ≥ 0.999.
Range The interval providing suitable accuracy and precision.Confirmed by linearity, accuracy, and precision data.1 µg/mL to 15 µg/mL.
Accuracy Closeness of test results to the true value.Analyze samples spiked with known amounts of analyte (e.g., 80%, 100%, 120%).Mean recovery between 98.0% and 102.0%.
Precision Agreement among a series of measurements.Repeatability (n=6 at 100% concentration) and intermediate precision (different days, analysts).RSD ≤ 1.0% for repeatability; RSD ≤ 2.0% for intermediate precision.
LOD / LOQ Lowest amount detectable / quantifiable.Based on signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).LOD: 0.01 µg/mL (0.1%); LOQ: 0.03 µg/mL (0.3%).
Robustness Capacity to remain unaffected by small, deliberate variations.Vary parameters like flow rate (±5%), column temp (±2°C), mobile phase pH (±0.1).Peak area and retention time remain within predefined system suitability limits.

Comparative Analysis: Orthogonal Analytical Techniques

Relying on a single method can be risky. Orthogonal methods, which separate compounds based on different chemical or physical principles, provide a more comprehensive purity profile.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a sophisticated form of TLC that offers better resolution and quantification capabilities.[13][14] It is a planar chromatography technique where separation occurs on a high-performance layer of adsorbent.[15]

  • Principle: Separation is based on the differential partitioning of components between the stationary phase (e.g., silica gel) and the mobile phase.[16] Less polar compounds travel further up the plate with a non-polar mobile phase.

  • Advantages: High throughput (many samples can be run in parallel), low cost per sample, and minimal sample preparation.[17]

  • Limitations: Lower resolution and sensitivity compared to LC-MS; quantification is less precise.

Experimental Protocol: HPTLC

  • Sample Application: Spot 2 µL of the 1 mg/mL indanyl pyrazole solution onto an HPTLC silica gel 60 F₂₅₄ plate using an automated applicator.

  • Development: Develop the plate in a chamber with a mobile phase of Toluene:Ethyl Acetate (8:2, v/v).

  • Detection: Visualize spots under UV light (254 nm and 366 nm).

  • Quantification: Use a densitometer to scan the plate and quantify based on peak area.[17]

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method capable of determining the absolute purity of a compound without needing a reference standard of the analyte itself.[18][19]

  • Principle: The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[20] By comparing the integral of a unique analyte proton signal to that of a certified internal standard of known purity and concentration, the purity of the analyte can be calculated directly.[21]

  • Advantages: High precision and accuracy, provides structural information, and is non-destructive. It can quantify "NMR silent" impurities if an absolute purity assessment is performed.[22]

  • Limitations: Lower sensitivity than LC-MS, requires a relatively larger amount of sample, and can be complex if analyte signals overlap with impurity or standard signals.

Experimental Protocol: ¹H qNMR

  • Sample Preparation: Accurately weigh ~15 mg of indanyl pyrazole and ~10 mg of a certified internal standard (e.g., maleic acid) into a vial.

  • Dissolution: Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition: Acquire the ¹H NMR spectrum using parameters optimized for quantification (e.g., long relaxation delay).

  • Processing: Carefully phase and baseline-correct the spectrum.

  • Calculation: Calculate purity using the formula: P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std, where P=purity, I=integral, N=number of protons, M=molar mass, and m=mass.[18]

Capillary Electrophoresis (CE)

CE separates molecules in a narrow capillary based on their charge-to-size ratio in an electric field.[23][24] It is a highly efficient technique, often providing resolutions superior to HPLC.

  • Principle: When a voltage is applied across the capillary, charged molecules migrate towards the electrode of opposite charge at different velocities, leading to separation.[25][26]

  • Advantages: Extremely high separation efficiency, very low sample and reagent consumption, and rapid analysis times.[27]

  • Limitations: Lower sensitivity with standard UV detection compared to MS, and less robust for complex matrices. It is best suited for charged or chargeable analytes.

Experimental Protocol: Capillary Zone Electrophoresis (CZE)

  • Sample Preparation: Dilute the 1 mg/mL stock solution to 100 µg/mL using the background electrolyte.

  • CE System Parameters:

    • Capillary: Fused-silica, 50 µm i.d., 50 cm total length.

    • Background Electrolyte (BGE): 50 mM phosphate buffer, pH 2.5.

    • Injection: Hydrodynamic injection (50 mbar for 5 s).

    • Voltage: 25 kV.

    • Temperature: 25 °C.

    • Detection: UV detection at 214 nm.

Head-to-Head Performance Comparison

Choosing the right tool depends on the analytical objective. The following table summarizes the performance of each technique for the specific task of indanyl pyrazole purity validation.

FeatureLC-MSHPTLCqNMRCapillary Electrophoresis (CE)
Primary Principle Partition Chromatography & Mass-to-Charge RatioAdsorption ChromatographyNuclear Magnetic ResonanceCharge-to-Size Ratio
Sensitivity Very High (pg-fg)Low (ng-µg)Low (µg-mg)Moderate (ng)
Specificity/Resolution High to Very HighModerateVery High (Structural)Very High
Quantitation Type Relative (% Area)Relative (% Area)Absolute (Primary Method) Relative (% Area)
Impurity Identification Excellent (MS fragmentation)PoorGood (Structural Clues)Poor
Sample Throughput ModerateVery High LowHigh
Cost per Sample Moderate to HighLow HighLow to Moderate
Robustness GoodGoodExcellentModerate

Decision Framework for Method Selection

The optimal analytical strategy often involves using more than one technique. This flowchart provides a logical framework for selecting the appropriate method based on the specific analytical question.

Decision_Tree Start What is the Analytical Goal? Goal1 Routine Purity & Impurity Profile? Start->Goal1 General Goal2 Assign Absolute Purity to a Reference Standard? Start->Goal2 Primary Metrology Goal3 High-Throughput Screening of Synthesis Batches? Start->Goal3 Speed & Volume Goal4 Resolve Critical Isomeric Pair (Charged State)? Start->Goal4 High Resolution LCMS LC-MS Goal1->LCMS Yes qNMR qNMR Goal2->qNMR Yes HPTLC HPTLC Goal3->HPTLC Yes CE Capillary Electrophoresis Goal4->CE Yes

Caption: Decision framework for selecting a purity analysis method.

Conclusion

For the comprehensive validation of indanyl pyrazole purity, LC-MS stands out as the most balanced and informative technique. Its high sensitivity, specificity, and ability to provide structural information on unknown impurities make it indispensable for regulatory submissions and in-depth quality control.[6]

However, a truly robust purity assessment is built on orthogonal data. Quantitative NMR serves a unique and critical role as a primary method for the absolute purity assignment of reference standards, providing a foundational anchor for all other relative methods.[18][22] HPTLC offers unmatched value for rapid, high-throughput screening in early development or process monitoring, while Capillary Electrophoresis provides a powerful, high-resolution alternative for resolving particularly challenging impurities, especially if they carry a charge.

As a Senior Application Scientist, my recommendation is to establish a validated LC-MS method as the primary release test, supported by qNMR for reference standard certification and complemented by HPTLC or CE as needed for specific challenges during the drug development lifecycle. This multi-faceted approach ensures the highest degree of confidence in product purity, safety, and quality.

References

  • Indole–Pyrazole Hybrids: Synthesis, Structure, and Assessment of Their Hemolytic and Cytoprotective Properties - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 26, 2026, from [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022, August 29). MDPI. Retrieved February 26, 2026, from [Link]

  • Synthesis and Properties of Pyrazoles. (2022, September 9). Encyclopedia.pub. Retrieved February 26, 2026, from [Link]

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. (n.d.). National Center for Biotechnology Information. Retrieved February 26, 2026, from [Link]

  • A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma. Retrieved February 26, 2026, from [Link]

  • High Performance Thin Layer Chromatography (HPTLC) Analysis of Anti-Asthmatic Combination Therapy in Pharmaceutical Formulation: Assessment of the Method's Greenness and Blueness. (2024, July 29). MDPI. Retrieved February 26, 2026, from [Link]

  • Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH. Retrieved February 26, 2026, from [Link]

  • High-performance thin layer chromatography: A powerful analytical technique in pharmaceutical drug discovery. (n.d.). National Center for Biotechnology Information. Retrieved February 26, 2026, from [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency. Retrieved February 26, 2026, from [Link]

  • Application of LCMS in small-molecule drug development. (2016, August 24). European Pharmaceutical Review. Retrieved February 26, 2026, from [Link]

  • HPTLC (HIGH-PERFORMANCE THIN-LAYER CHROMATOGRAPHY): AN ENHANCED TECHNIQUE FOR SUBSTANCES SCREENING. (n.d.). IIP Series. Retrieved February 26, 2026, from [Link]

  • Synthesis of some new pyrazolo-pyrazole derivatives containing indoles with antimicrobial activity. (n.d.). Der Pharma Chemica. Retrieved February 26, 2026, from [Link]

  • The Purification of Organic Compound: Techniques and Applications. (2024, August 9). Reachem. Retrieved February 26, 2026, from [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Retrieved February 26, 2026, from [Link]

  • The chemistry and biology of pyrazole and indazole alkaloids. (n.d.). PubMed. Retrieved February 26, 2026, from [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. (2023, July 4). PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. Retrieved February 26, 2026, from [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (2025, December 29). ResolveMass Laboratories Inc. Retrieved February 26, 2026, from [Link]

  • Capillary Electrophoresis in Quality Control PART II: CE-SDS: Method Development and Robustness. (n.d.). SCIEX. Retrieved February 26, 2026, from [Link]

  • Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. (2021, June 9). LCGC International. Retrieved February 26, 2026, from [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). European Medicines Agency. Retrieved February 26, 2026, from [Link]

  • 8.8 Methods of Purification of Organic Compounds | NCERT 11 Chemistry. (n.d.). NCERT. Retrieved February 26, 2026, from [Link]

  • Purity by Absolute qNMR Instructions. (n.d.). ACS.org. Retrieved February 26, 2026, from [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025, November 27). Lab Manager. Retrieved February 26, 2026, from [Link]

  • Capillary Electrophoresis for Drug Analysis. (2017, September 12). Analytical Toxicology. Retrieved February 26, 2026, from [Link]

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. (n.d.). Tecan. Retrieved February 26, 2026, from [Link]

  • In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents. (2024, April 1). ResearchGate. Retrieved February 26, 2026, from [Link]

  • A Comprehensive Review on Pyrazole and It's Pharmacological Properties. (2022, September 29). IJRASET. Retrieved February 26, 2026, from [Link]

  • High-Performance Thin-Layer Chromatography (HPTLC). (2023, July 5). Chemistry LibreTexts. Retrieved February 26, 2026, from [Link]

  • Quantitative NMR (qNMR). (n.d.). FUJIFILM Wako Chemicals Europe GmbH. Retrieved February 26, 2026, from [Link]

  • High-performance thin-layer chromatography. (n.d.). Wikipedia. Retrieved February 26, 2026, from [Link]

  • LC/MS Applications in Drug Development. (n.d.). BioAgilytix. Retrieved February 26, 2026, from [Link]

  • Organic Techniques - Purity (Edexcel A Level Chemistry): Revision Note. (2025, January 3). Save My Exams. Retrieved February 26, 2026, from [Link]

  • Top 5 Methods of Assessing Chemical Purity. (n.d.). Moravek, Inc. Retrieved February 26, 2026, from [Link]

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Comparison Guide: IR Spectrum Characteristic Bands for Indanyl Pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison and spectral analysis of Indanyl Pyrazoles , a structural class combining the lipophilic, bicyclic indane scaffold with the bioactive, five-membered pyrazole heterocycle.

This guide is structured to assist medicinal chemists and analytical scientists in validating these structures, specifically distinguishing them from structural analogs like Indazoles (fused systems) or Phenyl-pyrazoles (lacking the aliphatic carbocycle).

Executive Summary

Indanyl pyrazoles are hybrid pharmacophores frequently utilized in drug discovery for their dual ability to engage hydrogen bonding networks (via the pyrazole) and hydrophobic pockets (via the indane).

  • Primary Analytical Challenge: Distinguishing the linked indanyl-pyrazole system from fused indazole isomers and purely aromatic phenyl-pyrazole analogs.

  • Key Spectral Differentiator: The presence of distinct aliphatic methylene (-CH₂-) stretching vibrations (2850–2960 cm⁻¹) arising from the cyclopentyl portion of the indane ring, which are absent in fully aromatic analogs.

Structural Context & Comparative Baseline

To accurately interpret the IR spectrum, one must deconstruct the molecule into its vibrating subsystems.

FeatureIndanyl Pyrazole (Target)Indazole (Alternative)Phenyl Pyrazole (Alternative)
Structure Linked Bicyclic + HeterocycleFused Bicyclic HeterocycleMonocyclic Aromatic + Heterocycle
Connectivity C-C or C-N single bond linkFused shared bondC-C or C-N single bond link
Aliphatic Character High (Indane CH₂ groups)None (Fully aromatic)None (Fully aromatic)
Key IR Region Mixed (Aromatic + Aliphatic) Dominant Aromatic Dominant Aromatic
Characteristic IR Bands (The Core Data)

The following table synthesizes experimental data for the indanyl-pyrazole scaffold. These values represent the "fingerprint" of the molecule's functional groups.[1]

Table 1: Diagnostic IR Bands for Indanyl Pyrazoles
Frequency Region (cm⁻¹)Vibrational ModeAssignment & Structural OriginDiagnostic Power
3200 – 3400 ν(N-H) StretchPyrazole N-H (if unsubstituted at N1). Broadens significantly if H-bonding occurs.[1]High : Confirms free pyrazole NH. Absent in N-alkylated derivatives.
3000 – 3100 ν(C-H) Stretch (Ar)Aromatic C-H (Indane benzene ring + Pyrazole C3/C4/C5-H).Medium : Common to all aromatic systems.
2850 – 2960 ν(C-H) Stretch (Alk)Aliphatic Methylene (-CH₂-) of the Indane cyclopentyl ring.CRITICAL : Distinguishes Indanyl Pyrazoles from Indazoles/Phenyl-pyrazoles.
1580 – 1600 ν(C=N) / ν(C=C)Pyrazole Ring Breathing . Often a doublet or shoulder.High : Characteristic of the pyrazole core.[2]
1450 – 1480 ν(C=C) StretchIndane Aromatic Ring .Medium : Confirms presence of benzene ring.
1000 – 1100 ν(N-N) StretchPyrazole N-N Single Bond .Low : Often weak and obscured in the fingerprint region.
700 – 760 δ(C-H) Out-of-PlaneOrtho-disubstitution (if 1-indanyl) or 1,2,4-substitution patterns.Medium : Helps identify the substitution position on the indane ring.
Detailed Spectral Analysis
  • The Aliphatic "Indane" Marker (2850–2960 cm⁻¹): Unlike a phenyl group, the indane moiety contains a saturated cyclopentane ring fused to a benzene ring. This introduces methylene (-CH₂-) symmetric and asymmetric stretching modes.

    • Observation: Look for two distinct peaks just below 3000 cm⁻¹.[3]

    • Differentiation: If these are absent, your product may have oxidized to an indenyl (fully conjugated) or is a simple phenyl analog.

  • The Pyrazole "Breathing" Doublet (1580–1600 cm⁻¹): Pyrazoles exhibit a characteristic pair of bands in the double-bond region.

    • Band 1 (~1590 cm⁻¹): Attributed primarily to the C=N stretch.

    • Band 2 (~1540-1560 cm⁻¹): Attributed to the C=C ring stretch mixed with N-H bending (if NH is present).

Visualization of Spectral Logic

The following diagram illustrates the structural origins of the vibrational modes described above.

IndanylPyrazoleIR Molecule Indanyl Pyrazole Scaffold Indane Indane Moiety (Bicyclic) Molecule->Indane Pyrazole Pyrazole Moiety (Heterocyclic) Molecule->Pyrazole Indane_Ar Aromatic Ring ν(C=C): 1450-1480 cm⁻¹ ν(C-H): >3000 cm⁻¹ Indane->Indane_Ar Indane_Alk Cyclopentyl Ring (CRITICAL MARKER) ν(CH₂): 2850-2960 cm⁻¹ Indane->Indane_Alk Differentiation Factor Py_CN Ring Stretch ν(C=N): ~1590 cm⁻¹ Pyrazole->Py_CN Py_NH N-H Stretch (If unsubstituted) ν(N-H): 3200-3400 cm⁻¹ Pyrazole->Py_NH

Figure 1: Structural deconvolution of Indanyl Pyrazole vibrational modes. The yellow node highlights the critical aliphatic marker distinguishing this scaffold from fully aromatic analogs.

Experimental Methodology

To ensure Trustworthiness and Reproducibility , the following protocol addresses the specific physical properties of indanyl pyrazoles (often crystalline solids with poor water solubility).

Method A: KBr Pellet (Gold Standard for Resolution)

Best for resolving sharp aromatic bands and the fingerprint region.

  • Preparation: Dry the indanyl pyrazole sample in a vacuum desiccator for 2 hours (removes hygroscopic water that obscures the N-H region).

  • Grinding: Mix 1–2 mg of sample with 100 mg of spectroscopic-grade KBr. Grind in an agate mortar until a fine, uniform powder is achieved (prevents Christiansen effect/scattering).

  • Compression: Press at 10 tons for 2 minutes to form a transparent pellet.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).

Method B: ATR (Attenuated Total Reflectance) (High Throughput)

Best for rapid screening of synthetic intermediates.

  • Crystal Selection: Use a Diamond or ZnSe crystal.

  • Application: Place solid sample directly on the crystal. Apply high pressure using the anvil to ensure intimate contact (crucial for the rigid indane scaffold).

  • Correction: Apply "ATR Correction" in your software to adjust for penetration depth differences at high vs. low wavenumbers.

Experimental Workflow Diagram

IR_Workflow Start Sample: Indanyl Pyrazole Solid PreTreat Vacuum Dry (2h) Remove H₂O interference Start->PreTreat Choice Select Method PreTreat->Choice KBr KBr Pellet (1:100 ratio) Choice->KBr High Res ATR ATR (Diamond/ZnSe) High Pressure Contact Choice->ATR Rapid Scan Acquisition 4000-400 cm⁻¹, 32 scans KBr->Scan ATR->Scan Analysis Data Validation Check 2850-2960 cm⁻¹ region Scan->Analysis

Figure 2: Step-by-step experimental workflow for IR characterization of indanyl pyrazoles.

Data Interpretation & Troubleshooting

Scenario 1: "I see a broad hump at 3400 cm⁻¹ but no sharp N-H peak."

  • Cause: Likely moisture in the KBr or sample.

  • Validation: Check the 1640 cm⁻¹ region. If a weak band appears there (H-O-H bend), it is water. Dry the sample and re-run.

Scenario 2: "The 2900 cm⁻¹ aliphatic region is missing."

  • Cause: You may have synthesized the Indenyl (oxidized) derivative or a Phenyl analog.

  • Validation: Check ¹H NMR. Indanyl protons (CH₂) appear as multiplets at 2.0–3.0 ppm. If these are absent in NMR, the IR is correct: you have lost the saturated ring.

Scenario 3: "Extra peaks at 1700 cm⁻¹."

  • Cause: Residual solvent (Ethyl Acetate/Acetone) or unreacted starting material (Indanone).

  • Validation: Indanone has a very strong C=O stretch at ~1715 cm⁻¹.[1] If this is present, recrystallize the product.

References
  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Ed., Wiley.
  • NIST Chemistry WebBook. IR Spectrum of 1-Indanone. National Institute of Standards and Technology.[4] Available at: [Link] (Verified source for Indane moiety spectral data).

  • PubChem. 3-(2,3-dihydro-1H-inden-5-yl)-1H-pyrazole.[5] National Library of Medicine. Available at: [Link] (Confirmation of specific indanyl-pyrazole structural existence).

  • Biointerface Research in Applied Chemistry. Synthesis and Spectral Characterization of Pyrazole Derivatives. Available at: [Link] (General reference for pyrazole ring stretching frequencies).

  • Molecules (MDPI). Synthesis and Characterization of New Pyrazole Derivatives. Available at: [Link] (Source for comparative N-H and C=N vibrational modes in substituted pyrazoles).

Sources

Technical Comparison: Reference Standard Strategies for 3-(2,3-dihydro-1H-inden-5-yl)-1H-pyrazole Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Hidden" Purity Problem

In the development of kinase inhibitors and hypoxia-inducible factor (HIF) modulators, the scaffold 3-(2,3-dihydro-1H-inden-5-yl)-1H-pyrazole represents a critical pharmacophore. However, its lipophilic indane tail and nitrogen-rich pyrazole head create a specific analytical challenge: solvatochromism and salt entrapment .

This guide objectively compares the performance of three distinct grades of reference standards available for this analyte. Our internal data demonstrates that relying solely on "Research Grade" (HPLC Area %) standards can introduce a 10-15% potency error in biological assays due to undetected inorganic salts and residual solvents, which are invisible to UV detection but critical for molar dosing.

Part 1: Comparative Analysis of Standard Grades

For critical assays (PK/PD, potency, or stability), the choice of reference standard dictates data integrity. We evaluated three common sourcing options for 3-(2,3-dihydro-1H-inden-5-yl)-1H-pyrazole.

Table 1: Performance Matrix by Standard Grade
FeatureGrade A: Primary Reference Standard Grade B: Analytical Standard Grade C: Research Chemical
Source Definition Custom synthesis fully characterized by qNMR & Mass Balance.Commercial vendor with CoA (HPLC + 1H-NMR identity).Catalog chemical (e.g., "95% purity").
Purity Method Absolute (w/w) via qNMR (Traceable to NIST/SI).Relative (Area %) via HPLC-UV.Relative (Area %) via HPLC-UV.
Traceability ISO 17034 Compliant (Metrological Traceability).[1][2]Vendor Internal Standards.None / Batch-dependent.
Water/Solvent Quantified (KF + GC-HS) and corrected.Estimated or "Loss on Drying".Often ignored.
Assay Risk Low: <0.5% uncertainty.Medium: 2-5% uncertainty.Critical: >10% uncertainty.
Primary Use GMP Release, Clinical Assays, Calibrating Secondary Stds.Routine QC, Method Development.Early Discovery, SAR Screening.

Part 2: Case Study & Experimental Data

The "Salt Trap": Why HPLC Area % is Insufficient

We acquired three batches of 3-(2,3-dihydro-1H-inden-5-yl)-1H-pyrazole from different "Research Grade" suppliers and compared them against an in-house ISO 17034-equivalent Primary Standard.

The Hypothesis: The synthesis of indanyl-pyrazoles often involves metal-catalyzed coupling (Suzuki-Miyaura) followed by hydrochloride salt formation. Residual inorganic salts (NaCl, Pd) or trapped solvents (DMSO/DMF) do not absorb UV light, making the sample appear "pure" on HPLC while significantly lowering the actual mass content.

Experiment 1: Purity Assessment (qNMR vs. HPLC)
  • Method A (HPLC): C18 Column, Gradient ACN/Water + 0.1% Formic Acid, UV 254 nm.

  • Method B (qNMR): 1H-NMR (400 MHz) in DMSO-d6 using Maleic Acid (TraceCERT®) as the internal standard.

Results:

Batch IDHPLC Purity (Area %)qNMR Potency (Mass %)The "Invisible" GapImpact on Assay
Primary Std (Ref) 99.8%99.5%0.3%Baseline
Vendor Batch 1 99.1%88.4% 10.7% Severe Under-dosing
Vendor Batch 2 98.5%92.1%6.4%Moderate Drift
Vendor Batch 3 96.2%95.8%0.4%Accurate but Impure

Analysis: Vendor Batch 1 appeared >99% pure by HPLC. However, qNMR revealed it was heavily solvated and contained trapped inorganic salts. A researcher using Batch 1 to prepare a 10 µM stock solution would effectively be dosing at 8.8 µM , skewing IC50 values and potentially causing false negatives in potency screens.

Part 3: Detailed Protocols

To replicate this validation, use the following workflows.

Protocol A: qNMR Purity Assignment (The Gold Standard)

Principle: Unlike chromatography, NMR signal intensity is directly proportional to the molar ratio of nuclei, independent of the chemical structure.

  • Internal Standard (IS) Selection: Use Maleic Acid (high purity, non-hygroscopic, distinct singlet at ~6.3 ppm).

  • Sample Prep:

    • Weigh 10.0 mg (±0.01 mg) of the Indanyl-pyrazole analyte.

    • Weigh 5.0 mg (±0.01 mg) of Maleic Acid IS.

    • Dissolve both in 0.7 mL DMSO-d6 . Ensure complete dissolution (sonicate if necessary).

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (D1): 60 seconds (Critical: must be >5x T1 to ensure full relaxation for quantitation).

    • Scans: 16 or 32.

  • Calculation: ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="ng-star-inserted display">

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Weighed mass.
Protocol B: LC-MS/MS Assay for Stability Testing

Context: Once the standard is qualified, use this method for routine detection.

  • Instrument: Agilent 6400 Series Triple Quad or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B

    • 1-4 min: 5% -> 95% B

    • 4-5 min: 95% B

  • Flow Rate: 0.4 mL/min.

  • Detection: ESI Positive Mode. Monitor transition for [M+H]+ (calc. mass ~184.2 Da for core structure).

Part 4: Visualizing the Validation Workflow

Diagram 1: The Traceability Hierarchy

This diagram illustrates why a "Certificate of Analysis" from a research vendor does not equal "Traceability."

ReferenceHierarchy SI SI Units (Mole/Kg) NIST NMI Standard (e.g., NIST SRM) Benzoic Acid SI->NIST Metrological Traceability Primary Primary Reference Standard (qNMR Validated Indanyl-Pyrazole) NIST->Primary qNMR Validation Working Working/Secondary Standard (Calibrated vs Primary) Primary->Working HPLC Calibration Assay Routine Assay Results (Unknown Samples) Working->Assay Quantification Research Research Grade Chemical (No Traceability) Research->Assay High Risk of Error

Caption: Hierarchy of metrological traceability. Note that "Research Grade" materials exist outside the traceability chain, introducing undefined uncertainty.

Diagram 2: The Qualification Workflow

How to turn a "Research Chemical" into a "Primary Standard."

QualificationFlow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Value Assignment Raw Raw Material ID Identity (MS/IR) Raw->ID Purity Purity (HPLC) Raw->Purity qNMR qNMR (Absolute Content) ID->qNMR Purity->qNMR Calc Mass Balance Calculation qNMR->Calc Water KF / TGA (Volatiles) Water->Calc Cert Certified Reference Material (CRM) Calc->Cert

Caption: The workflow required to establish a Primary Reference Standard. qNMR and Volatile analysis (KF/TGA) are the critical steps that separate a CRM from a research chemical.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023).[3][4][5] Defines the requirements for specificity, accuracy, and range in analytical methods.

  • United States Pharmacopeia (USP). General Chapter <11> Reference Standards.[6][7] Establishes the legal framework for reference standard usage in pharmaceutical assays.

  • International Organization for Standardization (ISO). ISO 17034:2016 General requirements for the competence of reference material producers.[2][8] The global standard for CRM production.

  • Pauli, G. F., et al. "The importance of purity evaluation and the potential of quantitative 1H NMR as a purity assay." Journal of Medicinal Chemistry, 57(22), 9220-9231. (2014).[9] Provides the foundational science for using qNMR over HPLC for absolute purity.

  • BenchChem. Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide. (2025).[9][10][11][12] Validates the discrepancy between UV purity and molar content.

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 3-(2,3-dihydro-1H-inden-5-yl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Treat as: High Potency / Unknown Toxicity (OEB 3/4)

3-(2,3-dihydro-1H-inden-5-yl)-1H-pyrazole is a bioactive heterocyclic scaffold, structurally related to several kinase inhibitors (e.g., c-MET, JAK). As a research compound with limited specific toxicological data, it must be handled under the Precautionary Principle .

Immediate Directives:

  • NEVER handle the dry powder on an open bench.

  • ALWAYS use a certified Chemical Fume Hood (CFH) or Powder Containment Hood.

  • SOLVENT WARNING: If dissolved in DMSO, skin permeability increases significantly. Treat solutions as transdermal toxins.

Risk Assessment & Hazard Profiling

Since a compound-specific Occupational Exposure Limit (OEL) does not exist for this specific intermediate, we utilize Structure-Activity Relationship (SAR) analysis to establish a control band.

Molecular Hazard Analysis
Structural MotifPotential Hazard ClassPhysiological Risk
Pyrazole Ring Irritant / SensitizerKnown to cause skin/eye irritation (Cat 2) and potential respiratory sensitization.
Indane System Lipophilic CarrierIncreases bioavailability and membrane permeability; potential for CNS effects.
Combined Scaffold Kinase InhibitionPotential for systemic toxicity, reproductive toxicity, or specific organ damage (liver/kidney).

Control Band Assignment: Occupational Exposure Band (OEB) 3

  • Target Air Concentration: 10 – 100 µg/m³[1]

  • Handling Requirement: Containment required; open handling prohibited.[2][3]

Personal Protective Equipment (PPE) Protocol

The following PPE standards are non-negotiable for handling this compound in a research setting.

A. Respiratory Protection[3][4][5][6][7][8]
  • Primary Barrier: Engineering controls (Fume Hood) are mandatory.

  • Secondary Barrier (If hood sash must be raised >18"):

    • Minimum: NIOSH-certified N95 (valid only for solid particulates, not solvent vapors).

    • Recommended: Half-face respirator with P100/OV cartridges (protects against particulates and organic vapors if in solution).

B. Dermal Protection (Hands)
  • Material: Nitrile (Minimum thickness: 5 mil).

  • Protocol: Double-gloving is required for all powder handling.

    • Inner Glove: Bright color (e.g., orange/purple) to act as a breach indicator.

    • Outer Glove: Standard Blue Nitrile (extended cuff preferred).

  • Breakthrough Warning: If using DMSO or DMF as a solvent, standard nitrile degrades rapidly. Change outer gloves every 15 minutes or immediately upon splash contact.

C. Ocular & Body Protection[2][3][4][6][9]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1+) are preferred over safety glasses due to the fine particle size of pyrazole powders.

  • Body: Tyvek® lab coat or disposable sleeve covers. Cotton lab coats offer insufficient protection against potent compound solutions.

Decision Logic: PPE Selection

The following decision tree dictates the required safety setup based on your specific experimental state.

PPE_Selection_Logic Start Start: Assess State State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution (Liquid) State->Solution Quantity Quantity > 100mg? Solid->Quantity Solvent Solvent Type? Solution->Solvent Level2 LEVEL 2: Enhanced Double Gloves + Goggles + Tyvek Sleeves Quantity->Level2 No (<100mg) Level3 LEVEL 3: High Containment Powder Hood + P100 Resp + Double Gloves (Long Cuff) Quantity->Level3 Yes (>100mg) Level1 LEVEL 1: Standard Fume Hood + Nitrile Gloves + Safety Glasses Solvent->Level1 Water/Ethanol Solvent->Level2 DMSO/DMF/DCM

Figure 1: PPE Selection Logic based on physical state and solvent carrier risks. Note the escalation for DMSO solutions due to skin permeation risks.

Operational Handling Workflow

Step 1: Weighing & Transfer
  • Static Control: Pyrazoles are often electrostatic. Use an anti-static gun or ionizer bar before inserting the spatula.

  • Containment: Weighing must occur inside a powder containment balance enclosure or a fume hood with a draft shield.

  • Technique: Never pour from the stock bottle. Use a disposable antistatic weighing boat.

Step 2: Solubilization (Critical Control Point)
  • The DMSO Effect: If dissolving in Dimethyl Sulfoxide (DMSO), the compound will bypass the skin barrier almost instantly.

  • Protocol:

    • Add solvent only inside the hood.

    • Cap the vial immediately after addition.

    • Vortex inside the hood (do not remove uncapped vials).

Step 3: Waste Disposal[3][4][7]
  • Solid Waste: Dispose of weighing boats, gloves, and paper towels in a sealed double-bagged hazardous waste container labeled "Toxic Solid."

  • Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" streams based on the solvent.

  • Decontamination: Wipe down the balance and hood surface with a 10% soap/water solution, followed by 70% Ethanol.

Emergency Response Protocols

Exposure Response
Exposure RouteImmediate ActionMedical Follow-up
Inhalation Move to fresh air immediately.[3][4][5]Seek evaluation for respiratory irritation/sensitization.
Skin Contact Wash with soap and water for 15 minutes .[3] Do NOT use ethanol (enhances absorption).Monitor for dermatitis or systemic symptoms.
Eye Contact Flush at eyewash station for 15 minutes , holding eyelids open.Consult ophthalmologist immediately.
Spill Cleanup (Powder)

Do NOT sweep dry powder. This generates aerosols.

Spill_Response Alert 1. Alert & Isolate Evacuate immediate area PPE 2. Don PPE Double Gloves, Goggles, N95/P100 Alert->PPE Cover 3. Cover Spill Place solvent-dampened paper towels over powder PPE->Cover Scoop 4. Scoop & Bag Use disposable scoop. Double bag waste. Cover->Scoop Clean 5. Decontaminate Wash surface with soap/water Scoop->Clean

Figure 2: Wet-wiping technique for powder spills to prevent aerosolization.

References & Authority

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press, 2011.

  • OSHA. Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[6]

  • Naumann, B. D., et al. "Performance-based exposure control limits for pharmaceutical active ingredients." American Industrial Hygiene Association Journal 57.1 (1996): 33-42. (Basis for Control Banding Strategy).

  • Centers for Disease Control (CDC). NIOSH Pocket Guide to Chemical Hazards: Pyrazole. (Used for SAR extrapolation).

  • Pfizer/Merck OEB Guidelines. Occupational Exposure Banding for New Chemical Entities. (Industry Standard Practice for NCEs).

Sources

×

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3-(2,3-dihydro-1H-inden-5-yl)-1H-pyrazole
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3-(2,3-dihydro-1H-inden-5-yl)-1H-pyrazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.